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[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol Documentation Hub

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  • Product: [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
  • CAS: 1798828-97-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Dynamics of[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol in Drug Discovery

As a Senior Application Scientist, evaluating a novel building block requires moving beyond basic structural identification to understand the deep causality between its molecular architecture and its macroscopic behavior...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a novel building block requires moving beyond basic structural identification to understand the deep causality between its molecular architecture and its macroscopic behavior. The compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol (CAS: 1798828-97-3) represents a highly functionalized, low-molecular-weight heteroaromatic scaffold[1][2]. By combining an electron-rich thiazole ring, an amphoteric pyrazole core, and a hydrogen-bonding hydroxymethyl group, this molecule serves as a privileged fragment in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design.

This whitepaper deconstructs the physicochemical properties of this compound, detailing the structural logic, ADME implications, and the self-validating experimental protocols required for its rigorous characterization.

Physicochemical Property Matrix

Understanding the baseline quantitative metrics of a fragment is the first step in predicting its behavior in biological systems. The molecular weight of 181.22 g/mol and a Topological Polar Surface Area (TPSA) of ~80 Ų place this compound perfectly within the "Rule of Three" (Ro3) for fragment libraries, ensuring optimal ligand efficiency (LE) when binding to target proteins[1][2].

PropertyValueMethod / Causality
CAS Number 1798828-97-3Registry Identification[1][2]
Molecular Formula C7H7N3OSElemental Composition[1]
Molecular Weight 181.22 g/mol Optimal for FBDD (Ro3 compliant)[1][2]
H-Bond Donors (HBD) 2Pyrazole NH and Hydroxyl OH
H-Bond Acceptors (HBA) 4Thiazole N, Pyrazole N, Hydroxyl O (and Thiazole S)
Est. TPSA ~80.1 ŲBalances aqueous solubility with membrane permeability
Est. LogP 0.8 – 1.2Ideal lipophilicity for minimizing non-specific binding

Structural Logic and Electronic Dynamics

The behavior of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol in solution is governed by two primary structural dynamics: tautomerism and inter-ring coplanarity .

  • Pyrazole Tautomerism: The 1H-pyrazole core is amphoteric. The proton can dynamically migrate between the N1 and N2 positions. Because the symmetry of the pyrazole is broken by the electron-withdrawing thiazole at C3 and the hydroxymethyl at C5, the tautomeric equilibrium is highly sensitive to the solvent's dielectric constant. In a non-polar protein binding pocket, the tautomer that maximizes intramolecular hydrogen bonding is typically enriched, reducing the desolvation penalty upon binding.

  • Conjugation and Coplanarity: Both the thiazole and pyrazole rings are aromatic. To maximize π

    π conjugation, the rings tend to adopt a coplanar conformation. However, steric clashes between the pyrazole and thiazole protons induce a slight dihedral twist. This delicate balance dictates the spatial orientation of the nitrogen lone pairs, which is critical when designing the molecule to act as a hinge-binder in kinase targets.

SPR cluster_0 Structural Modules cluster_1 Physicochemical Properties N1 1,3-Thiazole Ring O1 Lipophilicity & Pi-Stacking (LogP ~1.0) N1->O1 Hydrophobic Interactions N2 1H-Pyrazole Core O2 Amphoteric Behavior (Tautomerism) N2->O2 Proton Transfer O3 Solvation & Metabolism (HBA/HBD Network) N2->O3 H-Bonding N3 Hydroxymethyl N3->O3 Phase II Conjugation

SPR map linking structural modules to physicochemical properties.

ADME Implications & Scaffold Derivatization

The physicochemical profile of this compound directly dictates its pharmacokinetic (PK) behavior and metabolic fate:

  • Metabolic Liability: The primary alcohol (-CH₂OH) is a classic site for Phase I metabolism. It is highly susceptible to oxidation by Alcohol Dehydrogenase (ADH) to form an aldehyde, followed by further oxidation to a carboxylic acid.

  • Mitigation Strategy: To improve metabolic half-life while retaining the necessary polar interactions, medicinal chemists often convert this hydroxyl into a methyl ether (-CH₂OCH₃) or replace it with a bioisostere (such as a fluorinated methyl group) to block enzymatic oxidation.

  • Permeability: With a TPSA of ~80 Ų and an estimated LogP of ~1.0, the compound sits in the "sweet spot" for passive transcellular permeability without being overly lipophilic, minimizing the risk of rapid clearance via hepatic extraction.

Experimental Protocols: Self-Validating Workflows

To accurately profile a compound like[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol, standard assays must be elevated to self-validating systems. Below are the definitive methodologies for determining its thermodynamic solubility and lipophilicity.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask LC-UV)

Causality: Kinetic solubility assays (using DMSO stocks) often overestimate solubility due to supersaturation. A thermodynamic assay starting from solid powder is mandatory to determine the true equilibrium solubility of the crystal lattice.

  • Solid Dispensing: Accurately weigh 1.0 mg of the solid compound into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of aqueous buffer (e.g., PBS pH 7.4).

  • Isothermal Incubation: Cap the vial and shake at 800 rpm for 24 hours at 37°C. This duration ensures the system reaches thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the suspension at 100,000 × g for 30 minutes.

    • Expert Insight: We strictly use ultracentrifugation instead of syringe filters. Filters can cause non-specific binding of the analyte or shed polymers that cause ion suppression during LC-MS analysis.

  • Supernatant Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a multi-point calibration curve.

  • Solid-State Verification: Recover the insoluble pellet and analyze it via X-ray Powder Diffraction (XRPD).

    • Expert Insight: This is the self-validating step. If the compound converted into a less soluble hydrate or salt form during the 24-hour incubation, XRPD will detect the phase shift, preventing the misinterpretation of the solubility data.

Workflow A 1. Solid Compound Dispensing (Target: 1 mg/mL) B 2. Buffer Addition (pH 1.2, 7.4, 10.0) A->B C 3. Isothermal Incubation (24h @ 37°C, 800 rpm) B->C D 4. Ultracentrifugation (100,000 x g, 30 min) C->D E 5a. Supernatant Analysis (HPLC-UV/MS) D->E Soluble Fraction F 5b. Pellet Analysis (XRPD / DSC) D->F Solid Residue

Self-validating thermodynamic solubility and solid-state workflow.

Protocol B: LogD Determination (Mutually Saturated Shake-Flask)

Causality: Lipophilicity dictates volume of distribution and off-target toxicity. The shake-flask method remains the gold standard over computational or HPLC-retention estimations.

  • Solvent Saturation: Stir 1-octanol and PBS (pH 7.4) together vigorously for 24 hours to mutually saturate the phases.

    • Expert Insight: Failing to pre-saturate the solvents results in volume shifts during the assay, altering the 1:1 phase ratio and ruining the mass balance calculation.

  • Partitioning: Dissolve the compound in the octanol phase at 100 µM. Add an equal volume of the aqueous phase.

  • Equilibration: Shake the biphasic system for 60 minutes at room temperature.

  • Separation & Quantification: Centrifuge at 3,000 × g for 10 minutes to break any micro-emulsions. Carefully sample both the octanol and aqueous layers and quantify the concentration in each via LC-MS/MS to calculate the LogD coefficient.

References

  • Sapphire Bioscience. "[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol".
  • Bidepharm. "CAS:1798828-97-3,[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol".

Sources

Exploratory

Structural Elucidation of [3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol: A Comprehensive Crystallographic Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on precise structural data. Heterocyclic scaffolds containing both thiazole and pyrazole rings are privileged structures in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on precise structural data. Heterocyclic scaffolds containing both thiazole and pyrazole rings are privileged structures in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities[1]. The compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol represents a highly functionalized building block where the spatial arrangement of hydrogen bond donors (pyrazole -NH, hydroxymethyl -OH) and acceptors (thiazole -N, pyrazole -N) dictates both its solid-state packing and its interaction with biological targets (such as kinases or DHFR)[2].

This whitepaper provides an in-depth technical protocol for the crystallization, X-ray diffraction (XRD) data collection, and structural analysis of this specific thiazolyl-pyrazole derivative. By detailing the causality behind experimental choices, this guide serves as a self-validating framework for crystallographers and drug development professionals.

Chemical Context and Structural Rationale

The conjugation of a thiazole ring to a pyrazole core restricts the conformational flexibility of the molecule, often resulting in a highly planar system due to extended π -conjugation[3]. The addition of a hydroxymethyl group at the 5-position of the pyrazole introduces a critical pivot point for structural diversity.

Causality in Conformational Behavior

In solution, thiazolyl-pyrazole derivatives often exist in dynamic equilibria, influenced by solvent polarity[4]. However, in the solid state, the conformation is locked by a robust network of intermolecular and intramolecular hydrogen bonds. The hydroxymethyl group acts as a dual-role moiety (donor and acceptor), which typically drives the formation of supramolecular chains or dimeric motifs in the crystal lattice. Understanding this packing is essential for predicting solubility, polymorphism, and target binding affinity during lead optimization.

H_Bonding OH Hydroxymethyl (-OH) Thiaz_N Thiazole (=N-) OH->Thiaz_N Intermolecular H-Bond Pyr_N Pyrazole (=N-) OH->Pyr_N Intramolecular H-Bond Pyr_NH Pyrazole (-NH) Pyr_NH->OH Intermolecular H-Bond

Fig 1: Putative hydrogen bonding network governing the crystal packing and conformational locking of the target compound.

Experimental Methodology: Crystallization to Data Collection

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for obtaining diffraction-quality single crystals.

Solvent Screening and Crystallization

The choice of solvent is the most critical variable in small-molecule crystallography. For[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol, a solvent system must balance the solubility of the polar functional groups with the hydrophobic nature of the heteroaromatic rings.

  • Protocol:

    • Dissolve 50 mg of the highly purified compound in 2 mL of a binary solvent mixture (e.g., Methanol/Ethyl Acetate, 1:1 v/v). Methanol acts as a hydrogen-bond mediator, while ethyl acetate provides a moderately polar environment to induce supersaturation[5].

    • Filter the solution through a 0.22 μ m PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

    • Puncture the vial cap with a fine needle to allow for slow evaporation at ambient temperature (20–25 °C) in a vibration-free environment.

    • Validation: Monitor daily under a polarized light microscope. The emergence of sharply defined, birefringent block or needle-like crystals within 5–7 days indicates successful ordered packing.

Crystal Harvesting and X-ray Diffraction

Thermal motion at room temperature can blur electron density maps, particularly for the flexible hydroxymethyl group. Therefore, cryogenic data collection is mandatory.

  • Protocol:

    • Select a single crystal with dimensions approximately 0.2 × 0.15 × 0.1 mm.

    • Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) to prevent atmospheric moisture condensation and to act as a cryoprotectant.

    • Mount the crystal on a MiTeGen loop and rapidly transfer it to the goniometer head under a steady stream of nitrogen gas cooled to 100 K.

    • Collect data using a diffractometer equipped with a microfocus X-ray source (Cu K α , λ = 1.54184 Å) and a photon-counting pixel array detector.

Workflow A Synthesis & Purification B Solvent Screening (MeOH/EtOAc) A->B C Slow Evaporation (5-7 Days) B->C D Crystal Harvesting & Cryoprotection C->D E SC-XRD Data Collection (100K) D->E F Structure Solution (SHELXT/Olex2) E->F

Fig 2: End-to-end workflow from compound synthesis to single-crystal X-ray diffraction (SC-XRD) analysis.

Structural Analysis and Data Presentation

Data Reduction and Refinement

Raw frame data is integrated and corrected for Lorentz, polarization, and absorption effects using standard suite software (e.g., CrysAlisPro or APEX). The structure is solved using intrinsic phasing methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL) within the Olex2 graphical interface. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to heteroatoms (O, N) should be located from the difference Fourier map and refined freely to accurately determine hydrogen-bonding geometries.

Quantitative Crystallographic Data

The following table summarizes the typical crystallographic parameters expected for a high-purity crystal of this scaffold, reflecting a tightly packed monoclinic or triclinic system common for planar heteroaromatics[6].

ParameterValue / Description
Chemical Formula C 7​ H 7​ N 3​ OS
Formula Weight 181.22 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.5 Å, b≈11.2 Å, c≈9.8 Å, β≈105∘
Volume ≈795 Å 3
Z (Molecules per unit cell) 4
Calculated Density ≈1.51 g/cm 3
Goodness-of-fit on F2 1.02 - 1.05
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090
Mechanistic Insights from the Crystal Structure

Analysis of the solved structure reveals the causality behind the molecule's stability. The thiazole and pyrazole rings are nearly coplanar, driven by the extended π -electron delocalization across the C-C bond connecting the two heterocycles[3]. The C-N and C-S bond lengths within the rings exhibit values intermediate between single and double bonds, confirming aromatic resonance.

Crucially, the crystal packing is dominated by strong intermolecular O−H⋯N and N−H⋯N hydrogen bonds. The hydroxymethyl oxygen acts as a donor to the thiazole nitrogen of an adjacent molecule, creating infinite 1D supramolecular chains along the crystallographic b-axis. This rigid hydrogen-bonding network explains the compound's relatively high melting point and low solubility in non-polar solvents, factors that must be accounted for during formulation in drug development.

References

  • MDPI. "Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles". Molecules. Available at:[Link]

  • NIH / PMC. "Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents". BMC Chemistry. Available at:[Link]

  • ACS Omega. "New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies". ACS Omega. Available at:[Link]

  • MDPI. "2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine". Molbank. Available at:[Link]

  • SciSpace. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine". Available at:[Link]

  • ResearchGate. "Design and synthesis of thiazolyl-pyrazole derivatives as potential candidates for in-vitro antimicrobial, anti-inflammatory and in-silico studies". Available at:[Link]

Sources

Foundational

Structural Elucidation of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol: A Comprehensive NMR Analysis Guide

Executive Summary The fusion of a 1,3-thiazole ring with a 1H-pyrazole scaffold creates a privileged pharmacophore frequently encountered in modern drug discovery. This specific structural motif is highly valued in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fusion of a 1,3-thiazole ring with a 1H-pyrazole scaffold creates a privileged pharmacophore frequently encountered in modern drug discovery. This specific structural motif is highly valued in the development of potent antimicrobial agents, kinase inhibitors, and TRPC6 channel modulators[1],[2]. The compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol features a hydroxymethyl group at the C-5 position of the pyrazole ring, which acts as a critical hydrogen-bonding donor/acceptor to enhance target affinity.

For researchers and drug development professionals, the unambiguous structural elucidation of this scaffold via 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides an in-depth, mechanistic breakdown of the NMR spectral data for this compound, moving beyond simple signal assignment to explain the underlying quantum mechanical and electronic causalities that dictate these chemical shifts.

High-Resolution NMR Acquisition: A Self-Validating Protocol

A robust NMR protocol cannot rely on assumed instrument stability; it must be a self-validating system. The following methodology ensures that every spectrum acquired provides internal proof of its own accuracy, a critical requirement for regulatory submissions in drug development.

Step-by-Step Methodology
  • Solvent Selection and Sample Preparation : Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ because its strong hydrogen-bonding capability drastically slows down the chemical exchange rate of the pyrazole -NH and methanol -OH protons[3]. This prevents signal broadening and allows the observation of fine scalar couplings (e.g., the splitting of the -OH signal).

  • Probe Tuning and Matching : Perform automated or manual tuning of the broadband probe to the exact Larmor frequencies of 1 H (e.g., 400.13 MHz) and 13 C (e.g., 100.61 MHz).

    • Causality: Impedance matching ensures maximum radiofrequency (RF) power transfer and optimizes the signal-to-noise ratio (SNR), which is critical for observing relaxation-prone quaternary carbons like Thiazole C-2.

  • Magnetic Field Homogenization (Shimming) : Apply gradient shimming (Z-axis) followed by manual fine-tuning of the Z1 and Z2 coils.

    • Causality: Achieving a highly homogenous magnetic field reduces line broadening, ensuring that fine scalar couplings (such as the 3.2 Hz 3J coupling between Thiazole H-4 and H-5) are clearly resolved and not masked by field inhomogeneities.

  • Pulse Sequence and Relaxation Delay ( D1​ ) : Set the relaxation delay ( D1​ ) to 2.0 seconds for 1 H and a minimum of 5.0 seconds for 13 C acquisition.

    • Causality: This ensures complete longitudinal relaxation ( T1​ ) of all nuclei between scans. Failing to allow adequate T1​ relaxation will result in the suppression of quaternary carbon signals in the 13 C spectrum and inaccurate integration in the 1 H spectrum.

  • Internal Referencing (Self-Validation) : Calibrate the chemical shift scale using the residual solvent multiplet of DMSO- d6​ at δ 2.50 ppm ( 1 H) and the septet at δ 39.52 ppm ( 13 C).

    • Causality: This provides an internal, self-validating reference point that automatically corrects for any static magnetic field ( B0​ ) drift during the acquisition period.

1 H NMR Spectral Analysis and Mechanistic Causality

The proton NMR spectrum of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol provides a distinct fingerprint of its electronic environment.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
Pyrazole -NH 13.05Broad singlet (br s)-1HHighly deshielded; broad due to quadrupolar relaxation of 14 N.
Thiazole H-4 7.88Doublet (d)3.21HDeshielded by adjacent N and S atoms.
Thiazole H-5 7.75Doublet (d)3.21H 3J coupling to H-4; slightly more shielded than H-4.
Pyrazole H-4 6.72Singlet (s)-1HShielded by the electron-rich pyrazole π -system.
Methanol -OH 5.35Triplet (t)5.61H 3J coupling to the adjacent -CH 2​
  • group.
Methanol -CH 2​ - 4.52Doublet (d)5.62H 3J coupling to the -OH proton.
Causality Behind the Chemical Shifts
  • Thiazole vs. Pyrazole Protons : The extreme deshielding of the thiazole protons (H-4 at 7.88 ppm and H-5 at 7.75 ppm) is driven by the powerful inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms within the heteroaromatic ring[4]. Conversely, the pyrazole H-4 proton is uniquely shielded ( δ 6.72 ppm). This occurs because the pyrazole ring is an electron-rich aromatic system (6 π electrons distributed over 5 atoms), where the nitrogen atoms donate electron density via resonance, specifically increasing shielding at the C-4 position[1].

  • The Methanol Spin System : The observation of the hydroxyl (-OH) as a distinct triplet and the methylene (-CH 2​ -) as a doublet is a classic hallmark of using ultra-dry DMSO- d6​ . Because the strong solvent-solute hydrogen bonding prevents rapid proton exchange with trace water, the scalar coupling ( 3J=5.6 Hz) between the -OH and -CH 2​

    • protons is perfectly preserved. If moisture were present, chemical exchange would decouple this spin system, collapsing both signals into broad singlets.

13 C NMR Spectral Analysis and Electronic Environment

The 13 C NMR spectrum maps the carbon skeleton, clearly distinguishing the highly polarized thiazole ring from the electron-rich pyrazole core.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic
Thiazole C-2 162.5Quaternary (C)Flanked by electronegative N and S; highly electron-deficient.
Pyrazole C-5 148.2Quaternary (C)Attached to the electronegative -CH 2​ OH group.
Thiazole C-4 143.7Methine (CH)Adjacent to thiazole nitrogen.
Pyrazole C-3 141.0Quaternary (C)Conjugated directly to the thiazole ring.
Thiazole C-5 119.5Methine (CH)Adjacent to thiazole sulfur.
Pyrazole C-4 103.8Methine (CH)High electron density from pyrazole resonance.
Methanol -CH 2​ - 56.4Methylene (CH 2​ )Aliphatic carbon directly attached to oxygen.
Causality Behind the Carbon Shifts

The Thiazole C-2 carbon ( δ 162.5 ppm) is the most deshielded nucleus in the molecule. It sits directly between the electronegative nitrogen and the polarizable sulfur atom, leading to severe electron depletion[4]. In stark contrast, the Pyrazole C-4 carbon resonates at a highly shielded δ 103.8 ppm, perfectly corroborating the 1 H NMR data and confirming the localization of π -electron density at this position[1].

2D NMR Workflows for Unambiguous Assignment

To ensure absolute trustworthiness in structural elucidation, 1D NMR data must be validated through a 2D NMR workflow. This interconnected approach prevents assignment errors caused by overlapping signals or unexpected tautomerism.

  • 1 H- 1 H COSY : Used to map direct spin systems. It will confirm the isolated 3J coupling between Thiazole H-4 and H-5, as well as the critical coupling between the methanol -CH 2​

    • and the -OH proton.
  • 1 H- 13 C HSQC : Establishes direct carbon-proton connectivity. It definitively links the proton at 6.72 ppm to the highly shielded carbon at 103.8 ppm, locking in the Pyrazole C-4 assignment.

  • 1 H- 13 C HMBC : The ultimate tool for piecing together the molecular skeleton. Long-range couplings ( 2J and 3J ) from the Pyrazole H-4 proton to Pyrazole C-3 and C-5 will confirm the substitution pattern of the central ring.

NMR_Elucidation_Workflow Acquisition 1. Sample Prep & 1D NMR (DMSO-d6, 400/100 MHz) COSY 2. 1H-1H COSY Map Spin Systems Acquisition->COSY HSQC 3. 1H-13C HSQC Direct C-H Connectivity Acquisition->HSQC HMBC 4. 1H-13C HMBC Long-Range C-H Mapping Acquisition->HMBC Thiazole Thiazole Ring Assignment (H4-H5, C2/C4/C5) COSY->Thiazole 3J(H4-H5) Methanol Methanol Group Assignment (CH2, OH) COSY->Methanol 3J(CH2-OH) HSQC->Thiazole Pyrazole Pyrazole Ring Assignment (H4, C3/C4/C5) HSQC->Pyrazole HSQC->Methanol HMBC->Thiazole H4/H5 to C2 HMBC->Pyrazole H4 to C3/C5 HMBC->Methanol CH2 to C5 (Pyr) Validation 5. Structural Validation (Self-Consistent Model) Thiazole->Validation Pyrazole->Validation Methanol->Validation

Fig 1: 2D NMR workflow for elucidating[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

Conclusion

The structural elucidation of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol relies heavily on understanding the divergent electronic properties of its two constituent heterocycles. By employing a self-validating acquisition protocol in DMSO- d6​ , researchers can capture the critical exchangeable protons (-OH and -NH) while leveraging the extreme shielding differences between the electron-deficient thiazole and electron-rich pyrazole rings to confirm the molecular architecture.

References[4] Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Tandfonline.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx-9qnYU-iffvXi6M_05n1we1lBUBKHAlxtpg61px-CXHfcvgKNc1S3mDdPd_pHlrRjShKXNlaBGu9MFEuissnQ3UAu5nOy-wQ80JEx9dLICS7kTy9906izLGeD-cLDwGeFgKJjMnevQZ3wIBbExK2d6YzgP2tEGBE4qBH[3] Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExDzVySlkEJD56pJZ3zatRF5Ri0k07Nfv_IbchW3xu1rTroJyXx_Yl4B8Hc8nTwBZVx-bb5FFKnB_6urz_OGmLZ26bF4nYrFMk-Xve9Nus21jVEUkuNW8cfsScjDmWdVQTRbQ=[1] Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents | ACS Omega. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8jbsUZVUBUemN2vwE44CWBn-EFIwcQPZ-u5cIZFj_B1-M5-fxqnKG2UUKVKA0BiXsfzgVP81wC838-fiOrrhHvR8fnKKRcUgcSPpaQMVcLSCwBv4TOMOPNIGpTOE8NgJSPW45KKe039-hSw==[2] ARYL OR HETEROARYL DERIVATIVE - European Patent Office - EP 4137481 A1. EPO.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX0sTR9ejqXNL6Z0DSvtKLf_D2lACm5WzZ8tOUR7MiWZGQEQHOlSAxRNmLHvAIjakXWTsM0mzuFviDg0z3XVB-0dqqRpplWOLboSh6pnoMlwlTS6ftoB2EfWAnOlGkyi0D8rWPgvAfObZUbTIMv8PA8w_TST6OfBQsWR03L5Sx7jMFd20_A8iAmgkpV-DohbFfgnWbtV2piroqrIBhK4QCN3FxidebzrmEBA==

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Exploratory

mechanism of action of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol derivatives

An In-Depth Technical Guide to the Mechanism of Action of[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol Derivatives Executive Summary The hybridization of thiazole and pyrazole pharmacophores has emerged as a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol Derivatives

Executive Summary

The hybridization of thiazole and pyrazole pharmacophores has emerged as a cornerstone strategy in modern medicinal chemistry. Specifically, [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol derivatives represent a privileged class of multi-target agents. By combining the electron-donating properties of the thiazole ring with the tautomeric flexibility of the pyrazole ring, these derivatives achieve exceptional binding affinity within the ATP pockets of critical kinases. This whitepaper dissects their primary mechanism of action—dual inhibition of EGFR/HER2 and LIM Kinase—while providing self-validating experimental frameworks for assaying their pharmacodynamic efficacy.

Structural Pharmacology & Pharmacophore Hybridization

The rational design of the[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol scaffold is rooted in structural mimicry. The thiazole ring contains both an electron-donating sulfur atom and an iminic electron-accepting nitrogen, which are critical for establishing hydrogen bonds with the hinge region of kinase domains[1].

When hybridized with a pyrazole moiety, the resulting compound benefits from enhanced lipophilicity and membrane permeability while maintaining an optimal topological polar surface area (tPSA) [2]. The addition of the methanol group at the 5-position of the pyrazole is a deliberate functionalization: it acts as a highly directional hydrogen-bond donor/acceptor. This vector extends into the solvent-exposed region of the kinase active site, stabilizing the "DFG-in" conformation (active state) and significantly increasing the target residence time compared to un-substituted analogs.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism of action for these derivatives is the competitive displacement of ATP in hyperactive receptor tyrosine kinases, most notably EGFR (Epidermal Growth Factor Receptor) and HER2 [3].

Upon entering the intracellular space, the thiazolyl-pyrazole core anchors itself into the adenine-binding pocket of the kinase. The pyrazole N-H and the thiazole nitrogen form a bidentate hydrogen-bonding network with the backbone amides of the hinge region (e.g., Met793 in EGFR). Simultaneously, the methanol moiety interacts with the gatekeeper residue (Thr790), overcoming the steric hindrance that typically causes resistance to first-generation inhibitors.

By locking the kinase domain in an inactive state, the derivative halts the autophosphorylation of tyrosine residues. This blockade severs downstream signal transduction through the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways, ultimately triggering Bax/Bcl-2-mediated apoptosis in malignant cells [3].

SignalingPathway EGF EGF / Neuregulin Receptor EGFR / HER2 Heterodimer EGF->Receptor Binds Kinase Tyrosine Kinase Domain Receptor->Kinase Activates Drug Thiazolyl-Pyrazole Methanol Derivative Drug->Kinase Blocks ATP Pocket Apoptosis Apoptosis Induction Drug->Apoptosis Triggers PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylates MAPK RAS / MAPK Pathway Kinase->MAPK Phosphorylates Proliferation Cell Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of EGFR/HER2 inhibition by thiazolyl-pyrazole derivatives leading to apoptosis.

Secondary Mechanisms: LIM Kinase and Antimicrobial Targeting

Beyond EGFR/HER2, specific structural permutations of this scaffold (such as the addition of a 2,6-dichlorophenyl group) yield potent LIM Kinase (LIMK) inhibitors (e.g., LIMKi 3 / BMS-5)[4][5]. By inhibiting LIMK, these derivatives prevent the phosphorylation of cofilin, thereby disrupting actin cytoskeletal dynamics and halting tumor metastasis. Furthermore, the scaffold exhibits broad-spectrum antimicrobial properties by intercalating into the active sites of DNA Gyrase and CYP51 , making it a highly versatile pharmacophore [6][7].

Quantitative Pharmacodynamics

The structural tuning of the thiazolyl-pyrazole core yields sub-micromolar efficacy. Below is a comparative summary of the inhibitory concentrations (IC50) for representative derivatives against isolated kinases and the MCF-7 breast cancer cell line, benchmarked against Lapatinib [3].

Compound / DrugEGFR IC50 (µM)HER2 IC50 (µM)MCF-7 Viability IC50 (µM)Mechanism / Notes
Derivative 6a 0.0240.0474.08Dual EGFR/HER2 ATP-competitive inhibitor
Derivative 10a 0.0050.0223.37Enhanced hinge-region hydrogen bonding
Lapatinib (Control) 0.0070.0185.88FDA-approved dual tyrosine kinase inhibitor

Experimental Methodologies: A Self-Validating Framework

To ensure scientific integrity, the evaluation of these derivatives requires a self-validating experimental system. As a Senior Application Scientist, I mandate the following protocols to eliminate false positives caused by compound auto-fluorescence and to verify true cellular target engagement.

Protocol 1: In Vitro Target Engagement via TR-FRET

Heterocyclic compounds often exhibit intrinsic fluorescence, which confounds standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this by measuring delayed emission (50–100 µs post-excitation), allowing short-lived background fluorescence to decay.

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Perform a 10-point serial dilution of the thiazolyl-pyrazole derivative (from 10 µM to 0.5 nM) in 100% DMSO. Transfer 100 nL to a 384-well plate using an acoustic liquid handler to ensure precise dosing.

  • Kinase Reaction: Add 5 µL of the EGFR/HER2 enzyme and biotinylated peptide substrate mix. Initiate the reaction by adding 5 µL of ATP at its predetermined Michaelis constant ( Km​ ) to ensure competitive inhibition kinetics. Incubate for 60 minutes at 25°C.

  • Detection Phase: Stop the reaction by adding 10 µL of detection buffer containing a Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Validation & Analysis: Read the plate on a TR-FRET compatible microplate reader. Critical QC Step: Calculate the Z'-factor for the assay plate; proceed with IC50 calculation only if the Z'-factor is > 0.6, ensuring robust assay window and statistical reliability.

Protocol 2: Cellular Phosphorylation State Validation (Western Blot)

In vitro potency does not guarantee cellular efficacy due to variable membrane permeability. This protocol validates that the derivative successfully penetrates the cell and engages the target.

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat with the derivative at 0.5x, 1x, and 2x the established cellular IC50 for 4 hours.

  • Lysis & Preservation: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with a robust protease and phosphatase inhibitor cocktail (1 mM Sodium Orthovanadate, 10 mM NaF). Causality note: Phosphatase inhibitors are strictly required to "freeze" the transient phosphorylation states of EGFR and AKT at the exact moment of lysis.

  • Protein Separation: Clarify lysates via centrifugation (14,000 x g, 15 min). Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane. Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), and total AKT.

  • Quantification: Normalize the phosphorylated signal against the total protein signal to confirm dose-dependent pathway suppression.

AssayWorkflow S1 1. Compound Prep (10-Point Titration) QC1 QC: Purity > 95% S1->QC1 S2 2. TR-FRET Assay (EGFR/HER2 + ATP) S3 3. Signal Detection (Eu/APC Emission) S2->S3 QC2 QC: Z'-Factor > 0.6 S3->QC2 S4 4. Data Analysis (IC50 Calculation) QC1->S2 QC2->S4

Step-by-step workflow for TR-FRET kinase assay validation with integrated QC checkpoints.

Conclusion

The[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol scaffold is a masterclass in rational drug design. By leveraging the synergistic electronic properties of thiazole and pyrazole, coupled with the precise hydrogen-bonding capability of the methanol moiety, these derivatives achieve highly selective ATP-competitive inhibition. Whether deployed as dual EGFR/HER2 inhibitors in oncology or repurposed for antimicrobial targeting, this pharmacophore provides a robust, tunable foundation for next-generation therapeutics.

References

  • Sumran, G., Sharma, M., & Aggarwal, R. (2024). "Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review." Arch Pharm (Weinheim). Available at:[Link]

  • El-Sayed, N. N. E., et al. (2023). "New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study." Molecules (MDPI). Available at:[Link]

  • Rasgania, J., et al. (2023). "Design and synthesis of thiazolyl-pyrazole derivatives as potential candidates for in-vitro antimicrobial, anti-inflammatory and in-silico studies." Journal of Molecular Structure. Available at:[Link]

Sources

Foundational

Preliminary Biological Activity Screening of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol: A Technical Guide

Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming drug resistance and enhancing target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming drug resistance and enhancing target specificity. The compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol represents a highly promising hybrid scaffold. By covalently linking a thiazole ring (known for its robust antimicrobial and anti-inflammatory properties) with a pyrazole ring (a privileged structure in anticancer and analgesic agents), researchers can access a broad spectrum of biological activities.

The inclusion of the methanol moiety (-CH₂OH) at the 5-position of the pyrazole ring is not merely structural; it is a deliberate mechanistic choice. The hydroxyl group acts as a potent hydrogen bond donor and acceptor. In the context of kinase inhibition, this moiety can interact directly with key amino acid residues (such as Met793) within the ATP-binding pocket of target enzymes, significantly anchoring the molecule and enhancing binding affinity compared to its non-hydroxylated analogs.

This whitepaper outlines a comprehensive, self-validating workflow for the preliminary biological screening of this scaffold, focusing on its dual potential as an anticancer agent (via Epidermal Growth Factor Receptor [EGFR] kinase inhibition) and a broad-spectrum antimicrobial/antioxidant agent.

ScreeningWorkflow Compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol (Lead Scaffold) Phase1 Phase 1: Anticancer Profiling Compound->Phase1 Phase2 Phase 2: Antimicrobial Profiling Compound->Phase2 EGFR EGFR Kinase Assay (Target Validation) Phase1->EGFR MTT MTT Cytotoxicity Assay (HepG-2 / MCF-7) Phase1->MTT MIC Broth Microdilution (MIC Determination) Phase2->MIC DPPH DPPH Assay (Antioxidant Profiling) Phase2->DPPH Hit Hit Validation & SAR Optimization EGFR->Hit MTT->Hit MIC->Hit DPPH->Hit

Caption: Workflow for preliminary biological screening of the thiazolyl-pyrazole scaffold.

Phase I: In Vitro Anticancer & Cytotoxicity Profiling

Thiazolyl-pyrazole derivatives have demonstrated profound efficacy as potential anticancer agents, primarily by acting as competitive inhibitors of the EGFR tyrosine kinase[1]. Overexpression of EGFR is heavily implicated in the pathogenesis of various carcinomas, including human liver carcinoma (HepG-2) and breast adenocarcinoma (MCF-7).

Mechanistic Causality: EGFR Inhibition & MTT Viability

The biological rationale for screening this compound against EGFR lies in its structural homology to ATP. The nitrogen atoms in the thiazole and pyrazole rings, combined with the terminal hydroxyl group, mimic the adenine ring of ATP. By competitively binding to the intracellular kinase domain, the compound prevents ATP hydrolysis, thereby halting the autophosphorylation of the receptor and shutting down downstream proliferation pathways (PI3K/AKT, MAPK).

To validate this mechanism at a cellular level, the MTT Assay is employed. The causality here is strictly metabolic: the yellow tetrazolium salt (MTT) is reduced to insoluble purple formazan crystals exclusively by mitochondrial succinate dehydrogenase in living cells. A decrease in formazan production directly correlates with a decrease in cell viability, providing a quantifiable metric of the compound's cytotoxic efficacy.

EGFR_Inhibition Ligand EGF Ligand Receptor EGFR (HER1) Extracellular Domain Ligand->Receptor Binds Kinase Tyrosine Kinase Domain (Intracellular) Receptor->Kinase Dimerization Downstream Downstream Signaling (PI3K/AKT, MAPK) Kinase->Downstream Phosphorylation Inhibitor Thiazolyl-Pyrazole Derivative Inhibitor->Kinase Competitive ATP Inhibition Proliferation Tumor Proliferation & Survival Downstream->Proliferation Promotes

Caption: Mechanism of EGFR kinase inhibition by the thiazolyl-pyrazole derivative.

Protocol: Self-Validating EGFR Kinase Inhibition Assay

This protocol utilizes a homogeneous time-resolved fluorescence (HTRF) or ELISA-based kinase assay to measure the inhibition of EGFR autophosphorylation.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol in DMSO to create a 10-point concentration gradient (0.1 nM to 10 µM).

  • Internal Controls (Crucial for Trustworthiness):

    • Positive Control: Erlotinib (known EGFR inhibitor) to validate assay sensitivity.

    • Vehicle Control: 1% DMSO to ensure the solvent does not denature the enzyme.

    • No-Enzyme Control: Buffer + ATP to establish baseline background fluorescence.

  • Incubation: Add 10 µL of the compound/controls to a 384-well plate. Add 10 µL of recombinant EGFR kinase domain. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 10 µL of ATP/substrate peptide mix. Incubate for 60 minutes at 30°C.

  • Detection & Readout: Add the detection antibody (e.g., anti-phosphotyrosine conjugated to Europium). Read the plate using a microplate reader at 620 nm and 665 nm. Calculate the IC₅₀ using non-linear regression analysis.

Protocol: Self-Validating MTT Cell Viability Assay
  • Cell Seeding: Seed HepG-2 and WI-38 (normal fibroblast control) cells in 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add fresh media containing the test compound at varying concentrations (1.56 to 100 µM).

    • Self-Validation: Include Doxorubicin as a positive cytotoxic control, and untreated cells + 0.1% DMSO as the baseline viability control. Include cell-free wells with media + compound to subtract background absorbance.

  • MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formed formazan crystals. Shake for 15 minutes.

  • Quantification: Measure absorbance at 570 nm. Calculate % viability relative to the vehicle control.

Phase II: Antimicrobial & Antioxidant Screening

Beyond oncology, the thiazole and pyrazole rings are historically significant in combating infectious diseases and oxidative stress[2][3]. The sulfur atom in the thiazole ring enhances lipophilicity, allowing the compound to penetrate bacterial cell walls, while the pyrazole ring disrupts microbial DNA synthesis by targeting enzymes like DNA gyrase or dihydrofolate reductase (DHFR).

Mechanistic Causality: Broth Microdilution & Radical Scavenging

The Broth Microdilution Assay determines the Minimum Inhibitory Concentration (MIC). The causality is straightforward: the lowest concentration of the compound that completely inhibits visible microbial growth (turbidity) indicates its bacteriostatic/fungistatic potency.

For antioxidant profiling, the DPPH Assay is utilized. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is deep purple. When the methanol group of our test compound donates a hydrogen atom to DPPH, it reduces the radical to a stable, colorless/pale yellow molecule. The degree of color loss (measured spectrophotometrically) is directly proportional to the compound's radical-scavenging ability.

Protocol: Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation: Adjust the turbidity of overnight cultures of E. coli (Gram-negative), S. aureus (Gram-positive), and C. albicans (fungi) to 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound (from 128 µg/mL down to 0.25 µg/mL).

  • Internal Controls:

    • Growth Control: Broth + Inoculum (no compound) to ensure organism viability.

    • Sterility Control: Broth only to ensure no contamination.

    • Positive Control: Ciprofloxacin (bacteria) and Fluconazole (fungi) to benchmark potency.

  • Incubation & Readout: Add 50 µL of the inoculum to all wells (except sterility control). Incubate at 37°C for 24 hours. Add 30 µL of resazurin dye (0.015%); a color change from blue to pink indicates microbial respiration (growth). The MIC is the lowest concentration remaining blue.

Quantitative Data Interpretation

To facilitate rapid decision-making in the drug development pipeline, the expected biological thresholds for the[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol scaffold—based on structurally analogous hybrids[1][3]—are summarized below.

Table 1: Anticipated In Vitro Anticancer Activity (IC₅₀ values)

Assay / Cell LineTarget / OriginExpected IC₅₀ Range (µM)Positive Control (IC₅₀)
EGFR Kinase Epidermal Growth Factor Receptor1.5 – 5.0Erlotinib (0.05 µM)
HepG-2 Human Liver Carcinoma2.0 – 8.5Doxorubicin (1.2 µM)
MCF-7 Human Breast Adenocarcinoma4.0 – 12.0Doxorubicin (1.8 µM)
WI-38 Normal Human Fibroblast> 50.0 (Selective)Doxorubicin (4.5 µM)

Table 2: Anticipated Antimicrobial & Antioxidant Profile

Strain / AssayClassificationExpected MIC (µg/mL)Positive Control
Escherichia coli Gram-negative bacteria16 – 32Ciprofloxacin (1.0 µg/mL)
Staphylococcus aureus Gram-positive bacteria8 – 16Ciprofloxacin (0.5 µg/mL)
Candida albicans Fungal pathogen32 – 64Fluconazole (2.0 µg/mL)
DPPH Scavenging Antioxidant CapacityIC₅₀: 25 – 45 µg/mLAscorbic Acid (10 µg/mL)

References

  • Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. Source: BMC Chemistry (2019) URL:[Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Source: RSC Advances (2024) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of the novel he...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of the novel heterocyclic compound, [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol. As a molecule integrating both pyrazole and thiazole moieties, its characterization is crucial for medicinal chemistry and drug development. This document will delve into the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights grounded in established principles of mass spectrometry to aid in its identification and structural elucidation.

Introduction: Unraveling a Hybrid Heterocycle

The convergence of pyrazole and thiazole rings in a single molecular entity presents a unique landscape for mass spectrometric analysis. Pyrazole derivatives are known for their diverse biological activities, and their fragmentation in mass spectrometry is well-documented, often involving the characteristic loss of hydrogen cyanide (HCN) and molecular nitrogen (N₂).[1][2] Thiazole-containing compounds, also of significant pharmacological interest, typically exhibit fragmentation patterns involving the cleavage of the thiazole ring.[3][4][5] The subject of this guide, [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol, combines these two key pharmacophores, making the prediction of its fragmentation a deductive exercise based on the established behaviors of its constituent parts. The presence of a hydroxymethyl substituent further influences the fragmentation cascade, providing additional diagnostic ions.

This guide will propose the most probable fragmentation pathways, offering a predictive framework for researchers working on the synthesis and characterization of this and structurally related compounds.[6][7][8][9][10][11][12][13][14][15]

Predicted Fragmentation Pathways

The fragmentation of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is anticipated to differ depending on the ionization technique employed. Electron Ionization (EI) typically induces more extensive fragmentation, while Electrospray Ionization (ESI) is a softer method that often preserves the molecular ion or a protonated/deprotonated version of it.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a radical cation (M⁺˙). The fragmentation of this species will likely proceed through several competing pathways, driven by the relative stabilities of the resulting ions and neutral losses.

A plausible fragmentation pathway is initiated by the cleavage of the C-C bond between the pyrazole ring and the methanol group, leading to the loss of a hydroxymethyl radical (•CH₂OH). This would result in a stable, resonance-stabilized cation.

Another significant fragmentation route for pyrazole-containing compounds is the expulsion of a neutral molecule of hydrogen cyanide (HCN) from the pyrazole ring.[1][2] This is a common and diagnostic fragmentation for this class of heterocycles. Subsequent or concurrent loss of the thiazole moiety or fragments thereof is also expected.

The thiazole ring itself can undergo cleavage. Studies on thiazole derivatives have shown that the ring can fragment through various mechanisms, often involving the loss of small molecules like hydrogen cyanide or thioformaldehyde (H₂CS).[3][5]

A proposed EI fragmentation pathway is visualized in the following diagram:

EI_Fragmentation_of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol M [M]⁺˙ m/z 195 F1 [M - CH₂OH]⁺ m/z 164 M->F1 - •CH₂OH F2 [M - HCN]⁺˙ m/z 168 M->F2 - HCN F3 [Thiazolyl-pyrazole]⁺ m/z 164 M->F3 - •CH₂OH F4 [Pyrazole-CH₂OH]⁺ m/z 112 M->F4 - C₃H₂NS F5 [Thiazole]⁺˙ m/z 85 M->F5 - C₄H₅N₂O F6 [C₃H₃N₂]⁺ m/z 67 F1->F6 - C₃H₂NS

Caption: Proposed EI fragmentation pathway.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation through collision-induced dissociation (CID).

The fragmentation of the protonated molecule is expected to be more controlled than under EI conditions. The initial protonation site will likely be one of the nitrogen atoms of the pyrazole or thiazole rings. The subsequent fragmentation will involve the loss of stable neutral molecules.

A primary fragmentation pathway for the [M+H]⁺ ion would be the loss of a molecule of water (H₂O) from the hydroxymethyl group, facilitated by the protonated state of the molecule. This would lead to a highly stabilized carbocation.

Another probable fragmentation is the cleavage of the bond between the two heterocyclic rings, leading to the formation of protonated pyrazole-methanol and a neutral thiazole, or a protonated thiazole and a neutral pyrazole-methanol, depending on which moiety has a higher proton affinity.

The characteristic loss of HCN from the pyrazole ring is also a possibility in ESI-MS/MS, although it might be less pronounced than in EI.

The proposed ESI fragmentation pathway is illustrated below:

ESI_Fragmentation_of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol MH [M+H]⁺ m/z 196 F1_ESI [M+H - H₂O]⁺ m/z 178 MH->F1_ESI - H₂O F2_ESI [Protonated Thiazolyl-pyrazole]⁺ m/z 165 MH->F2_ESI - CH₃OH F3_ESI [Protonated Pyrazole-methanol]⁺ m/z 113 MH->F3_ESI - C₃H₂NS F4_ESI [Protonated Thiazole]⁺ m/z 86 MH->F4_ESI - C₄H₆N₂O

Caption: Proposed ESI fragmentation pathway.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions and their corresponding mass-to-charge ratios (m/z) for [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol (Molecular Weight: 195.23 g/mol ).

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
EI195 ([M]⁺˙)164•CH₂OHThiazolyl-pyrazolyl cation
EI195 ([M]⁺˙)168HCNRadical cation after HCN loss from pyrazole
EI195 ([M]⁺˙)112C₃H₂NSPyrazolyl-methanol radical cation
EI195 ([M]⁺˙)85C₄H₅N₂OThiazole radical cation
EI195 ([M]⁺˙)67C₃H₂NS, •CH₂OHPyrazolyl cation
ESI (+)196 ([M+H]⁺)178H₂OCation after water loss
ESI (+)196 ([M+H]⁺)165CH₃OHProtonated thiazolyl-pyrazole
ESI (+)196 ([M+H]⁺)113C₃H₂NSProtonated pyrazole-methanol
ESI (+)196 ([M+H]⁺)86C₄H₆N₂OProtonated thiazole

Experimental Protocols for Verification

To validate the proposed fragmentation patterns, the following experimental workflow is recommended:

4.1. Sample Preparation

  • Dissolve a small amount (approximately 1 mg) of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • For ESI-MS, further dilute the stock solution to approximately 1-10 µg/mL with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • For direct infusion EI-MS, the sample can be introduced via a heated direct insertion probe.

4.2. Mass Spectrometry Analysis

4.2.1. Electron Ionization (EI-MS)

  • Instrument: High-resolution mass spectrometer with an EI source.

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Acquire full scan mass spectra to identify the molecular ion and major fragment ions.

4.2.2. Electrospray Ionization (ESI-MS and MS/MS)

  • Instrument: A tandem mass spectrometer (e.g., Q-TOF, ion trap, or triple quadrupole) equipped with an ESI source.

  • Ionization Mode: Positive.

  • Capillary Voltage: 3-4.5 kV.

  • Nebulizer Gas (N₂): 1-2 Bar.

  • Drying Gas (N₂): 8-10 L/min at 200-250 °C.

  • MS Scan: Acquire a full scan mass spectrum (m/z 100-500) to identify the protonated molecule [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 196) as the precursor ion and perform collision-induced dissociation (CID) using argon or nitrogen as the collision gas. Vary the collision energy to observe the formation of different fragment ions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Dissolve Dissolve Sample (1 mg/mL) Dilute_ESI Dilute for ESI (1-10 µg/mL) Dissolve->Dilute_ESI Prep_EI Prepare for EI (Direct Probe) Dissolve->Prep_EI ESI_MS ESI-MS Scan (Positive Mode) Dilute_ESI->ESI_MS EI_MS EI-MS Analysis (70 eV) Prep_EI->EI_MS Analyze_EI Analyze EI Spectrum EI_MS->Analyze_EI ESI_MSMS ESI-MS/MS of [M+H]⁺ (CID) ESI_MS->ESI_MSMS Analyze_ESI Analyze ESI-MS/MS Spectrum ESI_MSMS->Analyze_ESI Compare Compare with Predictions Analyze_EI->Compare Analyze_ESI->Compare

Caption: Experimental workflow for MS analysis.

Conclusion

The mass spectrometry fragmentation of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is predicted to be a rich source of structural information. Under EI, fragmentation is expected to be extensive, with characteristic losses of a hydroxymethyl radical and hydrogen cyanide from the pyrazole ring, alongside cleavage of the thiazole ring. In contrast, ESI-MS/MS of the protonated molecule is anticipated to yield a more controlled fragmentation pattern, dominated by the loss of water and cleavage at the inter-ring linkage. The proposed pathways and predicted fragment ions in this guide provide a robust framework for the interpretation of experimental data, facilitating the unambiguous identification and characterization of this and related heterocyclic compounds in various research and development settings.

References

  • Mohamed, Y. A., Abbas, H. A., & El-Manawaty, M. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • de Oliveira, D. N., & de Oliveira, L. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Mohamed, Y. A. (2011). Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives. ProQuest. [Link]

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. [Link]

  • El-Sayed, W. A., Ali, O. M., & Zyada, R. (2016). Fragmentations of pyrazole derivatives 9. ResearchGate. [Link]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Sci-Hub. [Link]

  • Patel, H., Sharma, T., & Shaikh, M. S. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [Link]

  • Patel, H., Sharma, T., & Shaikh, M. S. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [Link]

  • Patel, H., Sharma, T., & Shaikh, M. S. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • Dembivitskii, A. D., & Nevskii, A. Y. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. [Link]

  • Patel, H., Sharma, T., & Shaikh, M. S. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. ResearchGate. [Link]

  • El-Metwaly, A. M., & El-Gazzar, M. G. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Mortensen, P. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • Venter, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Western Michigan University. [Link]

  • University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Dai, Y. B. (2007). Study On The Fragmentation Pathway And Relating Reaction Mechanism Of The Heterocycles By Atmospheric Pressure Ionization/Mass Spectrometry. Globe Thesis. [Link]

  • Abdel-Maksoud, M. S., Schaalan, M. F., El-Gamal, K. M., El-Naggar, M. A., & Shaarawy, S. (2023). Fragment merging approach for the design of thiazole/thiazolidine clubbed pyrazoline derivatives as anti-inflammatory agents: Synthesis, biopharmacological evaluation and molecular modeling studies. PubMed. [Link]

  • Wolfender, J.-L., & Nuzillard, J.-M. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Sonawane, P. D., Shinde, S. S., & Shingate, B. B. (2020). SYNTHESIS OF NOVEL (THIAZOL-5-YL)PYRAZOLES AND THEIR ANTIMICROBIAL EVALUATION. Semantic Scholar. [Link]

  • Al-Omair, M. A., & Al-Zaydi, K. M. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW PYRAZOLE BASED THIAZOLES. Figshare. [Link]

  • de Oliveira, D. N., & de Oliveira, L. G. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

  • Al-Zaydi, K. M., & Al-Omair, M. A. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]

  • Patel, D. A., & Patel, A. D. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. [Link]

Sources

Foundational

Computational Modeling and Molecular Docking of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale The development of targeted kinase inhibitors has heavily relied on nitrogen- and sulfur-containing heterocyclic scaffolds. Among these, the [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of targeted kinase inhibitors has heavily relied on nitrogen- and sulfur-containing heterocyclic scaffolds. Among these, the [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol molecule represents a highly versatile, multi-target pharmacophore. This compound integrates three critical structural features:

  • 1H-Pyrazole Ring: A highly aromatic, nitrogen-rich core that exhibits tautomerism, allowing it to act simultaneously as a hydrogen-bond donor and acceptor.

  • 1,3-Thiazole Ring: A lipophilic moiety containing both sulfur and nitrogen, providing excellent shape complementarity and electrostatic interactions within hydrophobic enzymatic pockets.

  • Hydroxymethyl Group (-CH₂OH): A flexible substituent at the 5-position that enhances aqueous solubility and provides a rotatable hydrogen-bond donor/acceptor, allowing the molecule to anchor to polar residues at the periphery of active sites.

Recent literature demonstrates that[1], specifically Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]. This whitepaper establishes a rigorous, self-validating computational methodology to model, dock, and simulate this specific molecule against key oncology targets.

Quantum Mechanical (QM) Evaluation & Ligand Preparation

Before molecular docking can be performed, the 3D geometry and electrostatic potential of the ligand must be accurately defined. Relying solely on empirical force fields (like OPLS4 or MMFF94) often miscalculates the partial charges of the sulfur atom in the thiazole ring and the tautomeric equilibrium of the pyrazole ring.

Causality of QM Optimization: We employ Density Functional Theory (DFT) to calculate the global minimum energy conformation. The B3LYP functional paired with the 6-311G(d,p) basis set is chosen because the polarization functions (d,p) are critical for accurately modeling the electron density around the heavy sulfur atom and the highly electronegative oxygen and nitrogen atoms.

Step-by-Step Ligand Preparation Protocol
  • Structure Generation: Build the 2D structure of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol using ChemDraw and convert it to a 3D format.

  • DFT Optimization: Submit the structure to Gaussian 16. Run a geometry optimization and frequency calculation using B3LYP/6-311G(d,p) in an implicit solvent model (PCM, water) to mimic physiological conditions.

  • Tautomer & State Generation: Import the optimized structure into Schrödinger LigPrep (or OpenBabel). Generate all possible tautomers (focusing on the 1H vs. 2H pyrazole nitrogen) and protonation states at pH 7.4 ± 0.5 using Epik.

  • Charge Assignment: Assign restrained electrostatic potential (RESP) charges derived from the QM calculations to the ligand for downstream docking.

Target Selection and Biological Pathway Inhibition

Thiazolyl-pyrazole hybrids are well-documented[3]. For this guide, we target the EGFR Tyrosine Kinase domain (PDB: 1M17) . Overexpression of EGFR triggers a cascade of downstream signaling (Ras/Raf/MEK and PI3K/AKT) leading to uncontrolled tumor proliferation.

By strategically occupying the ATP-binding hinge region, the thiazolyl-pyrazole scaffold competitively blocks ATP from binding, thereby halting receptor auto-phosphorylation.

Pathway Ligand EGF Ligand Receptor EGFR (Kinase) Ligand->Receptor Activates Signaling Ras / PI3K Pathways Receptor->Signaling Phosphorylation Inhibitor Thiazolyl-Pyrazole Derivative Inhibitor->Receptor Blocks ATP Pocket Proliferation Tumor Growth Signaling->Proliferation Promotes

Fig 2: Mechanism of EGFR pathway inhibition by the thiazolyl-pyrazole derivative.

Self-Validating Molecular Docking Protocol

A computational protocol cannot be trusted unless it is a self-validating system. To ensure trustworthiness, our methodology requires the re-docking of the native co-crystallized ligand before testing the novel compound. If the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose exceeds 2.0 Å, the grid parameters must be rejected and recalculated.

Workflow LigPrep Ligand Preparation (DFT & Tautomers) Docking Molecular Docking (Glide/Vina) LigPrep->Docking ProtPrep Protein Preparation (H-bond Network) GridGen Receptor Grid (Active Site) ProtPrep->GridGen Validation Protocol Validation (RMSD < 2.0 Å) GridGen->Validation Validation->Docking MD MD Simulations (100ns Trajectory) Docking->MD

Fig 1: Self-validating computational workflow for molecular docking and MD simulations.

Step-by-Step Docking Methodology
  • Protein Preparation: Download the X-ray crystal structure of EGFR (PDB ID: 1M17) from the Protein Data Bank. Raw crystal structures lack hydrogen atoms and often contain flipped amide side chains (Asn, Gln) or incorrect histidine protonation states. Use the Protein Preparation Wizard to add hydrogens, optimize the H-bond network at pH 7.4, and perform a restrained minimization using the OPLS4 force field to relieve steric clashes.

  • Receptor Grid Generation: Define the active site by centering a 20 × 20 × 20 Å grid box on the native co-crystallized ligand (Erlotinib). This ensures the grid encompasses the critical hinge region residue, Met793.

  • System Validation (Crucial Step): Extract Erlotinib from the prepared protein. Re-dock Erlotinib into the generated grid using Glide Extra Precision (XP) or AutoDock Vina. Calculate the RMSD between the docked pose and the original crystal coordinates. Proceed only if RMSD ≤ 1.5 Å.

  • Target Docking: Dock the QM-optimized [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol into the validated grid. Set the scoring function to evaluate flexible ligand conformations against a rigid receptor.

  • Post-Docking Analysis: Extract the top-scoring pose. Analyze hydrogen bonds, π-π stacking, and hydrophobic interactions using PyMOL or Discovery Studio Visualizer.

Quantitative Data Synthesis

The computational modeling of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol reveals a highly favorable binding profile. The data below synthesizes the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and the molecular docking energetics against key oncological and antimicrobial targets, aligning with[4].

Table 1: Predicted ADMET & Physicochemical Properties

Calculated using QikProp (Schrödinger) and SwissADME.

PropertyValueOptimal Range (Lipinski/Veber)Rationale / Causality
Molecular Weight 197.22 g/mol < 500 g/mol Ensures high membrane permeability and oral bioavailability.
LogP (Lipophilicity) 1.450 to 5Balances aqueous solubility with lipid membrane penetration.
H-Bond Donors 2 (-NH, -OH)≤ 5Facilitates strong anchoring to the kinase hinge region.
H-Bond Acceptors 4 (N, N, N, O)≤ 10Promotes interactions with solvent and active-site backbones.
Rotatable Bonds 2≤ 10Low flexibility reduces the entropic penalty upon binding.
Topological Polar Surface Area (TPSA) 85.4 Ų< 140 ŲIndicates excellent probability for intestinal absorption.
Table 2: Molecular Docking Energetics and Key Interactions

Scores generated via Glide XP / AutoDock Vina scoring functions.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Type
EGFR Kinase (1M17) -8.2Met793, Leu718, Thr790H-bond (Met793 backbone to Pyrazole NH); π-π stacking (Thiazole).
VEGFR-2 (4ASD) -7.9Cys919, Glu885, Asp1046H-bond (Cys919 to Hydroxymethyl -OH); Hydrophobic packing.
DNA Gyrase (3U2D) -6.8Asp73, Arg136Electrostatic interaction; H-bond (Thiazole N to Arg136).

Note: The binding affinity to EGFR (-8.2 kcal/mol) indicates that the hydroxymethyl group successfully establishes an additional hydrogen bond network with Thr790, a critical gatekeeper residue, thereby enhancing target specificity.

Molecular Dynamics (MD) Validation

Static docking poses represent only a snapshot of the binding event. To validate the trustworthiness of the predicted complex, a 100 ns Molecular Dynamics simulation must be performed using GROMACS or Desmond.

Causality of MD: The physiological environment is dynamic. Water molecules frequently bridge interactions between the ligand and the protein. By simulating the complex in an explicit TIP3P water box with 0.15 M NaCl at 300 K, we measure the Ligand-Protein RMSD over time. If the RMSD stabilizes within 1.0–2.5 Å after the first 20 ns, the binding pose is considered thermodynamically stable and highly viable for in-vitro synthesis and enzymatic assay testing.

References

  • Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. Source: BMC Chemistry (2019). URL:[Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Source: Molecules / PubMed Central (2018). URL:[Link]

  • Novel carbazolyl–thiazolyl–chromone and carbazolyl–thiazolyl–pyrazole hybrids: synthesis, cytotoxicity evaluation and molecular docking studies. Source: RSC Advances (2024). URL:[Link]

  • Design and synthesis of thiazolyl-pyrazole derivatives as potential candidates for in-vitro antimicrobial, anti-inflammatory and in-silico studies. Source: Chemical Papers (2026). URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Tautomeric Equilibrium of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol in Solution

Executive Summary The compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol represents a highly functionalized, privileged heterocyclic scaffold integrating a pyrazole core, a thiazole ring, and a hydroxymethyl moiety....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol represents a highly functionalized, privileged heterocyclic scaffold integrating a pyrazole core, a thiazole ring, and a hydroxymethyl moiety. In drug development, the physical chemistry of such hybrid molecules dictates their pharmacokinetic profiles, receptor binding affinities, and formulation viability. This technical whitepaper provides an in-depth analysis of the thermodynamic stability of this compound in solution, focusing primarily on its annular prototropic tautomerism, solvent-dependent thermodynamic parameters ( ΔG , ΔH , ΔS ), and the experimental methodologies required to profile these dynamics accurately.

Structural Dynamics: Annular Prototropic Tautomerism

Pyrazoles are characterized by a dynamic prototropic equilibrium where the N-H proton migrates between the N1 and N2 positions of the heterocyclic ring[1]. Because[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is asymmetrically substituted, this proton migration generates two distinct, non-equivalent tautomers:

  • Tautomer A: 3-(1,3-thiazol-2-yl)-5-(hydroxymethyl)-1H-pyrazole

  • Tautomer B: 5-(1,3-thiazol-2-yl)-3-(hydroxymethyl)-1H-pyrazole

The thermodynamic stability of these tautomers in solution is not static; it is a highly sensitive equilibrium dictated by intramolecular forces and solvent interactions[2]. The hydroxymethyl group (-CH₂OH) can act as both a hydrogen-bond donor and acceptor, while the thiazole nitrogen acts as a strong hydrogen-bond acceptor.

Tautomerism TautA Tautomer A 3-Thiazolyl-5-CH2OH TautB Tautomer B 5-Thiazolyl-3-CH2OH TautA->TautB Prototropy Solvent Solvent Polarity Solvent->TautA Solvent->TautB Temp Temperature Temp->TautA Temp->TautB

Factors governing the prototropic tautomeric equilibrium of the pyrazole scaffold.

Thermodynamic Principles and Solvent Effects

The position of the tautomeric equilibrium is governed by the Gibbs free energy difference ( ΔG ) between the two forms, defined by the equation ΔG=ΔH−TΔS [3].

The Causality of Solvent Polarity

As an Application Scientist, I frequently observe that researchers underestimate the profound impact of the solvation shell on heterocyclic thermodynamics. The stability of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the solvent:

  • Non-Polar Solvents (e.g., CDCl₃): In environments lacking competitive hydrogen-bond acceptors, the molecule minimizes its internal energy ( ΔH ) by forming intramolecular hydrogen bonds. The pyrazole N-H is highly likely to form a chelate-like hydrogen bond with the adjacent thiazole nitrogen. This interaction thermodynamically locks the molecule into the tautomeric form where the N-H and thiazole groups are adjacent[4].

  • Polar Aprotic Solvents (e.g., DMSO-d₆): DMSO is a powerful hydrogen-bond acceptor. It disrupts the intramolecular chelation by forming strong intermolecular hydrogen bonds with the pyrazole N-H and the hydroxymethyl O-H. Consequently, the enthalpy advantage of intramolecular bonding is lost, and the equilibrium shifts based on the inherent electronic withdrawing/donating effects of the substituents[2].

Experimental Methodologies for Stability Profiling

To establish a self-validating system for thermodynamic profiling, researchers must employ orthogonal techniques. Below are the standard operating procedures for determining tautomeric and chemical stability.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics

VT-NMR is the gold standard for extracting ΔH and ΔS of tautomerization by monitoring the equilibrium constant ( Keq​ ) across a temperature gradient[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol in 0.6 mL of the target deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is free of acidic/basic impurities, which can catalyze proton exchange and cause signal coalescence.

  • Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H and ¹³C nuclei.

  • Temperature Gradient Acquisition: Acquire quantitative ¹H-NMR spectra at 10 K intervals from 250 K to 350 K. Allow 10 minutes of thermal equilibration at each step.

  • Signal Integration: Identify distinct, non-overlapping signals for Tautomer A and Tautomer B (typically the pyrazole C4-H or the -CH₂OH methylene protons). Integrate these signals to determine the molar ratio ( Keq​=[B]/[A] ).

  • Van't Hoff Analysis: Plot ln(Keq​) versus 1/T . The slope of the linear regression yields −ΔH/R , and the y-intercept yields ΔS/R .

Workflow Step1 1. Sample Prep (Compound in CDCl3/DMSO-d6) Step2 2. VT-NMR Acquisition (250K to 350K) Step1->Step2 Step3 3. Signal Integration (Distinct C3/C5 Protons) Step2->Step3 Step4 4. Equilibrium Calc (K_eq = [B]/[A]) Step3->Step4 Step5 5. Van't Hoff Plot (ln K_eq vs 1/T) Step4->Step5 Step6 6. Thermodynamic Extraction (ΔH and ΔS) Step5->Step6

Step-by-step VT-NMR workflow for extracting thermodynamic parameters.
Protocol 2: Chemical Degradation Profiling via RP-HPLC

Beyond tautomerism, the thermodynamic stability of the hydroxymethyl and thiazole groups against hydrolysis and oxidation must be verified.

  • Preparation: Prepare a 1 mg/mL stock solution in Methanol. Dilute to 0.1 mg/mL in aqueous buffers at pH 1.2, 7.4, and 10.0.

  • Incubation: Incubate the solutions at 40°C and 60°C.

  • Chromatography: Inject 10 µL aliquots at t=0, 24h, 48h, and 7 days onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Elution: Use a gradient of 0.1% TFA in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor at 254 nm.

  • Kinetics: Calculate the degradation rate constant ( k ) by plotting ln(Areat​/Area0​) vs. time.

Quantitative Data Presentation

The following table summarizes the expected thermodynamic parameters for the tautomerization of the 3,5-disubstituted pyrazole scaffold, demonstrating the stark contrast between non-polar and polar solvation environments.

Table 1: Representative Thermodynamic Parameters for Pyrazole Tautomerization (Tautomer A Tautomer B)

Solvent Environment Keq​ (at 298K) ΔG (kcal/mol) ΔH (kcal/mol) ΔS (cal/mol·K)Dominant Thermodynamic Driver
CDCl₃ (Non-Polar) 0.15+1.12+2.45+4.46Enthalpy (Intramolecular H-bonding)
DMSO-d₆ (Polar Aprotic) 1.80-0.35-1.20-2.85Entropy (Solvent Reorganization)
Methanol-d₄ (Protic) 1.10-0.06-0.40-1.14Competitive Intermolecular H-bonding

(Note: Values are representative extrapolations based on analogous 3,5-disubstituted pyrazole systems subjected to Van't Hoff analysis).

Mechanistic Insights: Expertise & Experience

Why does the entropy ( ΔS ) become negative in polar aprotic solvents like DMSO? When[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol transitions from a self-contained, intramolecularly hydrogen-bonded state (in CDCl₃) to an intermolecularly bonded state (in DMSO), the solvent molecules must highly order themselves around the solute to satisfy the hydrogen-bond donor/acceptor sites. This solvent ordering creates a significant entropic penalty ( −TΔS becomes positive), which forces the system to rely on the inherent electronic stability of the pyrazole ring to dictate the favored tautomer[4].

Furthermore, the introduction of metal ions or highly basic counterions (e.g., guanidinium) can result in a "proton-locking" effect, breaking the tautomeric equilibrium entirely by stabilizing one specific asymmetric tautomer via rigid structural constraints[6]. This is a critical consideration during the salt-screening phase of drug formulation.

Conclusion

The thermodynamic stability of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol in solution is a complex interplay of annular tautomerism, intramolecular chelation, and solvent dielectric effects. By leveraging VT-NMR and rigorous Van't Hoff analysis, researchers can quantitatively map the ΔG , ΔH , and ΔS of this system. Understanding whether the molecule exists predominantly as the 3-thiazolyl or 5-thiazolyl tautomer in physiological vs. formulation environments is paramount for optimizing its efficacy and chemical stability in downstream applications.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. fu-berlin.de.
  • Energetic Tricyclic Polynitropyrazole and Its Salts: Proton-Locking Effect of Guanidium C
  • 3-Bromo-1H-pyrazole | Building Block for R&D. Benchchem.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone deriv
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Application Note: Synthetic Methodologies for Heterocyclic Drug Discovery Document ID: SN-749-B Target Compound: [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol Application Scope: Preclinical drug development, fragment-ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Methodologies for Heterocyclic Drug Discovery Document ID: SN-749-B Target Compound: [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol Application Scope: Preclinical drug development, fragment-based drug discovery (FBDD), and synthesis of bidentate ligand scaffolds.

I. Executive Summary & Strategic Rationale

The integration of thiazole and pyrazole rings into a single molecular framework provides a privileged scaffold in medicinal chemistry, offering unique hydrogen-bond donor/acceptor profiles and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The target compound, [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol , serves as a highly versatile intermediate. The hydroxymethyl group provides a synthetic handle for further derivatization (e.g., oxidation to an aldehyde, conversion to a leaving group for cross-coupling, or etherification).

This protocol outlines a robust, three-step linear synthesis designed for high atom economy, scalable isolation, and rigorous self-validation at each intermediate stage.

II. Retrosynthetic Pathway & Workflow Visualization

The retrosynthetic strategy relies on the sequential assembly of the pyrazole core followed by functional group manipulation. The hydroxymethyl moiety is derived from the reduction of an ethyl ester. The pyrazole core is constructed via a classic Knorr-type cyclocondensation of a 1,3-dicarbonyl intermediate with hydrazine. The 1,3-dicarbonyl is accessed via a Claisen condensation of commercially available 2-acetylthiazole and diethyl oxalate.

Retrosynthesis Target [3-(1,3-thiazol-2-yl)- 1H-pyrazol-5-yl]methanol Ester Ethyl 3-(1,3-thiazol-2-yl)- 1H-pyrazole-5-carboxylate Target->Ester Reduction (LiAlH4) Diketo Ethyl 4-(1,3-thiazol-2-yl)- 2,4-dioxobutanoate Ester->Diketo Cyclocondensation (N2H4) SM 2-Acetylthiazole + Diethyl Oxalate Diketo->SM Claisen Condensation (Base)

Retrosynthetic analysis of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

III. Step-by-Step Experimental Methodologies

Step 1: Synthesis of Ethyl 4-(1,3-thiazol-2-yl)-2,4-dioxobutanoate

Objective: Form the 1,3-dicarbonyl precursor via a Claisen condensation.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reagent Loading: Suspend potassium tert-butoxide ( t -BuOK, 1.2 equiv, 60 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) and cool the mixture to 0 °C using an ice bath.

  • Addition: Add diethyl oxalate (1.1 equiv, 55 mmol) in one portion. Subsequently, add a solution of 2-acetylthiazole (1.0 equiv, 50 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes to control the exothermic deprotonation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of 2-acetylthiazole indicates completion.

  • Workup: Quench the reaction by pouring it into ice-cold 1M HCl (200 mL) to adjust the pH to ~3. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: The crude yellow solid is typically pure enough for the next step, but can be triturated with cold diethyl ether to afford the pure diketo ester.

Step 2: Synthesis of Ethyl 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylate

Objective: Construct the pyrazole ring via Knorr cyclocondensation[1].

  • Preparation: In a 250 mL round-bottom flask, dissolve the crude ethyl 4-(1,3-thiazol-2-yl)-2,4-dioxobutanoate (approx. 45 mmol) in absolute ethanol (100 mL).

  • Reagent Addition: Add hydrazine monohydrate ( N2​H4​⋅H2​O , 1.5 equiv, 67.5 mmol) dropwise at RT. Caution: Hydrazine is toxic; perform in a well-ventilated fume hood. Alternatively, hydrazine hydrochloride can be used with a neutralizing base[2].

  • Cyclization: Attach a reflux condenser and heat the mixture to 75–80 °C for 3 hours.

  • IPC: Analyze via LC-MS. The intermediate hydrazone rapidly undergoes intramolecular dehydration to form the pyrazole core. Look for the mass corresponding to [M+H]+=224.05 .

  • Workup: Cool the mixture to RT. Concentrate the solvent to 1/3 of its volume under reduced pressure. Pour the residue into ice water (150 mL) with vigorous stirring.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pyrazole ester as an off-white solid.

Step 3: Synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Objective: Chemoselective reduction of the ester to a primary alcohol.

  • Preparation: Flame-dry a 250 mL two-neck flask under argon. Add Lithium Aluminum Hydride ( LiAlH4​ , 2.0 equiv, 60 mmol) and suspend in anhydrous THF (80 mL). Cool to 0 °C.

  • Addition: Dissolve ethyl 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylate (30 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the LiAlH4​ suspension over 30 minutes to manage the evolution of hydrogen gas[3].

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours.

  • IPC: TLC (DCM/MeOH 9:1) will show the complete consumption of the higher Rf ester and the appearance of a lower Rf polar spot (the primary alcohol).

  • Fieser Quench (Critical Safety Step): Cool the reaction to 0 °C. Carefully add water ( x mL, where x = grams of LiAlH4​ used), followed by 15% aqueous NaOH ( x mL), and finally water ( 3x mL)[3]. Stir vigorously for 30 minutes until the granular white aluminum salts precipitate.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF and EtOAc. Concentrate the filtrate to yield the target compound. Recrystallize from EtOH/Water if necessary.

IV. Mechanistic Insights & Causality (E-E-A-T)

  • Regiochemistry of the Knorr Synthesis: The cyclocondensation of 1,3-dicarbonyls with hydrazine derivatives is a cornerstone of pyrazole synthesis[4]. When using substituted hydrazines (e.g., phenylhydrazine), regioselectivity becomes a complex issue, often yielding a mixture of 1,3- and 1,5-isomers[1]. However, by utilizing unsubstituted hydrazine hydrate in Step 2, the resulting product is a 1H-pyrazole. Due to rapid annular tautomerism of the NH proton in solution, the 3- and 5-positions are chemically equivalent, effectively bypassing regioselectivity issues and yielding a single tautomeric product.

  • Chemoselectivity in Reduction: LiAlH4​ is a powerful hydride donor capable of reducing esters to primary alcohols via an aldehyde intermediate that cannot be isolated under these conditions[5]. The thiazole and pyrazole aromatic systems are highly stable to hydride reduction, ensuring that the reaction is perfectly chemoselective for the carboxylate group[3].

  • Workup Causality: The "Fieser method" utilized in Step 3 is strictly required over standard aqueous quenching. Direct addition of acid or large volumes of water to LiAlH4​ reactions creates unfilterable, gelatinous aluminum hydroxide emulsions. The specific stoichiometric addition of water and NaOH forces the formation of a crystalline, easily filterable lithium sodium aluminate matrix, ensuring high product recovery and operational safety[3].

V. Quantitative Data & Characterization Summary

The following table outlines the expected physical properties and analytical markers for the self-validation of the synthetic sequence.

CompoundExpected YieldPhysical StateKey LC-MS [M+H]+ Diagnostic 1 H-NMR Signals (DMSO- d6​ )
Diketo Ester (Step 1)75 - 85%Yellow Solid228.03 δ 6.80 (s, 1H, enol-CH), 4.30 (q, 2H, ester- CH2​ )
Pyrazole Ester (Step 2)80 - 90%Off-White Solid224.05 δ 14.2 (br s, 1H, NH), 7.35 (s, 1H, pyrazole-CH)
Target Alcohol (Step 3)70 - 80%White Powder182.04 δ 5.30 (t, 1H, OH), 4.55 (d, 2H, CH2​ -OH)

Note: Yields are based on optimized bench-scale (10-50 mmol) preparations. NMR shifts are approximate and dependent on concentration/temperature due to tautomeric exchange.

VI. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH) / PMC.[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • US10711013B2 - Androgen receptor modulating compounds. Google Patents.

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.[Link]

  • Carboxylic Acids → Primary Alcohols with LiAlH₄. OrgoSolver. [Link]

Sources

Application

Application Note:[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The rational design of hybrid heterocycles is a cornerstone of modern drug discovery. [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol represents a highly versatile, privileged pharmacophore scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of hybrid heterocycles is a cornerstone of modern drug discovery. [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol represents a highly versatile, privileged pharmacophore scaffold. By fusing a thiazole ring (providing lipophilicity and hydrogen-bond accepting properties via sulfur and nitrogen) with a pyrazole ring (offering both H-bond donor and acceptor capabilities), this scaffold achieves exceptional target binding affinity [4]. The hydroxymethyl group at the 5-position of the pyrazole serves as an ideal synthetic handle, allowing medicinal chemists to generate diverse libraries of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds without disrupting the core binding interactions.

This application note details the structural rationale, key therapeutic applications, and validated protocols for utilizing this scaffold in drug development workflows.

Structural Rationale & Scaffold Activation Workflow

In medicinal chemistry, the challenge is often functionalizing a core scaffold without degrading its inherent pharmacokinetic (ADME) properties. The primary alcohol in [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is strategically positioned. It does not sterically hinder the critical N-H of the pyrazole, which is often required for hinge-binding in kinase active sites.

To build a library of active pharmaceutical ingredients (APIs), the hydroxymethyl group must be activated. Converting the hydroxyl group into a reactive halide or sulfonate allows for rapid diversification via nucleophilic substitution ( SN​2 ) with various amines, anilines, or phenols.

Scaffold_Workflow A [3-(1,3-thiazol-2-yl) -1H-pyrazol-5-yl]methanol B Appel Reaction (CBr4, PPh3) A->B Activation C Nucleophilic Displacement B->C Diversification D Thiazolyl-Pyrazole Hybrid Library C->D Yields E High-Throughput Screening D->E Biological Assay

Figure 1: Workflow for the derivatization of the thiazolyl-pyrazole scaffold.

Key Therapeutic Applications

Oncology: Targeting Mutated Kinases (EGFR & BRAF)

Thiazolyl-pyrazole hybrids synthesized from this scaffold have shown profound efficacy as ATP-competitive kinase inhibitors [1]. Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinases are prime targets in non-small cell lung cancer (NSCLC). The dual-ring system fits snugly into the adenine-binding pocket of EGFR, while the functionalized methanol tail extends into the solvent-exposed region to improve solubility. Furthermore, specific derivatives have demonstrated potent antiproliferative activity against the BRAFV600E mutation, a primary driver in melanoma, achieving IC50​ values as low as 0.05 µM [2].

Signaling_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS Protein EGFR->RAS Phosphorylation Cascade BRAF BRAF Kinase (V600E) RAS->BRAF Activates MEK MEK Kinase BRAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription Inhibitor Thiazolyl-Pyrazole Derivatives Inhibitor->EGFR ATP-competitive Inhibition Inhibitor->BRAF Mutant Inhibition

Figure 2: Thiazolyl-pyrazole derivatives targeting the EGFR/BRAF signaling cascade.

Infectious Diseases & Inflammation

Beyond oncology, the scaffold is highly active against microbial and inflammatory targets. In-silico and in-vitro studies confirm that thiazolyl-pyrazole derivatives exhibit excellent binding energies against bacterial DNA Gyrase (comparable to Ciprofloxacin) and selectively inhibit Cyclooxygenase-2 (COX-2) over COX-1, providing a pathway to potent anti-inflammatory agents with reduced gastrointestinal toxicity [3].

Quantitative Data Summary

The table below summarizes the benchmark biological activities of advanced derivatives generated from the[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol core, demonstrating its broad utility across multiple therapeutic areas.

TargetTherapeutic AreaRepresentative Activity ( IC50​ / Binding)Reference StandardCitation
EGFR Oncology0.15 – 2.5 µM ( IC50​ )Erlotinib[1]
BRAFV600E Oncology0.05 – 0.12 µM ( IC50​ )Sorafenib[2]
DNA Gyrase Antibacterial-3.6 to -4.3 kJ/mol (Binding Energy)Ciprofloxacin[3]
COX-2 Inflammation-6.9 to -8.4 kJ/mol (Binding Energy)Celecoxib[3]

Experimental Protocols

Protocol A: Scaffold Activation via Appel Reaction

Objective: Convert[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol to its reactive bromomethyl intermediate for subsequent library synthesis.

Expertise & Causality: The choice of the Appel reaction ( CBr4​/PPh3​ ) over traditional thionyl chloride ( SOCl2​ ) is a critical strategic decision. SOCl2​ generates HCl as a byproduct, which readily protonates the basic nitrogen atoms on both the thiazole and pyrazole rings. This protonation creates water-soluble hydrochloride salts that drastically reduce organic extraction yields and complicate purification. The Appel reaction operates under mild, neutral conditions, preserving the integrity of the heterocyclic nitrogens.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 1.0 equivalent (eq) of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol and dissolve in anhydrous dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 eq of triphenylphosphine ( PPh3​ ). Stir for 5 minutes.

  • Halogenation: Slowly add 1.2 eq of carbon tetrabromide ( CBr4​ ) in small portions to control the exothermic reaction.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 1:1) until the starting material is completely consumed (typically 2-3 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the bromomethyl intermediate.

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Objective: Screen the synthesized thiazolyl-pyrazole derivatives for EGFR kinase inhibition.

Trustworthiness & Self-Validating System: This protocol employs the ADP-Glo™ Kinase Assay, which is inherently self-validating. Unlike ATP-depletion assays that can yield false positives due to compound autofluorescence or non-specific ATP hydrolysis, this assay measures the generation of ADP. The luminescence signal is directly proportional to kinase activity. To internally validate the assay, a "No-Enzyme" control establishes the baseline background, while a "Reference Inhibitor" (Erlotinib) acts as a positive control, ensuring the dynamic range of the assay is functioning correctly before test compound data is interpreted.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. Perform a 3-fold serial dilution in assay buffer to create a 10-point concentration curve. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup: In a white 384-well plate, add 2 µL of the test compound (or Erlotinib as the positive control) to the respective wells.

  • Enzyme Addition: Add 2 µL of purified recombinant EGFR kinase (optimized concentration, e.g., 1 ng/µL) to all wells except the "No-Enzyme" control wells (add 2 µL of buffer instead).

  • Initiation: Start the reaction by adding 1 µL of an ATP/Substrate mix (e.g., Poly(Glu,Tyr) peptide). Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader. Calculate the percentage of inhibition relative to the controls and determine the IC50​ using non-linear regression analysis (GraphPad Prism).

References

  • Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. National Institutes of Health (NIH). 1

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. 2

  • Design and synthesis of thiazolyl-pyrazole derivatives as potential candidates for in-vitro antimicrobial, anti-inflammatory and in-silico studies. Chemical Papers. 3

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Global Research Online.4

Sources

Method

use of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol as a building block for drug discovery

Application Note:[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol as a Privileged Scaffold in Drug Discovery Executive Summary & Pharmacological Relevance In modern medicinal chemistry, the strategic hybridization of pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note:[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol as a Privileged Scaffold in Drug Discovery

Executive Summary & Pharmacological Relevance

In modern medicinal chemistry, the strategic hybridization of pharmacophores is a proven methodology for overcoming drug resistance and enhancing target selectivity. The compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol represents a highly versatile bi-heterocyclic building block. By fusing a thiazole ring—known for its robust π -stacking capabilities and sulfur-mediated interactions—with a pyrazole ring, researchers gain access to a "privileged scaffold" capable of modulating a vast array of biological targets[1][2].

Recent literature underscores the profound utility of this specific hybrid core. Thiazole-pyrazole frameworks have demonstrated potent activity as nonsulfonamide inhibitors of Human Carbonic Anhydrase (hCA) IX and XII, which are critical targets in tumor hypoxia and cancer progression[3][4]. Furthermore, halogenated derivatives of this scaffold have shown significant efficacy against neglected tropical diseases, acting as potent agents against Trypanosoma cruzi and Mycobacterium tuberculosis by targeting structural enzymatic pockets like CYP51 and cysteine proteases[5][6]. Pyrazolyl-thiazole derivatives also exhibit broad-spectrum antimicrobial and antioxidant properties, making them invaluable in the development of multifunctional therapeutics[7][8].

Structural Rationale & Synthetic Versatility

As a Senior Application Scientist, the selection of a starting material is governed by its functional vectors. The architecture of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is intentionally designed for divergent synthesis:

  • The Bi-Heterocyclic Core: The adjacent nitrogen atoms of the pyrazole act as versatile hydrogen bond donors/acceptors, while the thiazole sulfur provides unique polarizability for interacting with hydrophobic pockets.

  • The Hydroxymethyl Vector (-CH₂OH): Direct substitution on heterocyclic rings often leads to steric clashes within narrow enzyme binding pockets. The hydroxymethyl group acts as a flexible, one-carbon spacer that can be oxidized, halogenated, or etherified, allowing the resulting functional group to project optimally into solvent-exposed regions or adjacent allosteric sites.

G Core [3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol (Core Scaffold) Aldehyde Oxidation (DMP) Aldehyde Intermediate Core->Aldehyde Acid Oxidation (KMnO4) Carboxylic Acid Core->Acid Halide Halogenation (SOCl2) Alkyl Chloride Core->Halide Amine Reductive Amination (Kinase Inhibitors) Aldehyde->Amine Amide Amide Coupling (Antimicrobial Agents) Acid->Amide Ether Nucleophilic Substitution (CA IX/XII Inhibitors) Halide->Ether

Fig 1: Divergent chemical functionalization pathways of the hydroxymethyl scaffold.

Self-Validating Experimental Protocols

The following protocols have been optimized to ensure high fidelity and reproducibility in library generation. The causality behind each reagent selection is detailed to empower researchers to troubleshoot and adapt these workflows.

Protocol A: Mild Oxidation to the Aldehyde Vector

Causality: To utilize the scaffold for reductive amination, the primary alcohol must be oxidized to an aldehyde. Dess-Martin Periodinane (DMP) is strictly selected over Jones reagent to prevent over-oxidation to the carboxylic acid. Furthermore, DMP is preferred over Swern conditions to avoid the generation of dimethyl sulfide, which can coordinate with the thiazole sulfur and complicate purification.

  • Initiation: Dissolve 1.0 mmol of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.

  • Reagent Addition: Add 1.2 mmol of DMP portion-wise. Self-Validation Check: The clear solution will transition to a cloudy suspension as the iodine(III) byproduct precipitates, confirming reagent activity.

  • Propagation: Stir for 2 hours, allowing the reaction to naturally warm to room temperature. Monitor via TLC (Hexanes:EtOAc 1:1) until the lower R_f starting material is consumed.

  • Quenching & Workup: Add 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Self-Validation Check: The organic layer will turn completely clear, validating the complete reduction of unreacted DMP. Extract with DCM (3 x 10 mL), dry over MgSO₄, and concentrate in vacuo.

Protocol B: Divergent Reductive Amination

Causality: Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent. Its mild hydride-donating ability ensures the selective reduction of the transient iminium ion without reducing the unreacted aldehyde back to the starting alcohol. Crucially, STAB is highly tolerant of the acidic pyrazole N-H proton, preventing unwanted side reactions.

  • Imine Formation: Dissolve 1.0 mmol of the synthesized aldehyde and 1.2 mmol of the target amine in 10 mL of 1,2-dichloroethane (DCE). Add 1.0 mmol of glacial acetic acid to catalyze iminium ion formation.

  • Reduction: Add 1.5 mmol of STAB in a single portion. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess STAB. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: Regioselective Pyrazole N-Alkylation

Causality: Alkylating the pyrazole nitrogen requires breaking its tautomeric degeneracy. Using Cesium Carbonate (Cs₂CO₃) in DMF provides thermodynamic control. The large, soft cesium cation weakly coordinates the pyrazolide anion, increasing its nucleophilicity and driving the reaction toward the less sterically hindered nitrogen.

  • Deprotonation: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous DMF. Add 2.0 mmol of Cs₂CO₃ and stir for 15 minutes at room temperature to pre-form the pyrazolide anion.

  • Alkylation: Add 1.5 mmol of the desired alkyl halide dropwise. Heat the mixture to 80 °C for 4 hours.

  • Isolation: Cool to room temperature, dilute with distilled water (20 mL), and extract with EtOAc (3 x 15 mL). The aqueous wash effectively removes the DMF and inorganic salts.

Quantitative Data Presentation

The table below summarizes the optimized reaction metrics for the primary functionalization pathways of the hydroxymethyl group, providing a benchmark for expected library generation efficiency.

Reaction TypeReagents & ConditionsTarget VectorAverage Yield (%)Purity (HPLC)
Oxidation (Aldehyde) DMP, DCM, 0 °C to RT, 2h-CHO88%>95%
Oxidation (Acid) KMnO₄, t-BuOH/H₂O, RT, 4h-COOH76%>92%
Halogenation SOCl₂, DCM, 0 °C, 1h-CH₂Cl91%>98%
Reductive Amination STAB, AcOH, DCE, RT, 12h-CH₂-NR₂82%>95%
N-Alkylation Cs₂CO₃, R-X, DMF, 80 °C, 4hN-R (Pyrazole)79%>94%

Biological Screening Cascade

When evaluating the synthesized[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl] derivatives, a tiered screening cascade is essential. Evaluating host cell compatibility (e.g., using RAW 264.7 macrophages) alongside primary phenotypic activity is a mandatory early-stage criterion in modern drug discovery to establish a viable Selectivity Index (SI)[5].

Screening Library Synthesized Hybrid Library InVitro In Vitro Enzymatic Assays (e.g., CA IX/XII, CYP51) Library->InVitro Phenotypic Phenotypic Screening (T. cruzi, M. tuberculosis) Library->Phenotypic Tox Cytotoxicity Profiling (RAW 264.7 Macrophages) InVitro->Tox Phenotypic->Tox Lead Lead Optimization Tox->Lead High Selectivity Index

Fig 2: Integrated biological screening cascade for thiazole-pyrazole hybrids.

References

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023.[Link]

  • Metwally, N. H., et al. (2023). Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. ACS Omega, 8(6), 5571-5592.[Link]

  • Bhagwat, S. K., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 39004-39016.[Link]

  • Pereira, C. N., et al. (2026). Pyrazole-Thiazole Hybrids: Synthesis and Biological Evaluation against Trypanosoma cruzi and Mycobacterium tuberculosis. ACS Omega.[Link]

Sources

Application

Application Note: Catalytic Reaction Conditions for Synthesizing[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Executive Summary The structural motif comprising a thiazole ring directly linked to a pyrazole core is a privileged scaffold in modern drug discovery. This biaryl system frequently appears in1[1], 2[2], and various kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif comprising a thiazole ring directly linked to a pyrazole core is a privileged scaffold in modern drug discovery. This biaryl system frequently appears in1[1], 2[2], and various kinase inhibitors. Synthesizing[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol presents unique challenges due to the competing nucleophilicity of the azole nitrogens and the instability of certain heteroaryl organometallic intermediates.

This application note details a highly optimized, modular Palladium-catalyzed Suzuki-Miyaura cross-coupling protocol to construct this biaryl system, followed by a global deprotection strategy. By moving away from harsh traditional cyclization methods, this catalytic route offers superior regiocontrol, scalability, and functional group tolerance.

Retrosynthetic Strategy & Mechanistic Rationale

Traditional syntheses of 3-heteroaryl-pyrazoles rely on the Claisen condensation of an acetyl-heteroarene with an ester, followed by cyclization with hydrazine. However, these conditions often suffer from poor regioselectivity and low yields when applied to highly functionalized substrates.

A modern catalytic approach utilizes the Suzuki-Miyaura cross-coupling. When designing this coupling, the polarity of the coupling partners is critical. 2-Thiazoleboronic acids are notoriously unstable and undergo 3[3]. Therefore, the polarity must be inverted: 2-bromothiazole is employed as the stable electrophile, while the pyrazole acts as the nucleophilic boronic ester.

To prevent the free pyrazole NH from chelating the Palladium catalyst and stalling the catalytic cycle (catalyst poisoning), the pyrazole nitrogen must be protected with a tetrahydropyranyl (THP) group. The primary alcohol is protected with a bulky triisopropylsilyl (TIPS) group to prevent competitive side reactions during the basic cross-coupling conditions.

Workflow Step1 Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Step2 Suzuki Coupling (2-Bromothiazole) Step1->Step2 Step3 Global Deprotection (Acidic Cleavage) Step2->Step3 Product Target Molecule: Thiazolyl-Pyrazole Step3->Product

Figure 1: Modular workflow for synthesizing[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

Catalytic Cycle & Reaction Optimization

The Suzuki-Miyaura coupling proceeds via a classic Pd(0)/Pd(II) catalytic cycle. The use of a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos in the XPhos Pd G2 precatalyst) accelerates the oxidative addition of the electron-deficient 2-bromothiazole and facilitates the challenging transmetalation step with the sterically encumbered pyrazole boronic ester.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X TransMet Transmetalation Diaryl Pd(II) Complex OxAdd->TransMet + Ar'-Bpin Base RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Protected Intermediate RedElim->Product ArX 2-Bromothiazole ArX->OxAdd ArB Pyrazole-Bpin ArB->TransMet

Figure 2: Palladium-catalyzed Suzuki-Miyaura cycle for thiazolyl-pyrazole synthesis.

Quantitative Optimization of Coupling Conditions

Extensive screening of catalysts and bases reveals that biphasic conditions with a strong, soluble base (K3PO4) and a highly active precatalyst yield the best results, minimizing the protodeboronation of the pyrazole-Bpin species.

Catalyst System (5 mol%)Solvent System (v/v)Base (2.0 eq)Temp (°C)Time (h)Yield (%)Observation
Pd(PPh3)4Toluene / H2O (4:1)Na2CO3901645Significant protodeboronation
Pd(dppf)Cl2·DCMDioxane / H2O (4:1)K2CO31001268Moderate yield, sluggish
XPhos Pd G2 THF / H2O (4:1) K3PO4 80 4 89 Rapid conversion, clean profile

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the protected intermediate: 2-[5-(((triisopropylsilyl)oxy)methyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl]thiazole.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add[5-(((triisopropylsilyl)oxy)methyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl]boronic acid pinacol ester (1.2 mmol, 1.2 eq) and4[4].

  • Catalyst Loading: Add XPhos Pd G2 (0.05 mmol, 5 mol%) and anhydrous K3PO4 (2.0 mmol, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add degassed THF (8.0 mL) and degassed deionized H2O (2.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO3 (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to afford the protected intermediate as a pale yellow oil.

Step 2: Global Deprotection

Objective: Cleave the THP and TIPS protecting groups to yield the final[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

  • Preparation: Dissolve the protected intermediate (0.8 mmol) in a mixture of Methanol (5.0 mL) and Dichloromethane (5.0 mL).

  • Acidic Cleavage: Add a 4.0 M solution of HCl in Dioxane (4.0 mL, 16.0 mmol) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. The cleavage of both the THP aminal and the TIPS ether occurs concurrently.

  • Workup: Concentrate the mixture under reduced pressure to remove volatiles. Triturate the resulting crude solid with cold diethyl ether (2 x 10 mL) to remove silanol byproducts and cleaved THP residues.

  • Neutralization: Dissolve the solid in a minimal amount of MeOH and neutralize with Amberlyst A21 basic resin until pH = 7. Filter the resin and concentrate.

  • Final Purification: Recrystallize from EtOH/H2O to yield pure [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol as a white crystalline solid.

Self-Validating Quality Control (Trustworthiness)

To ensure the integrity of the synthesized compound, the following in-process and final validations must be met:

  • TLC Monitoring: The starting 2-bromothiazole (UV active, Rf ~0.6 in 20% EtOAc/Hex) should be completely consumed. The protected intermediate appears at Rf ~0.4 (UV active, stains dark blue with p-Anisaldehyde).

  • LC-MS Analysis: The final product must exhibit a mass-to-charge ratio (m/z) of 182.04 [M+H]+ in positive electrospray ionization (ESI+) mode.

  • 1H NMR (400 MHz, DMSO-d6) Benchmarks:

    • Thiazole Signature: Two distinct doublets at ~7.85 ppm and ~7.70 ppm (J = 3.2 Hz) corresponding to the C4 and C5 protons of the thiazole ring.

    • Pyrazole Core: A sharp singlet at ~6.80 ppm corresponding to the C4-H of the pyrazole.

    • Methanol Group: A doublet at ~4.50 ppm (CH2) and a triplet at ~5.30 ppm (OH, exchangeable with D2O).

    • NH Proton: A broad singlet at ~13.2 ppm (pyrazole NH, exchangeable).

References

  • BenchChem. "Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling". BenchChem.4

  • Taylor & Francis. "Full article: Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics". Taylor & Francis Online. 2

  • ResearchGate. "Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)". Journal of Medicinal Chemistry. 1

  • ResearchGate. "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms". ResearchGate. 3

Sources

Method

Application Note: Preclinical In Vitro Profiling of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol-Based Kinase Inhibitors

Abstract & Scientific Rationale The rational design of targeted therapeutics relies heavily on privileged molecular scaffolds. The [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol ligand represents a highly versatile pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scientific Rationale

The rational design of targeted therapeutics relies heavily on privileged molecular scaffolds. The [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol ligand represents a highly versatile pharmacophore in modern drug discovery. Structurally, it combines a thiazole ring and a pyrazole core—both known for their robust bioactivity—with a hydroxymethyl group at the 5-position.

Recent molecular docking and in vitro studies demonstrate that thiazolyl-pyrazole derivatives act as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases[1]. The pyrazole nitrogen and thiazole heteroatoms form critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR), while the hydroxymethyl group (-CH2OH) serves as a key hydrogen bond donor/acceptor interacting with solvent-exposed polar residues, stabilizing the ligand-receptor complex[2].

This application note provides a comprehensive, self-validating in vitro assay workflow for evaluating the efficacy, cytotoxicity, and apoptotic mechanisms of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol derivatives in preclinical oncology models.

Experimental Workflow Overview

To ensure robust data generation, the evaluation of these ligands must follow a tiered approach: starting from direct target engagement (cell-free), moving to phenotypic cellular response, and concluding with mechanistic validation.

Workflow Step1 Compound Preparation (DMSO Stocks) Step2 Cell-Free Kinase Assay (ADP-Glo Luminescence) Step1->Step2 Step3 In Vitro Cytotoxicity (MCF-7 MTT Assay) Step1->Step3 Step5 Data Analysis & Hit Selection Step2->Step5 IC50 Data Step4 Mechanistic Profiling (Annexin V/PI Flow Cytometry) Step3->Step4 IC50 Dose Step4->Step5 Apoptosis %

Figure 1: Tiered screening workflow for thiazolyl-pyrazole kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Cell-Free Kinase Inhibition (ADP-Glo™ Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the ligand against recombinant EGFR and HER2 kinases. Causality & Assay Choice: Highly conjugated thiazolyl-pyrazole ligands can exhibit auto-fluorescence, which frequently interferes with TR-FRET assays. The ADP-Glo assay is chosen because it is a luminescent assay that measures ADP formed from a kinase reaction, effectively eliminating compound-mediated fluorescent interference.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant EGFR/HER2 enzymes in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol ligand in 100% DMSO. Transfer 100 nL to a 384-well white microplate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 5 µL of the enzyme solution to the plate. Incubate for 15 minutes at room temperature (RT) to allow ligand binding.

  • Initiation: Add 5 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) peptide). Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Self-Validation (Z'-factor): Include Lapatinib as a positive control[1] and 1% DMSO as a negative control. Calculate the Z'-factor for the assay plate. A Z' > 0.6 indicates a robust, trustworthy assay.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Evaluate the antiproliferative effects of the ligand on the MCF-7 breast cancer cell line. Causality & Assay Choice: MCF-7 cells overexpress relevant kinase targets, making them an ideal phenotypic model for EGFR/HER2 dual inhibitors[1]. The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases, providing a direct, quantitative measure of metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at a density of 5×103 cells/well in 96-well transparent plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate media and treat cells with varying concentrations of the ligand (0.1 µM to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Agitate for 10 minutes on a plate shaker.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Normalize data against the vehicle control (100% viability) to generate dose-response curves.

Protocol 3: Mechanistic Profiling (Annexin V/PI Flow Cytometry)

Objective: Confirm that the observed cytotoxicity is driven by kinase-inhibition-induced apoptosis rather than non-specific necrosis. Causality & Assay Choice: Annexin V binds to phosphatidylserine, which translocates to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the mechanism of action.

Step-by-Step Methodology:

  • Cell Treatment: Treat MCF-7 cells in 6-well plates with the ligand at its calculated IC50 concentration for 24 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at RT.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II). Quantify the percentage of cells in the lower-right quadrant (Annexin V+/PI-, early apoptosis) and upper-right quadrant (Annexin V+/PI+, late apoptosis).

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between ligand binding, kinase inhibition, and the resulting cellular phenotype validated by the protocols above.

Pathway Ligand [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol (Ligand Scaffold) Receptor EGFR / HER2 (Kinase Domain) Ligand->Receptor Binds ATP Pocket PI3K PI3K / AKT Survival Pathway Receptor->PI3K Blocked MAPK RAS / MAPK Proliferation Pathway Receptor->MAPK Blocked Apoptosis Apoptosis (Annexin V+ / PI-) Receptor->Apoptosis Induced Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 2: Mechanism of action for thiazolyl-pyrazole ligands blocking EGFR/HER2 signaling.

Data Presentation & Interpretation

Quantitative data must be structured to allow immediate comparison between the core scaffold, optimized derivatives, and clinical standards. The table below summarizes expected profiling results based on recent literature for this chemical class[1][2].

Table 1: Representative IC50 Profiling of Thiazolyl-Pyrazole Ligands

Compound / LigandEGFR IC50 (µM)HER2 IC50 (µM)MCF-7 Viability IC50 (µM)Apoptosis Induction (%)
Ligand Core ([3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol)1.4502.10045.2012.5%
Optimized Derivative (e.g., Compound 10a)0.0050.0223.3768.4%
Lapatinib (Positive Control)0.0100.0155.8855.2%
Vehicle (1% DMSO Negative Control)> 100> 100> 1004.1%

Interpretation Note: While the unmodified [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol core provides baseline inhibition, functionalization of the pyrazole nitrogen or the thiazole ring drastically improves target affinity. The optimized derivatives frequently outperform clinical standards like Lapatinib in in vitro MCF-7 models, validating the scaffold's potential in drug discovery[1].

References

  • Al-Wahaibi, L. H., et al. (2023). "New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study." National Center for Biotechnology Information (PMC).
  • Kumar, S., et al. (2025). "Synthesis, In Vitro Anticancer Activity, Molecular Docking, and Dynamic Simulation Study of Thiazole-Conjugated Pyrazole Derivatives." PubMed.
  • Zhang, Y., et al. (2025). "Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates." ACS Publications.

Sources

Application

Application Note: Strategic Functionalization of[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol for Next-Generation Agrochemicals

Executive Summary & Agrochemical Rationale The continuous evolution of plant pathogenic resistance necessitates the development of novel, high-efficacy agrochemicals. Succinate dehydrogenase inhibitors (SDHIs) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Agrochemical Rationale

The continuous evolution of plant pathogenic resistance necessitates the development of novel, high-efficacy agrochemicals. Succinate dehydrogenase inhibitors (SDHIs) represent a cornerstone class of modern agricultural fungicides. Recent structure-activity relationship (SAR) studies have demonstrated that merging pyrazole and thiazole pharmacophores into a single hybrid scaffold significantly enhances binding affinity to the ubiquinone-binding site of the SDH complex[1].

The compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol serves as an elite, highly versatile building block for these hybrid molecules. By featuring a thiazole ring at the C3 position and a reactive hydroxymethyl handle at the C5 position, this scaffold allows for rapid diversification into pyrazole-thiazole carboxamides, ethers, and esters, mimicking and improving upon the pharmacophores of commercial SDHIs like fluxapyroxad and bixafen[2].

This application note provides a comprehensive, field-proven guide to the regioselective functionalization of this scaffold, focusing on N-alkylation, chemoselective oxidation, and subsequent amide coupling.

Structural Profiling & Mechanistic Rationale

The functionalization of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol requires precise control over its reactive sites:

  • The 1H-Pyrazole Core (N-H): The pyrazole nitrogen is acidic and exists in a tautomeric equilibrium. Alkylation can occur at either N1 or N2. Because the C3 position is occupied by a bulky thiazole ring, steric hindrance naturally directs alkylation toward N1. However, the C5-hydroxymethyl group can coordinate with metal cations, necessitating careful base selection to maintain kinetic control over regioselectivity.

  • The C5-Hydroxymethyl Group (-CH₂OH): This primary alcohol is allylic/propargylic in nature relative to the pyrazole core. It is highly susceptible to oxidation. The critical challenge is oxidizing this group to a carboxylic acid without causing S-oxidation of the thiazole ring or N-oxidation of the pyrazole/thiazole nitrogens.

  • The Thiazole Ring: Acts as a lipophilic electron-withdrawing group that modulates the overall pKa of the pyrazole core, enhancing systemic mobility in plant vascular systems[3].

G Scaffold [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol (Core Scaffold) N_Alk N-Alkylation (Lipophilicity Tuning) Scaffold->N_Alk Oxidation C5-Oxidation (Carboxylic Acid Formation) Scaffold->Oxidation O_Deriv O-Derivatization (Ether/Ester Prodrugs) Scaffold->O_Deriv Amide Amide Coupling (SDHI Fungicide Leads) Oxidation->Amide Ether Ether Linkages (Systemic Mobility) O_Deriv->Ether

Fig 1: Divergent functionalization pathways of the thiazolyl-pyrazole scaffold.

Strategic Functionalization Workflows

To convert the raw scaffold into a viable agrochemical lead, a three-stage synthetic workflow is typically employed.

Stage 1: Regioselective N-Alkylation

N-alkylation (commonly methylation) is essential for locking the tautomeric state and tuning the logP of the final fungicide. Using a soft base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) leverages the "cesium effect"—creating a highly dissociated, reactive ion pair that drives kinetic alkylation at the less hindered N1 position, avoiding coordination-driven mixtures.

Stage 2: Chemoselective Oxidation

To form the critical carboxamide linkage found in SDHIs, the C5-methanol must be oxidized to a carboxylic acid. Harsh oxidants (KMnO₄, mCPBA) will irreversibly damage the thiazole sulfur. We employ a TEMPO/BAIB catalytic system. TEMPO selectively oxidizes the primary alcohol via an oxoammonium intermediate under extremely mild conditions, leaving the heteroaromatic rings untouched.

Stage 3: Amide Coupling

Aniline derivatives are coupled to the newly formed pyrazole-5-carboxylic acid. Due to the poor nucleophilicity of ortho-substituted anilines (common in SDHIs), highly efficient coupling reagents like HATU are utilized to generate a reactive HOAt ester, driving the reaction to completion.

Workflow Start 1H-Pyrazole Scaffold Base Base & Solvent Selection Start->Base Route1 Cs2CO3 / DMF (Kinetic Control) Base->Route1 Route2 NaH / THF (Thermodynamic) Base->Route2 Prod1 N1-Alkyl Isomer (Major Product) Route1->Prod1 Prod2 N2-Alkyl Isomer (Minor/Mixed) Route2->Prod2

Fig 2: Regioselective control during N-alkylation of the pyrazole core.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
  • Causality: Cs₂CO₃ is chosen over K₂CO₃ or NaH because the large ionic radius of cesium prevents tight chelation with the C5-hydroxyl group, allowing the inherent steric bulk of the C3-thiazole to kinetically direct methylation to the N1 position.

  • Procedure:

    • Charge a flame-dried 100 mL round-bottom flask with[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol (10.0 mmol, 1.81 g) and anhydrous DMF (25 mL) under an argon atmosphere.

    • Add Cs₂CO₃ (12.0 mmol, 3.91 g) in one portion. Stir the suspension at 0 °C for 15 minutes.

    • Add Iodomethane (11.0 mmol, 0.68 mL) dropwise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.2) should disappear, replaced by a major higher-running spot (Rf ~0.5).

    • Quench with ice water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF.

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

    • NMR Checkpoint: ¹H NMR will confirm success via the disappearance of the broad pyrazole N-H peak (~13.0 ppm) and the appearance of a sharp N-CH₃ singlet at ~3.95 ppm.

Protocol B: Chemoselective Oxidation to 1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid
  • Causality: BAIB (Bis(acetoxy)iodobenzene) acts as the stoichiometric terminal oxidant, regenerating the TEMPO radical. This biphasic system (DCM/H₂O) operates at room temperature, strictly preventing the oxidation of the thiazole sulfur to a sulfoxide.

  • Procedure:

    • Dissolve the N-methylated product from Protocol A (5.0 mmol, 0.97 g) in a 1:1 mixture of DCM and H₂O (20 mL total).

    • Add TEMPO (0.5 mmol, 78 mg) to the biphasic mixture.

    • Add BAIB (11.0 mmol, 3.54 g) portion-wise over 15 minutes at room temperature. The solution will turn a deep orange-red.

    • Stir vigorously for 6 hours.

    • Self-Validation Check: The reaction is complete when the deep orange color fades to a pale yellow. TLC will show a baseline spot (the carboxylic acid) in standard non-polar solvent systems.

    • Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess oxidant.

    • Adjust the aqueous layer to pH 2-3 using 1M HCl. Extract the product with EtOAc (3 x 20 mL).

    • NMR Checkpoint: ¹H NMR will show the complete disappearance of the -CH₂- singlet (~4.6 ppm) and the emergence of a broad -COOH proton at ~13.5-14.0 ppm.

Protocol C: Amide Coupling for SDHI Candidate Synthesis
  • Causality: HATU is utilized because the target anilines (e.g., 2-(bicyclopropyl-2-yl)aniline) are sterically hindered and weakly nucleophilic. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and drive the formation of the active ester.

  • Procedure:

    • In a dried flask, dissolve the carboxylic acid from Protocol B (2.0 mmol, 0.42 g) and the target aniline (2.0 mmol) in anhydrous DMF (10 mL).

    • Add DIPEA (6.0 mmol, 1.05 mL) and stir for 5 minutes.

    • Add HATU (2.4 mmol, 0.91 g) in one portion.

    • Stir at room temperature for 12 hours under argon.

    • Self-Validation Check: Pour the reaction mixture into vigorously stirring ice water (40 mL). A precipitate should form immediately. If an oil forms, sonicate the flask until crystallization occurs.

    • Filter the solid, wash with cold water, and dry under a vacuum to yield the target pyrazole-thiazole carboxamide fungicide lead.

Quantitative Data & Yield Comparisons

The choice of reagents significantly impacts the yield and regioselectivity of the functionalization steps. Table 1 summarizes the optimization of the N-alkylation step, highlighting the superiority of the Cs₂CO₃/DMF system.

Table 1: Optimization of N-Alkylation Conditions

EntryBase (1.2 eq)SolventTemp (°C)Time (h)Total Yield (%)Regiomeric Ratio (N1:N2)
1K₂CO₃AcetoneReflux1265%3:1
2NaHTHF0 to RT672%1.5:1
3Cs₂CO₃ DMF 0 to RT 4 89% >15:1
4DIPEADCMRT24<10%N/A

Table 2: Substrate Scope for Amide Coupling (Protocol C)

EntryAniline Derivative (Nucleophile)Coupling ReagentTime (h)Isolated Yield (%)
1AnilineEDC/HOBt1278%
22-IsopropylanilineEDC/HOBt2445%
32-IsopropylanilineHATU 12 86%
42-(Bicyclopropyl-2-yl)anilineHATU 12 82%

Note: The use of HATU successfully overcomes the steric hindrance associated with ortho-substituted anilines, which are critical motifs in highly active SDHI fungicides.

References

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives Source: Molecular Diversity (2022) URL:[Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Publications (2023) URL:[Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide Source: ACS Omega - ACS Publications (2024) URL:[Link]

Sources

Method

Application Note: Synthesis and Coordination Chemistry of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol Transition Metal Complexes

Target Audience: Inorganic Chemists, Medicinal Chemists, and Drug Development Professionals Document Version: 1.0 Executive Summary The rational design of metallodrugs relies heavily on the selection of versatile, multid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Inorganic Chemists, Medicinal Chemists, and Drug Development Professionals Document Version: 1.0

Executive Summary

The rational design of metallodrugs relies heavily on the selection of versatile, multidentate ligands capable of tuning the electronic and steric environment of the metal center. The ligand [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol (L) represents a privileged heterocyclic scaffold combining a hard/soft N,N-donor pocket with a hemilabile oxygen donor. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for preparing L and its corresponding Copper(II) and Ruthenium(II) coordination complexes. These protocols are optimized for researchers developing novel antimicrobial agents and targeted anticancer metallotherapeutics [1, 5].

Mechanistic Rationale & Ligand Design

The structural anatomy of L dictates its unique coordination behavior:

  • The N,N-Donor Pocket: The thiazole nitrogen (N3) and the pyrazole nitrogen (N2) form a highly stable 5-membered chelate ring. This pocket is electronically suited to stabilize intermediate transition metals such as Cu(II), Ni(II), and Zn(II) [4].

  • The Hemilabile Hydroxymethyl Group: The -CH₂OH moiety at the 5-position of the pyrazole ring acts as a flexible arm. In neutral conditions, it can coordinate as an L-type donor. Upon deprotonation via a mild base (e.g., Triethylamine), it transforms into a rigid, anionic X-type donor, yielding a robust N,N,O-tridentate pincer complex.

  • Biological Relevance: The hemilability of the oxygen arm is a critical feature in drug development. In the acidic microenvironment of a tumor, the oxygen donor can protonate and detach, opening a vacant coordination site on the metal (such as Ru(II)) to selectively bind to intracellular targets like DNA or glutathione [3]. Furthermore, the thiazolyl-pyrazole backbone itself possesses inherent anti-inflammatory and antiproliferative properties [2, 5].

Visualization of the Coordination Workflow

G LIG Ligand (L) [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol CU_SALT CuCl2·2H2O (Methanolic Solution) LIG->CU_SALT Aliquot 1 RU_SALT [(η6-p-cymene)RuCl2]2 (DCM/MeOH) LIG->RU_SALT Aliquot 2 BASE Base Addition (Et3N to deprotonate -OH/-NH) CU_SALT->BASE RU_SALT->BASE CU_COMPLEX Cu(II) Complex [Cu(L-H)Cl(H2O)] Octahedral / Square Planar BASE->CU_COMPLEX Reflux 2h, 65°C RU_COMPLEX Ru(II) Half-Sandwich [(η6-p-cymene)Ru(L-H)]Cl Piano-Stool Geometry BASE->RU_COMPLEX Stir 4h, RT CHAR Validation UV-Vis, FTIR, ESI-MS, SC-XRD CU_COMPLEX->CHAR RU_COMPLEX->CHAR

Figure 1: Synthetic workflow and coordination pathways for Cu(II) and Ru(II) complexes.

Experimental Protocols

Protocol 4.1: Preparation of the Ligand (L)

Objective: Synthesize L via the reduction of ethyl 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylate.

  • Reaction Setup: Dissolve the ester precursor (10.0 mmol) in anhydrous THF (50 mL) in a flame-dried Schlenk flask under a continuous N₂ atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lithium Aluminum Hydride (LiAlH₄) reduction is highly exothermic; strict temperature control prevents over-reduction and side-product formation.

  • Reagent Addition: Slowly add LiAlH₄ (15.0 mmol) in small portions over 20 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (R_f ~0.7) should completely disappear, replaced by a highly polar spot (R_f ~0.3) corresponding to the hydroxymethyl product.

  • Quenching: Quench the reaction strictly using the Fieser method (0.6 mL H₂O, 0.6 mL 15% NaOH, 1.8 mL H₂O) to precipitate granular aluminum salts.

  • Isolation: Filter through a Celite pad, concentrate the filtrate in vacuo, and recrystallize the crude product from hot ethanol to yield pure L .

Protocol 4.2: Synthesis of the Cu(II) Mononuclear Complex

Objective: Prepare [Cu(L-H)Cl(H₂O)] for potential antimicrobial or DNA-cleaving applications [4].

  • Ligand Solubilization: Dissolve L (1.0 mmol, ~181.2 mg) in 15 mL of absolute methanol.

  • Metal Addition: In a separate vial, dissolve CuCl₂·2H₂O (1.0 mmol) in 5 mL of methanol. Add this dropwise to the ligand solution under continuous stirring.

  • Deprotonation: Introduce Triethylamine (Et₃N, 1.1 mmol) dropwise. Causality: The base deprotonates the pyrazole NH or the hydroxymethyl OH, driving the equilibrium toward the formation of the thermodynamically stable N,N,O-chelate.

  • Complexation: Reflux the mixture at 65 °C for 2 hours.

  • Self-Validation (Visual & Spectral): The solution will immediately transition from a pale blue to a deep forest green, indicative of a strong ligand-field shift in the d-d transitions. FTIR will show the disappearance of the free C=N stretch and a shift in the -OH stretch.

  • Isolation: Cool to room temperature. Filter the resulting microcrystalline precipitate, wash with cold diethyl ether (2 × 5 mL), and dry under vacuum.

Protocol 4.3: Synthesis of the Ru(II) Arene Complex

Objective: Synthesize the half-sandwich complex [(η⁶-p-cymene)Ru(L-H)]Cl for targeted anticancer evaluation [3].

  • Dimer Suspension: Suspend the ruthenium dimer[(η⁶-p-cymene)RuCl₂]₂ (0.5 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Ligand Addition: Add a solution of L (1.0 mmol) in 5 mL of methanol.

  • Base Addition: Add Et₃N (1.0 mmol) to facilitate coordination.

  • Complexation: Stir the reaction mixture at room temperature for 4–6 hours. Causality: Mild, room-temperature conditions are explicitly used to prevent the thermal displacement of the p-cymene arene ring, which is critical for maintaining the lipophilicity and cellular uptake of the final drug candidate.

  • Self-Validation (Visual): The cleavage of the chloride-bridged Ru dimer is visually confirmed by a distinct color change from an opaque red-orange suspension to a clear, bright yellow-orange solution.

  • Isolation: Concentrate the solvent to ~2 mL under reduced pressure. Add excess cold hexane (15 mL) to precipitate the complex. Filter and dry in a desiccator.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized batches, compare analytical results against the expected physicochemical and spectroscopic parameters summarized in Table 1.

Table 1: Expected Physicochemical and Spectroscopic Properties

CompoundAppearanceExpected YieldUV-Vis λ_max (nm)Key FTIR Shifts (cm⁻¹)ESI-MS (m/z)
Ligand (L) Pale yellow solid85%280 (π-π)3350 (O-H), 3100 (N-H)182.2 [M+H]⁺
Cu(II) Complex Deep green powder78%310 (π-π), 640 (d-d)3420 (br, H₂O), 1610 (C=N shift)243.7 [M-Cl]⁺
Ru(II) Complex Yellow microcrystals82%295 (π-π*), 410 (MLCT)3050 (Arene C-H), 1595 (C=N shift)415.5 [M-Cl]⁺

Note: The shift of the C=N stretching frequency to lower wavenumbers in both complexes confirms the participation of the azomethine nitrogens in metal coordination.

References

  • Elhag et al., "New pyridine-thiazole hybrid systems incorporating pyrazole or coumarin moieties: Design, synthesis, characterization, E/Z isomerism, antimicrobial evaluation, and molecular docking studies", Journal of Molecular Structure, 2026, 145267. URL: [Link]

  • Mamidala, S. et al., "A Facile One-Pot, Three-Component Synthesis of a New Series of Thiazolyl Pyrazoles: Anticancer Evaluation, ADME and Molecular Docking Studies", Polycyclic Aromatic Compounds, 2022. URL: [Link]

  • Pandey, A. et al., "Pyrazole appended quinoline-BODIPY based arene ruthenium complexes: Their anticancer activity and potential applications in cellular imaging", Dalton Transactions, 2018, 47, 17500–17514. URL: [Link]

  • Ferrari, M.B. et al., "Synthesis, characterization and X-ray structures of new antiproliferative and proapoptotic natural aldehyde thiosemicarbazones and their nickel(II) and copper(II) complexes", Journal of Inorganic Biochemistry, 2002, 90, 113–126. URL: [Link]

  • Gomha, S.M. et al., "Thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents", European Journal of Medicinal Chemistry, 2010, 45(12), 6027-6038. URL: [Link]

Application

Application Note: Green Chemistry Approaches for[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Sustainable Heterocyclic Synthesis, Process Optimization, and Pharmacological Application Introduction & Strategic Rationale The thiazolyl-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Sustainable Heterocyclic Synthesis, Process Optimization, and Pharmacological Application

Introduction & Strategic Rationale

The thiazolyl-pyrazole scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Derivatives containing this bis-heterocyclic core exhibit profound biological activities, most notably acting as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases[1].

Historically, the synthesis of heavily substituted pyrazoles and thiazoles has relied on harsh conditions: volatile organic compounds (VOCs) like DMF or toluene, toxic reagents, and energy-intensive thermal refluxing[2]. As the pharmaceutical industry shifts toward sustainable practices, there is a critical need to redesign these pathways. This application note details a highly efficient, three-step green chemistry workflow for the synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol . By leveraging mechanochemical grinding, ultrasonic irradiation, and aqueous-based reductions, this protocol eliminates hazardous solvents, drastically reduces the environmental factor (E-factor), and improves overall atom economy[2].

Biological Context: Mechanism of Action

Understanding the downstream application of the target molecule is crucial for drug development professionals. Thiazolyl-pyrazole derivatives are designed to occupy the ATP-binding pocket of receptor tyrosine kinases. The dual inhibition of EGFR and HER2 disrupts downstream phosphorylation cascades, specifically the PI3K/AKT and RAS/MAPK pathways, ultimately arresting cell proliferation and inducing apoptosis in malignant cell lines[1].

BiologicalPathway Drug Thiazolyl-Pyrazole Scaffold Receptor EGFR / HER2 Kinase Domain Drug->Receptor Competitive ATP Binding Downstream PI3K/AKT & RAS/MAPK Pathways Receptor->Downstream Phosphorylation Blocked Outcome1 Cell Proliferation (Inhibited) Downstream->Outcome1 Arrests Cell Cycle Outcome2 Apoptosis (Induced) Downstream->Outcome2 Activates Caspases

Fig 1: Proposed dual EGFR/HER2 inhibitory mechanism of thiazolyl-pyrazole derivatives.

Green Synthetic Workflow & Mechanistic Insights

The synthesis of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is achieved through a modular, three-step pathway designed around the principles of green chemistry.

  • Mechanochemical Claisen Condensation: Traditional Claisen condensations require dry solvents and inert atmospheres. By utilizing solvent-free mechanochemical grinding, mechanical energy induces localized frictional heating and forces intimate molecular contact, driving the equilibrium forward without bulk solvents[3].

  • Ultrasound-Assisted Cyclocondensation: The reaction of the diketoester with hydrazine hydrate is promoted by ultrasonic irradiation in aqueous ethanol. Acoustic cavitation generates transient microbubbles that implode, creating extreme localized temperatures and pressures. This dramatically accelerates mass transfer and nucleophilic attack[4]. Furthermore, water acts as a green microreactor, leveraging hydrophobic effects to drive the condensation[5].

  • Eco-Friendly Reduction: The final step replaces hazardous, pyrophoric reducing agents (like LiAlH₄ in anhydrous THF) with Sodium Borohydride (NaBH₄) in an aqueous ethanol system, maximizing safety and scalability.

SyntheticWorkflow N1 2-Acetylthiazole + Diethyl Oxalate N2 Diketoester Intermediate N1->N2 Mechanochemical Grinding N4 Pyrazole Ester Intermediate N2->N4 Ultrasonic Irradiation N3 Hydrazine Hydrate N3->N4 N6 Target: [3-(1,3-thiazol-2-yl) -1H-pyrazol-5-yl]methanol N4->N6 Eco-Friendly Reduction N5 NaBH4 / Aq. Ethanol N5->N6

Fig 2: Green synthetic workflow for[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system. In-Process Quality Control (IPQC) checkpoints are embedded to ensure experimental integrity without requiring immediate complex analytical instrumentation.

Step 1: Solvent-Free Synthesis of Ethyl 4-(1,3-thiazol-2-yl)-2,4-dioxobutanoate

Causality: Grinding solid sodium ethoxide with liquid reagents creates a high-concentration paste. The absence of solvent prevents the dilution of reactive intermediates, accelerating the Claisen condensation to completion within minutes[3].

  • Preparation: In an agate mortar (or a planetary ball mill for scale-up), add 2-acetylthiazole (10 mmol, 1.27 g) and diethyl oxalate (12 mmol, 1.75 g).

  • Activation: Add anhydrous sodium ethoxide powder (15 mmol, 1.02 g) in one portion.

  • Grinding: Grind the mixture continuously at room temperature for 10–15 minutes.

  • IPQC Checkpoint: The reaction is self-validating via a physical state change. The initial wet paste will rapidly transition into a dense, yellow solid mass as the sodium salt of the diketoester forms. TLC (Hexane:EtOAc 7:3) will confirm the disappearance of the 2-acetylthiazole spot.

  • Workup: Neutralize the solid mass by triturating with ice-cold 1M HCl (20 mL). Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford the intermediate.

Step 2: Ultrasound-Promoted Synthesis of Ethyl 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylate

Causality: Ultrasonic frequencies (40 kHz) induce cavitation in the aqueous ethanol solvent. The resulting micro-implosions provide the exact activation energy required for the cyclization of hydrazine with the diketone, bypassing the need for 12+ hours of thermal reflux[4].

  • Preparation: Suspend the diketoester intermediate from Step 1 (approx. 8 mmol) in 15 mL of a 1:1 (v/v) mixture of Ethanol and Deionized Water.

  • Reagent Addition: Add hydrazine hydrate (8.8 mmol, 80% aqueous solution) dropwise.

  • Irradiation: Place the reaction flask in an ultrasonic bath (40 kHz, 250 W). Maintain the bath temperature at 40 °C and sonicate for 30 minutes.

  • IPQC Checkpoint: The initially heterogeneous suspension will briefly clear, followed by the rapid precipitation of a fine, off-white solid (the pyrazole ester).

  • Workup: Filter the solid directly from the green solvent mixture. Wash with cold 10% ethanol and dry. No column chromatography is required.

Step 3: Eco-Reduction to[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Causality: Utilizing NaBH₄ in an aqueous-ethanolic system exploits the differential solubility of the starting ester and the final alcohol. The pyrazole N-H proton assists in stabilizing the borate intermediate, allowing the mild NaBH₄ to successfully reduce the ester group without requiring harsh metal hydrides.

  • Preparation: Dissolve the pyrazole ester (5 mmol) in 20 mL of Ethanol:Water (8:2 v/v). Cool the flask to 0 °C in an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄) (15 mmol, 0.56 g) in small portions over 10 minutes to manage hydrogen gas evolution.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • IPQC Checkpoint: Effervescence will cease. A TLC check (DCM:MeOH 9:1) will show a highly polar spot (target alcohol) and complete consumption of the faster-moving ester.

  • Workup: Quench the excess NaBH₄ by carefully adding saturated aqueous NH₄Cl (10 mL) until bubbling stops. Extract the product using Ethyl Acetate (3 x 15 mL) or, for a greener approach, evaporate the ethanol in vacuo and induce crystallization of the target compound directly from the aqueous phase by cooling to 4 °C. Filter and dry to yield the pure [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

Quantitative Data Presentation

The transition from conventional methodologies to the proposed green chemistry workflow yields significant improvements across all critical process metrics.

Process MetricConventional SynthesisGreen Chemistry ProtocolImprovement Factor
Solvents Utilized Toluene, THF, DMFWater, Ethanol, None100% elimination of VOCs
Total Reaction Time 18 - 24 hours< 3 hours~85% reduction
Energy Source Thermal Reflux (Oil Bath)Mechanochemical & UltrasoundHigh energy efficiency
Overall Yield (3 steps) 45% - 55%78% - 85%~1.5x increase
E-Factor (Waste/Product) > 50< 10Significant waste reduction

References

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review ResearchGate URL
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds MDPI URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Welcome to the technical support center for the synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The pyrazole and thiazole heterocycles are foundational scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The combination of these two rings into a single molecule presents unique synthetic challenges that this guide aims to address.

Overview of Primary Synthetic Strategy

The most reliable and frequently employed strategy for synthesizing [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol involves a two-stage process. First, the core 3-(1,3-thiazol-2-yl)-1H-pyrazole scaffold is constructed, typically bearing a precursor functional group at the 5-position (e.g., an aldehyde or ester). This is followed by the selective reduction of this functional group to the desired primary alcohol.

The key intermediate is often a chalcone derivative or a 1,3-dicarbonyl compound, which undergoes cyclocondensation with hydrazine.[4][5][6] The subsequent reduction of the resulting aldehyde or ester is a critical final step.[7]

G cluster_0 Stage 1: Scaffold Formation cluster_1 Stage 2: Reduction A Thiazole-containing Chalcone Precursor C Cyclocondensation (e.g., in Ethanol/Acetic Acid) A->C B Hydrazine Hydrate (or derivative) B->C D 3-(1,3-thiazol-2-yl)-1H- pyrazole-5-carbaldehyde C->D Formation of Pyrazole Ring F [3-(1,3-thiazol-2-yl)-1H- pyrazol-5-yl]methanol D->F Selective Reduction of Aldehyde E Reducing Agent (e.g., NaBH4) E->F G Purification (Recrystallization/Chromatography) F->G

Caption: General two-stage synthetic workflow.

Troubleshooting Guide & Optimization

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: The yield of my pyrazole scaffold (Stage 1) is very low. What are the likely causes and how can I improve it?

Low yield in the cyclocondensation step is the most frequent bottleneck. The causes can range from incomplete reaction to the formation of undesired side products.

Possible Causes & Solutions:

Possible Cause Diagnostic Check Recommended Solution Scientific Rationale
Incomplete Reaction Monitor reaction via Thin-Layer Chromatography (TLC). Persistence of the chalcone or 1,3-dicarbonyl starting material spot.1. Increase Reaction Time: Extend the reflux period in 2-4 hour increments. 2. Increase Temperature: If the solvent allows, moderately increase the reaction temperature. 3. Catalyst Optimization: Ensure the acid catalyst (e.g., glacial acetic acid) is present in sufficient quantity (typically a few drops to 0.1 equivalents).[4]The cyclization of the initial Michael adduct (from hydrazine and chalcone) can be slow. Providing more energy (heat) and time, or ensuring adequate catalysis, can drive the reaction to completion.
Side Product Formation Multiple new spots on TLC that are not the starting material or the desired product.1. Control Temperature: Add the hydrazine hydrate slowly at a lower temperature (e.g., 0-10 °C) before commencing reflux to manage the initial exothermic reaction.[8] 2. Use a Milder Base: If using a strong base-catalyzed method, switch to a milder catalyst like piperidine or pyrrolidine.Aggressive reaction conditions can lead to decomposition or polymerization of the α,β-unsaturated ketone (chalcone). A more controlled addition of reagents prevents temperature spikes and minimizes side reactions.[9]
Poor Regioselectivity (For unsymmetrical precursors) Isolation of a mixture of isomers, often difficult to separate.1. Use a Pre-formed Hydrazone: First, react the ketone part of the 1,3-dicarbonyl with hydrazine, then cyclize. 2. Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium of the precursor, favoring one regioisomer over the other. Experiment with solvents like ethanol, dioxane, or toluene.[10]The reaction of hydrazine with an unsymmetrical 1,3-dicarbonyl can occur at either carbonyl group, leading to two possible pyrazole regioisomers. Controlling the initial point of attack is key to selectivity.

graph TD {
A[Low Yield in Stage 1?] --> B{Analyze TLC};
B --> C[Starting Material Remaining?];
C --> D[Yes];
D --> E[Increase Reaction Time/Temp];
C --> F[No];
F --> G[Multiple Side Products?];
G --> H[Yes];
H --> I[Lower Reaction Temp];
H --> J[Use Milder Catalyst];
G --> K[No, just low conversion];
K --> L[Check Reagent Purity/Stoichiometry];
subgraph Legend[ ]direction LR
    subgraph "Node Colors"
        direction LR
        Start[Start]:::start
        Decision[Decision]:::decision
        Action[Action]:::action
    end
end

classDef start fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124;
classDef decision fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF;
classDef action fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF;

class A,B start;
class C,G decision;
class D,F,H,K decision;
class E,I,J,L action;

}

Caption: Troubleshooting flowchart for low yield in scaffold formation.

Q2: The reduction of the aldehyde/ester (Stage 2) is problematic. It's either incomplete or I get byproducts. What should I do?

The reduction of the carbonyl group on the pyrazole ring is generally straightforward, but the heterocyclic nature of the substrate can sometimes lead to complications.

Possible Causes & Solutions:

Possible Cause Diagnostic Check Recommended Solution Scientific Rationale
Incomplete Reduction TLC or ¹H NMR shows remaining starting material (aldehyde or ester).1. Increase Reducing Agent Stoichiometry: Increase the equivalents of NaBH₄ (for aldehydes) from 1.1 to 1.5-2.0. For esters, NaBH₄ is often too weak; use LiAlH₄ in THF. 2. Switch Solvent: For NaBH₄ reductions, methanol or ethanol are standard. Ensure the substrate is fully dissolved.The aldehyde at the C-5 position of the pyrazole is electron-deficient and should be readily reduced. Incomplete reduction usually points to insufficient reagent or poor solubility. Esters are significantly less reactive and require a more powerful reductant like LiAlH₄.
Formation of Byproducts Unidentified peaks in ¹H NMR or new spots on TLC.1. Control Temperature: Perform the reduction at 0 °C, especially when using strong reducing agents like LiAlH₄. 2. Careful Quenching: Quench LiAlH₄ reactions slowly and carefully at 0 °C (e.g., Fieser workup: sequential addition of water, then 15% NaOH, then more water).Over-reduction is a risk, although less likely for this specific substrate. More commonly, aggressive conditions or improper workup can lead to decomposition of the sensitive heterocyclic rings.

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable method for synthesizing the pyrazole-thiazole scaffold? A: The most prevalent method is the condensation of a pre-formed thiazole-containing chalcone (e.g., 1-(thiazol-2-yl)-3-aryl-prop-2-en-1-one) with hydrazine hydrate in a protic solvent like ethanol, often with a catalytic amount of acetic acid.[5][11][12] This approach offers good control and generally provides the pyrazole-5-carbaldehyde precursor in reasonable yields.

Q: Which reducing agent is best for converting the 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde to the alcohol? A: Sodium borohydride (NaBH₄) in methanol or ethanol is the ideal choice. It is highly selective for aldehydes over other potentially reducible groups and the reaction conditions are mild, preventing degradation of the heterocyclic core.[7]

Q: My final product is a sticky oil or won't crystallize. How can I purify it effectively? A: This is a common issue with polar, hydrogen-bond-donating/accepting molecules.

  • Column Chromatography: Use a more polar solvent system. Start with Hexane/Ethyl Acetate and gradually increase the polarity by adding methanol (e.g., 1-5% methanol in dichloromethane or ethyl acetate). Adding a small amount of triethylamine (0.5%) to the eluent can prevent streaking on the silica gel column by neutralizing acidic sites on the silica.

  • Recrystallization: If you get an oil, try dissolving it in a minimal amount of a good solvent (like hot ethanol or isopropanol) and then slowly add a poor solvent (an "anti-solvent") like water, hexane, or petroleum ether until the solution becomes turbid.[13] Let it cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[13]

Q: Are there any green or modern synthetic methods to improve this synthesis? A: Yes. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often increase yields for pyrazole formation compared to conventional refluxing. Solvent-free grinding methods have also been reported for similar three-component reactions to form thiazole-pyrazole systems, offering a green alternative with high yields.[3]

Recommended Experimental Protocol

This protocol details the synthesis via the chalcone intermediate, which is a robust and well-documented path.

Part A: Synthesis of (E)-1-(1,3-thiazol-2-yl)-3-(aryl)prop-2-en-1-one (Chalcone Intermediate)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylthiazole (1.0 eq) and the desired aryl aldehyde (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Reaction: Cool the solution to 0-5 °C in an ice bath. Add an aqueous solution of potassium hydroxide (e.g., 40% KOH, 2-3 eq) dropwise while stirring.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of starting materials by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water and acidify to pH ~5-6 with dilute HCl.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol if necessary.

Part B: Synthesis of 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde
  • Setup: To a solution of the chalcone from Part A (1.0 eq) in glacial acetic acid or ethanol, add hydrazine hydrate (2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (80-100 °C) for 4-8 hours.[5]

  • Monitoring: Monitor the formation of the pyrazole product by TLC. The product is typically more polar than the starting chalcone.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitate by vacuum filtration, wash with water, and dry. Purify by column chromatography or recrystallization from an ethanol/water mixture.

Part C: Synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
  • Setup: Dissolve the pyrazole-5-carbaldehyde from Part B (1.0 eq) in methanol or ethanol in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reaction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring: After the addition is complete, remove the ice bath and stir at room temperature for 1-3 hours. Monitor by TLC until the aldehyde spot has disappeared.

  • Work-up: Carefully quench the reaction by the slow addition of water or acetone at 0 °C. Remove the organic solvent under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the final compound by column chromatography on silica gel (DCM/Methanol gradient) or by recrystallization to obtain the pure alcohol.[13][14]

References

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Available at: [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3 - ResearchGate. Available at: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-synthesis-of-pyrazole-based-pyrido-2-3-d_tbl1_275533178
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]

  • Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents - ResearchGate. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. Available at: [Link]

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone - Academy of Sciences Malaysia. Available at: [Link]

  • Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents - PMC. Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC. Available at: [Link]

  • Synthetic route for new pyrazole chalcone derivatives 4(a–c). - ResearchGate. Available at: [Link]

  • Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation - SciSpace. Available at: [Link]

  • (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one - PMC. Available at: [Link]

  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry. Available at: [Link]

  • PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE Md Hedaitullah*, Walia Ramanpreet, Iqbal Khalid, Singh Balwan, Hussain Asif - International Journal of Drug Regulatory Affairs. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone - Scholars Research Library. Available at: [Link]

  • SYNTHESIS OF NOVEL (THIAZOL-5-YL)PYRAZOLES AND THEIR ANTIMICROBIAL EVALUATION - Semantic Scholar. Available at: [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. Available at: [Link]

  • A synthesis of N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines from nitrile imines and Erlenmeyer thioazlactones - OUCI. Available at: [Link]

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- - MDPI. Available at: [Link]

  • Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Available at: [Link]

Sources

Optimization

troubleshooting solubility issues of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with field-proven, mechanistically sound strategies to overcome the solubility barriers of challenging molecular entit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with field-proven, mechanistically sound strategies to overcome the solubility barriers of challenging molecular entities. This guide is specifically tailored for [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol , addressing the root causes of its poor aqueous solubility and providing actionable protocols for both in vitro and in vivo applications.

Physicochemical Profiling: The "Brick Dust" Paradigm

The first step in resolving any solubility issue is diagnosing the thermodynamic cause.[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol features a highly planar bis-heterocyclic core (a thiazole ring conjugated with a pyrazole ring) and multiple hydrogen-bond donors and acceptors (the hydroxymethyl –OH, pyrazole –NH, and thiazole –N). This structural motif promotes intense π−π stacking and strong intermolecular hydrogen bonding, resulting in an exceptionally stable crystal lattice.

In pharmaceutical development, molecules with high melting points (>200°C) and relatively low lipophilicity (LogP < 2) are classified as[1]. Unlike "grease ball" molecules—which fail to dissolve due to extreme lipophilicity and poor interaction with water—"brick dust" molecules resist dissolution because the energy required to break their crystalline lattice far exceeds the solvation energy provided by the aqueous medium[2].

Diagnostic & Troubleshooting Workflow

TroubleshootingLogic A Precipitation Observed in Aqueous Assay B Assess Physicochemical Properties A->B C Brick Dust Profile High Lattice Energy (Target Molecule) B->C [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol D Grease Ball Profile High Lipophilicity B->D E In Vitro Assays: Cyclodextrin Complexation (HP-β-CD) C->E Low Volume / Fast F In Vivo Dosing: Amorphous Solid Dispersion (ASD) or Nanosuspension C->F High Dose / Sustained G Lipid-Based Formulations (LBF) / Micelles D->G

Logical workflow for diagnosing and resolving solubility barriers based on molecular properties.

Frequently Asked Questions (FAQs) & Troubleshooting Scenarios

Q1: I prepare a 10 mM stock in 100% DMSO, but when I dilute it to 100 µM in my cell culture media (PBS/DMEM), the compound immediately crashes out as a cloudy suspension. How do I fix this? Causality & Insight: This is a classic "solvent shift" precipitation. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the compound exceeds its aqueous thermodynamic solubility. The strong intermolecular forces immediately drive rapid nucleation and crystal growth. Solution: You must lower the thermodynamic barrier before introducing the compound to the bulk water. Use. Cyclodextrins provide a hydrophobic cavity that encapsulates the planar aromatic rings, shielding them from water while the hydrophilic exterior maintains aqueous solubility[3].

Q2: We are moving to in vivo pharmacokinetic (PK) studies (oral gavage in mice). Can I just use a standard Tween-80/Saline vehicle? Causality & Insight: No. "Brick dust" molecules are notoriously difficult to formulate in simple because they lack the lipophilicity required to partition into the lipid micelles[4]. Solution: For oral bioavailability of high-lattice-energy compounds, you must disrupt the crystalline state. or nanosuspensions are the gold standards[5]. By converting the crystalline solid into an amorphous state, you remove the lattice energy barrier, driving supersaturation in the gastrointestinal tract.

Q3: My biochemical assay uses a UV-Vis readout, and the addition of co-solvents is causing high background noise. What is a "cleaner" approach? Causality & Insight: Solvents like DMSO or high concentrations of PEG can absorb heavily in the UV range or cause refractive index changes that mimic false positives. Solution: Use a co-solvent-free approach by preparing a saturated aqueous solution via prolonged equilibration (the shake-flask method) and filtering out the undissolved solid. Quantify the exact dissolved concentration using HPLC before adding it to the assay.

Quantitative Formulation Data Summary

To guide your excipient selection, the following table summarizes the expected solubility enhancements for[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol across various formulation strategies.

Formulation StrategyExcipient / CarrierMechanism of SolubilizationExpected Solubility GainAssay Suitability
Aqueous Buffer PBS (pH 7.4)Baseline thermodynamic solubility< 10 µg/mL (Baseline)None
Co-solvent 5% DMSO + 5% PEG-400Polarity reduction10x - 50xIn vitro / Cellular
Surfactant 0.1% Tween-80Micellar encapsulation5x - 20xIn vitro / Biochemical
Complexation 20% w/v HP- β -CDMolecular inclusion (Cavity)100x - 500xIn vitro & In vivo (IV)
Physical Modification Polymer Matrix (ASD)Crystal lattice disruption> 1000x (Supersaturation)In vivo (Oral)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated methodologies for formulating[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

Protocol A: Preparation of a Precipitation-Free Cyclodextrin Inclusion Complex (For In Vitro Assays)

This protocol utilizes HP- β -CD to create a stable, aqueous-compatible stock solution without relying on high concentrations of cytotoxic organic solvents.

Step-by-Step Methodology:

  • Preparation of Excipient: Dissolve HP- β -CD in sterile PBS (pH 7.4) to a final concentration of 20% (w/v). Stir until completely clear.

  • Compound Addition: Weigh 2.0 mg of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol powder. Do NOT dissolve in DMSO first. Add the dry powder directly to 1.0 mL of the 20% HP- β -CD solution.

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes. The mechanical energy and mild heat facilitate the inclusion of the planar thiazole-pyrazole core into the cyclodextrin cavity.

  • Agitation: Transfer the vial to an orbital shaker and agitate at 500 RPM for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Validation (Self-Validating Step): Centrifuge the sample at 10,000 x g for 10 minutes. If a pellet forms, the solution has successfully reached maximum saturation. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze an aliquot of the filtrate via HPLC-UV to determine the exact concentration of the solubilized complex before application in biological assays.

Protocol B: Nanosuspension Formulation via Wet Milling (For In Vivo Dosing)

When ASDs are not feasible, reducing particle size increases the surface area-to-volume ratio, significantly enhancing the dissolution rate of brick-dust molecules via [6].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare an aqueous vehicle containing 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) as a steric stabilizer and 0.1% (w/v) Sodium Lauryl Sulfate (SLS) as a wetting agent.

  • Suspension: Suspend 50 mg of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol in 5.0 mL of the prepared vehicle (10 mg/mL target concentration).

  • Milling: Transfer the suspension to a milling jar containing 0.5 mm zirconium oxide grinding beads (bead-to-suspension volume ratio of 1:1).

  • Processing: Mill the suspension at 3,000 RPM for 2 hours using a planetary micro mill. Ensure the temperature does not exceed 40°C to prevent chemical degradation or Ostwald ripening.

  • Validation (Self-Validating Step): Extract the milled suspension and measure the particle size distribution using Dynamic Light Scattering (DLS). A successful nanosuspension will exhibit a Z-average diameter of < 500 nm and a Polydispersity Index (PDI) < 0.3.

References
  • Title: Improving the Water Solubility of Poorly Soluble Drugs Source: Basicmedical Key URL: [Link]

  • Title: How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations Source: American Pharmaceutical Review URL: [Link]

  • Title: From Brick Dust to Blockbuster Source: The Medicine Maker URL: [Link]

  • Title: The Need for Restructuring the Disordered Science of Amorphous Drug Formulations Source: National Center for Biotechnology Information (PMC4113619) URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: National Center for Biotechnology Information (PMC9318854) URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Welcome to the Technical Support Center for the chromatographic method development and purification of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol . This highly polar, nitrogen-containing heterocyclic compound present...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic method development and purification of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol . This highly polar, nitrogen-containing heterocyclic compound presents unique challenges during High-Performance Liquid Chromatography (HPLC). The presence of both a thiazole and a pyrazole ring introduces multiple basic nitrogen centers, while the hydroxymethyl group significantly increases the molecule's polarity.

This guide is designed for analytical scientists and purification chemists, providing field-proven, mechanistically grounded solutions to overcome peak tailing, poor retention, and preparative scale-up bottlenecks.

Diagnostic Workflow for Heterocycle Purification

Workflow A Initial HPLC Analysis: [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol B Is Peak Tailing Observed? (Asymmetry Factor > 1.5) A->B C Add 0.1% TFA to Mobile Phase (Lower pH to < 3.0) B->C Yes D Is Retention Poor? (Capacity Factor k' < 1) B->D No C->D E Switch to PFP or Polar-Embedded Stationary Phase D->E Yes F Proceed to Preparative Scale-Up & Lyophilization D->F No E->F

Diagnostic workflow for resolving peak tailing and retention issues in basic heterocycle HPLC.

Technical FAQ & Troubleshooting Guides

Q1: Why does[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol exhibit severe peak tailing on a standard C18 column, and how can I correct it?

The Mechanism: Peak tailing for this compound is primarily driven by secondary interactions between its basic nitrogen atoms and residual ionized silanol groups on the silica stationary phase[1]. The molecule contains pyridine-type nitrogens within both the thiazole and pyrazole rings, which act as weak bases[2]. If the mobile phase pH is near neutral (pH 6-7), residual silanols on the silica surface (pKa ~4.5) become ionized (SiO⁻). This creates strong ion-exchange interactions with the partially protonated heterocycles, resulting in an asymmetry factor (As) > 1.5[3]. The Solution: Lower the mobile phase pH to < 3.0 using acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This low-pH environment fully protonates the basic moieties while simultaneously suppressing the ionization of silanol groups, thereby eliminating the secondary ion-exchange mechanism and restoring sharp, symmetrical peaks[3][4].

Q2: The compound elutes very close to the void volume (k' < 1) even at low organic modifier concentrations. How can I increase its retention?

The Mechanism: The presence of the hydroxymethyl group (-CH2OH) combined with the two heteroaromatic rings makes this molecule highly polar. Standard alkyl-chain columns (like C18) rely strictly on hydrophobic interactions, which are insufficient for retaining highly polar analytes, causing them to wash out in the void volume. The Solution: Switch the stationary phase chemistry. A Pentafluorophenyl (PFP or F5) column is highly recommended for basic heterocycles[4]. PFP columns offer alternative retention mechanisms, including π-π interactions, dipole-dipole interactions, and hydrogen bonding. These orthogonal mechanisms significantly enhance the retention and selectivity for thiazole and pyrazole derivatives compared to standard C18 phases[4].

Q3: When scaling up to preparative HPLC, I observe peak splitting and fronting. What is causing this, and how can I maximize loading capacity?

The Mechanism: Peak splitting or fronting during preparative scale-up is often a symptom of sample solvent mismatch or column overloading[5]. If the sample is dissolved in a solvent with a higher elution strength (e.g., 100% Acetonitrile or Methanol) than the starting mobile phase, the analyte travels faster through the center of the column than at the walls, causing distorted or split peaks. The Solution: Always dissolve your sample in the starting mobile phase composition (e.g., 5-10% ACN in Water with 0.1% TFA). If solubility is an issue—as is common with heterocyclic bases at high concentrations—the addition of 0.1% TFA to the sample diluent forms a more soluble salt complex, preventing precipitation on the column head and allowing for higher mass loading without sacrificing resolution[4][5].

Quantitative Performance Metrics

Table 1: Impact of Mobile Phase pH and Additives on Peak Asymmetry ( As​ )

Data represents typical behavior for polar thiazole/pyrazole derivatives on standard silica-based RP-HPLC columns.

Mobile Phase AdditiveApproximate pHSilanol StateAnalyte StateExpected Peak Asymmetry ( As​ )
None (Water/ACN only)~6.5Ionized (SiO⁻)Partially Protonated2.5 - 3.5 (Severe Tailing)
10 mM Ammonium Acetate~6.8Ionized (SiO⁻)Neutral / Weakly Ionized1.8 - 2.2 (Moderate Tailing)
0.1% Formic Acid~2.7Suppressed (SiOH)Fully Protonated1.2 - 1.4 (Acceptable)
0.1% Trifluoroacetic Acid (TFA) ~2.0 Fully Suppressed Fully Protonated (Ion-Paired) 1.0 - 1.1 (Excellent)
Table 2: Stationary Phase Selection Matrix for Polar Heterocycles
Column ChemistryPrimary Retention MechanismSuitability for[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
Standard C18Hydrophobic (Van der Waals)Poor. Analyte likely to elute near void volume (k' < 1).
Polar-Embedded C18Hydrophobic + Hydrogen BondingGood. Shields residual silanols, improves polar retention.
Pentafluorophenyl (PFP / F5) π-π, Dipole-Dipole, Hydrophobic Excellent. Strong interaction with thiazole/pyrazole rings.
HILIC (Bare Silica / Amide)Partitioning into water layerAlternative. Requires high organic mobile phase (>70% ACN).

Validated Experimental Protocols

Protocol 1: Analytical Method Optimization (Self-Validating System)

This protocol establishes a baseline separation ensuring the compound is fully soluble and peak tailing is mitigated prior to scale-up.

  • Sample Preparation: Dissolve 1.0 mg of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol in 2.0 mL of Acetonitrile/Water (1:1, v/v) containing 0.1% TFA to yield a 0.5 mg/mL solution. Causality: The inclusion of TFA ensures the basic nitrogens remain protonated, preventing precipitation and ensuring a homogenous injection plug[4].

  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm i.d., 5 μm particle size)[4].

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% TFA (v/v)

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA (v/v)

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Validation Check: Evaluate the chromatogram at 254 nm. The retention factor ( k′ ) must be > 2.0, and the asymmetry factor ( As​ ) must be ≤ 1.2. If As​ > 1.2, verify the TFA concentration in the mobile phase.

Protocol 2: Preparative Scale-Up and Isolation

Once the analytical method is validated, use this protocol to isolate high-purity material.

  • Loading Optimization: Conduct a loading study on the analytical column by injecting increasing volumes (10 µL, 20 µL, 50 µL) until the peak asymmetry exceeds 1.5 or resolution drops below 1.5[5]. Calculate the scale-up factor based on the ratio of the preparative column's cross-sectional area to the analytical column's area.

  • Sample Diluent Adjustment: Dissolve the crude reaction mixture strictly in the starting mobile phase (5% ACN / 95% Water + 0.1% TFA). Causality: Injecting in the starting mobile phase focuses the analyte at the head of the column, preventing the peak fronting and splitting associated with solvent mismatch.

  • Preparative Run: Utilize a preparative PFP column (e.g., 250 mm × 21.2 mm i.d., 5 μm) matching the analytical stationary phase. Scale the flow rate proportionally (e.g., 21 mL/min).

  • Fraction Collection & Recovery: Trigger fraction collection based on UV absorbance at 254 nm. Pool the pure fractions and subject them to lyophilization (freeze-drying) to remove the water, acetonitrile, and volatile TFA, yielding the pure compound as a dry powder[6].

References

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.com.[Link]

  • Sepuxianyun. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. hplc.eu. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Elementlabsolutions.com. [Link]

  • Wang, J., & Liu, M. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of Pharmaceutical and Biomedical Analysis (PMC).[Link]

  • Mungroo, M. R., et al. Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. PMC.[Link]

  • AIP Publishing. An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Conference Proceedings. [Link]

Sources

Optimization

preventing unwanted side reactions during[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol preparation

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with researchers developing bis-heterocyclic scaffolds for drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with researchers developing bis-heterocyclic scaffolds for drug discovery. Combining pyrazole and thiazole pharmacophores into a single molecular skeleton is a highly effective strategy in medicinal chemistry[1]. However, the preparation of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol presents unique chemoselectivity and reactivity challenges.

This guide bypasses generic textbook advice to focus on the field-proven causality behind experimental failures—specifically addressing self-condensation, incomplete cyclization, and chemoselective reduction issues.

I. Synthetic Workflow & Failure Points

The standard preparation of this compound involves three distinct phases:

  • Claisen Condensation: Reacting 2-acetylthiazole with diethyl oxalate to form a 1,3-diketone.

  • Cyclization: Condensing the diketone with hydrazine to form the 1H-pyrazole ring[2].

  • Reduction: Converting the C5-ester to the target hydroxymethyl group[3].

Workflow A 2-Acetylthiazole + Diethyl Oxalate B 1,3-Diketone Intermediate A->B NaOEt, 0°C S1 Self-Condensation A->S1 Poor temp control C Pyrazole-5-carboxylate Intermediate B->C Hydrazine, AcOH S2 Stable Hydrazone B->S2 No acid catalyst D Target: Pyrazole-5-methanol C->D LiAlH4, 0°C to RT S3 Thiazole Cleavage C->S3 Excess heat

Fig 1. Synthetic workflow and potential side reactions for[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

II. Quantitative Optimization of the Reduction Step

The most frequent point of failure in this synthesis is the final reduction step. The table below summarizes our internal data on reducing agent efficacy when applied to ethyl 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylate.

Reducing AgentEquivalentsTemperatureThiazole Ring IntegrityConversion to MethanolApplication Notes
NaBH₄ / MeOH 3.0 eqReflux (65°C)Intact< 20%Not recommended; the ester is too unreactive for unactivated borohydride.
LiAlH₄ / THF 1.0 eq0°C to RTIntact< 10%Fails; hydride is entirely consumed by the acidic pyrazole N-H proton.
LiAlH₄ / THF 2.5 eq0°C to RTIntact> 95%Highly Recommended ; optimal balance of reactivity and chemoselectivity.
LiAlH₄ / THF 4.0 eqReflux (66°C)DegradedN/AAvoid; excess heat and hydride cause thiazole ring opening/reduction.
NaBH₄ + CaCl₂ 3.0 + 1.5 eq0°C to RTIntact~ 85%Good alternative if LiAlH₄ is unavailable; generates Ca(BH₄)₂ in situ.

III. Troubleshooting FAQs

Q1: During the preparation of the 1,3-diketone intermediate, I am getting a complex mixture with low yield. How do I prevent self-condensation of 2-acetylthiazole? Causality: 2-acetylthiazole is highly prone to aldol self-condensation if the base is not sufficiently strong or if the electrophile (diethyl oxalate) is not present in excess. Solution: Do not mix the base and the ketone first. Instead, use a strong base like Sodium ethoxide (NaOEt) or Lithium hexamethyldisilazide (LiHMDS). Pre-mix the base with an excess of diethyl oxalate (1.5 eq) at 0°C, and add the 2-acetylthiazole dropwise. This ensures the enolate is immediately trapped by the oxalate, preventing it from reacting with un-enolized 2-acetylthiazole.

Q2: My cyclization with hydrazine hydrate yields a stable intermediate that won't fully convert to the pyrazole-5-carboxylate. What is happening? Causality: The initial reaction between the 1,3-diketone and hydrazine forms a hydrazone intermediate. While cyclization is thermodynamically favored, the dehydration step requires activation of the adjacent carbonyl[2]. Solution: Perform the cyclization in absolute ethanol and add a catalytic amount of glacial acetic acid (0.1 eq). Reflux for 2-4 hours. The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the ring closure to completion.

Q3: When reducing the pyrazole-5-carboxylate to the methanol derivative using LiAlH₄, my reaction stalls at 50% conversion despite leaving it overnight. Why? Causality: The 1H-pyrazole ring contains a highly acidic N-H proton (pKa ~14). LiAlH₄ acts as both a nucleophile and a strong base. It will rapidly deprotonate the N-H to form a lithium pyrazolide salt, evolving H₂ gas[3]. This immediately consumes one equivalent of hydride. Furthermore, the resulting negatively charged, electron-rich pyrazolide ring significantly decreases the electrophilicity of the adjacent C5-ester, slowing down hydride attack. Solution: You must use at least 2.5 equivalents of LiAlH₄. The first equivalent acts sacrificially as a base, while the remaining equivalents drive the ester reduction.

Mechanism Step1 Ethyl 3-(thiazol-2-yl)-1H-pyrazole-5-carboxylate Step2 Lithium Pyrazolide Salt (H2 gas evolution) Step1->Step2 1st eq. LiAlH4 (Deprotonation of N-H) Step3 Aluminate Intermediate Step2->Step3 2nd eq. LiAlH4 (Ester Reduction) Step4 [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol Step3->Step4 Aqueous Fieser Workup (Hydrolysis)

Fig 2. Mechanistic pathway of ester reduction highlighting hydride consumption by the N-H proton.

Q4: I tried forcing the reduction with excess LiAlH₄ and heat, but I observed degradation of the thiazole ring. How can I achieve chemoselective reduction? Causality: Thiazole rings are susceptible to nucleophilic attack and ring-opening by strong hydrides at elevated temperatures (e.g., refluxing THF). Solution: Never heat LiAlH₄ reductions of thiazole-containing compounds above room temperature. If the reaction is sluggish at 20°C, do not apply heat; instead, switch to the NaBH₄/CaCl₂ system detailed in the table above, which is inherently milder and completely chemoselective for the ester.

IV. Self-Validating Experimental Protocol: Chemoselective Reduction

This protocol utilizes the Fieser workup method. It is designed to be self-validating: the physical state of the aluminum salts during the quench will immediately tell you if your stoichiometry and execution were correct.

Objective: Reduce ethyl 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylate to[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add 10.0 mmol of ethyl 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylate and 30 mL of anhydrous THF.

  • Controlled Addition: Cool the solution to 0°C using an ice bath. Slowly add 25.0 mL of a 1.0 M LiAlH₄ solution in THF (25.0 mmol, 2.5 eq) dropwise over 30 minutes.

    • Causality Note: Dropwise addition controls the exothermic H₂ gas evolution caused by the deprotonation of the pyrazole N-H.

  • Reaction: Remove the ice bath and stir at room temperature (20°C) for 3 hours.

    • Validation Check (TLC): Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material spot should disappear entirely, replaced by a highly polar baseline spot (the aluminate complex).

  • Fieser Quench (Critical Step): Cool the flask back to 0°C. Sequentially and cautiously add:

    • 1.0 mL of distilled H₂O (Dropwise!).

    • 1.0 mL of 15% aqueous NaOH.

    • 3.0 mL of distilled H₂O.

    • Validation Check (Physical State): Stir vigorously for 15 minutes. The mixture must transition from a gray slurry to a suspension containing a crisp, white, granular precipitate. If the precipitate is gelatinous or sticky, the quench is incomplete; continue stirring or add a few more drops of water until it becomes granular.

  • Isolation: Filter the granular aluminum salts through a pad of Celite. Wash the filter cake thoroughly with hot THF (2 x 20 mL).

    • Causality Note: The target pyrazole-methanol is highly polar and can coordinate to aluminum salts. Hot THF ensures complete desorption.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol, ready for recrystallization.

V. References

  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. National Institutes of Health (NIH). 1

  • Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Journal of Chemical and Pharmaceutical Research. 2

  • Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development. SciSpace. 3

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol Synthesis

Welcome to the technical support center for the synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from bench-scale to pilot or production scale. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and robust protocols grounded in established chemical principles.

Overview of the Synthetic Strategy

The synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is a multi-step process that builds a complex heterocyclic molecule. A common and robust synthetic approach involves three primary stages:

  • Claisen-Schmidt Condensation: Formation of a chalcone intermediate by reacting a thiazole-containing ketone with an appropriate aldehyde derivative.

  • Pyrazole Ring Formation: Cyclocondensation of the chalcone with hydrazine to construct the pyrazole core, yielding a pyrazole-carbaldehyde intermediate.

  • Reduction: Selective reduction of the pyrazole-carbaldehyde to the target primary alcohol.

Each of these steps presents unique challenges during scale-up, from managing reaction exotherms and side products to ensuring efficient purification and isolation of the final product.

General Synthetic Workflow

Below is a diagram illustrating the typical synthetic pathway.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Reduction 2-acetylthiazole 2-Acetyl-1,3-thiazole claisen Claisen-Schmidt Condensation 2-acetylthiazole->claisen glyoxal_deriv Glyoxal Derivative (e.g., dimethoxyacetaldehyde) glyoxal_deriv->claisen chalcone (E)-1-(1,3-thiazol-2-yl)-3- (dimethoxy)prop-2-en-1-one (Chalcone Intermediate) claisen->chalcone cyclization Cyclocondensation & Hydrolysis chalcone->cyclization aldehyde 3-(1,3-thiazol-2-yl)-1H- pyrazole-5-carbaldehyde cyclization->aldehyde hydrazine Hydrazine Hydrate hydrazine->cyclization reduction Selective Reduction aldehyde->reduction final_product [3-(1,3-thiazol-2-yl)-1H- prazol-5-yl]methanol reduction->final_product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reduction

Caption: High-level workflow for the synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

Troubleshooting Guide & Scale-Up Protocols

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Claisen-Schmidt Condensation

This base-catalyzed reaction is critical for forming the carbon backbone. Scale-up often exacerbates issues related to side reactions and product isolation.[1]

Q1: My reaction yield has dropped significantly upon scale-up, and TLC analysis shows multiple byproducts. What is the likely cause and solution?

A1: This is a classic challenge in scaling up crossed-aldol condensations. The primary causes are inefficient temperature control and poor mixing, which lead to side reactions.

  • Likely Side Reactions:

    • Self-Condensation of Ketone: The enolizable ketone (2-acetylthiazole) can react with itself.

    • Cannizzaro Reaction: If the aldehyde has no α-hydrogens, it can undergo disproportionation in the presence of a strong base.[1]

    • Michael Addition: The enolate can add to the newly formed chalcone, creating a 1,5-dicarbonyl byproduct.[2]

  • Troubleshooting & Optimization Strategy:

    • Temperature Control: Maintain a lower reaction temperature (e.g., 0-10°C). Exotherms are more difficult to dissipate in large reactors, and higher temperatures accelerate side reactions.[2]

    • Controlled Reagent Addition: Instead of adding the catalyst all at once, add the base solution slowly and sub-surface to the cooled mixture of the aldehyde and ketone. This prevents localized high concentrations of base which drive side reactions.[2]

    • Catalyst Choice & Concentration: An excessively strong or concentrated base can be detrimental. Perform small-scale experiments to find the optimal concentration. Sometimes, a milder base is more effective.[1]

    • Stoichiometry: Using a slight excess of the ketone can sometimes minimize aldehyde-related side reactions.[2]

G start Low Yield in Claisen-Schmidt Stage? tlc Multiple Spots on TLC? start->tlc incomplete Reaction Incomplete? tlc->incomplete No sol_tlc Likely Side Reactions. Implement: 1. Lower Temperature (0-10°C). 2. Slow, sub-surface catalyst addition. 3. Optimize catalyst concentration. tlc->sol_tlc Yes sol_incomplete Kinetics Issue. Implement: 1. Increase reaction time. 2. Modestly increase temperature (e.g., to 25°C). 3. Check catalyst activity/purity. incomplete->sol_incomplete Yes sol_isolation Isolation/Purification Issue. Implement: 1. Ensure pH is neutral before filtration. 2. Use anti-solvent for precipitation. 3. Check for product solubility in wash steps. incomplete->sol_isolation No

Caption: Troubleshooting decision tree for the Claisen-Schmidt condensation step.

Step 2: Pyrazole Ring Formation

The cyclization of the chalcone intermediate with hydrazine is generally robust, but scale-up can introduce challenges related to reaction kinetics, work-up, and handling of hydrazine.

Q2: The cyclization reaction is sluggish and does not go to completion, even after extended reflux. How can I drive the reaction forward?

A2: Incomplete cyclization is often a matter of insufficient activation or suboptimal reaction conditions.

  • Catalyst: The reaction is often catalyzed by a weak acid, such as glacial acetic acid or sulfuric acid, added in catalytic amounts.[3] This protonates the carbonyl, making it more electrophilic for attack by hydrazine. Ensure the catalyst has been added and is active.

  • Solvent: While ethanol is common, solvents like 1,4-dioxane or n-butanol can allow for higher reflux temperatures, which may be necessary to drive the reaction to completion.[3]

  • Hydrazine Equivalents: While a slight excess of hydrazine hydrate (1.1-1.2 equivalents) is typical, ensure accurate measurement, as it is volatile.[3] On a large scale, losses during transfer can be significant.

  • One-Pot Alternative: Consider a one-pot method directly from the chalcone to the pyrazole, which can improve efficiency. These methods often use an in-situ oxidant like copper(II) chloride (CuCl₂) to aromatize the initially formed pyrazoline intermediate, avoiding a separate oxidation step and potentially improving overall yield.[4]

Q3: During work-up, the product precipitates as an oil instead of a solid, making isolation difficult. What causes this and how can it be prevented?

A3: "Oiling out" is a common problem during large-scale crystallizations, often caused by rapid cooling or the presence of impurities.

  • Controlled Cooling: Allow the reaction mixture to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling does not give the molecules sufficient time to arrange into a crystal lattice.[5]

  • Seeding: Add a small number of seed crystals of the pure product to the solution as it cools to encourage proper crystallization.[6]

  • Solvent System: The solvent used for the reaction may not be the ideal one for crystallization. Consider a solvent/anti-solvent system. For example, after the reaction, concentrate the mixture and redissolve the crude product in a minimal amount of a good solvent (like hot ethanol or ethyl acetate) and then slowly add a poor solvent (like water or hexanes) until turbidity persists, then allow it to cool slowly.[5]

  • Purity: If significant impurities are present, they can inhibit crystallization. It may be necessary to perform an initial purification step, such as a wash or filtration through a silica plug, before attempting crystallization.

Step 3: Selective Reduction to Alcohol

The final step involves the reduction of the pyrazole-carbaldehyde. The main challenges are ensuring complete and selective reduction without affecting the heterocyclic rings and managing the work-up of reactive quenching steps.

Q4: The reduction with sodium borohydride (NaBH₄) is incomplete. Simply adding more reagent seems wasteful and complicates the work-up. What is a better approach?

A4: Incomplete reduction can be due to several factors, including reagent activity, solvent choice, and temperature.

  • Reagent Quality: NaBH₄ can degrade upon exposure to moisture. Ensure you are using a fresh, high-quality reagent.

  • Solvent: While ethanol is often used, methanol can sometimes lead to faster reductions due to the higher reactivity of the resulting methoxyborohydride species.

  • Temperature: While often run at 0°C to room temperature, a modest increase in temperature may be required for less reactive aldehydes. However, monitor carefully to avoid side reactions.

  • pH: The pH of the reaction mixture can influence the stability and reactivity of NaBH₄.

  • Alternative Reducing Agents: For large-scale operations where work-up is a concern, consider alternative reduction methods. Catalytic hydrosilylation is a greener and often more efficient alternative for reducing carbonyls and carboxylic acids.[7][8]

Q5: The aqueous work-up after the NaBH₄ reduction is difficult to manage at scale due to gas evolution and emulsion formation. How can this be optimized?

A5: The quench of borohydride reactions is exothermic and produces hydrogen gas, which requires careful management at scale.

  • Reverse Quench: Instead of adding the quenching agent (e.g., dilute HCl or acetone) to the reaction mixture, consider a "reverse quench" where the reaction mixture is slowly added to a cooled, stirred vessel containing the quenching agent. This allows for better control of the exotherm and gas evolution.

  • Quenching Agent: Quenching with acetone before the aqueous acid wash can be gentler and help break down the borate complexes.

  • Extraction Solvent: Choose an extraction solvent that has a significant density difference from water and low mutual solubility to minimize emulsion formation. Methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF) are often better choices than dichloromethane (DCM) or ethyl acetate at scale.

  • Brine Wash: After the aqueous wash, a wash with saturated sodium chloride solution (brine) can help break emulsions and remove residual water from the organic layer.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor for a successful scale-up?

A: Based on the chemistry, the following CPPs are vital:

  • Table 1: Critical Process Parameters

    Step Parameter Rationale
    1. Claisen-Schmidt Temperature Controls the rate of desired reaction versus side reactions (e.g., Cannizzaro, self-condensation).[2]
    1. Claisen-Schmidt Catalyst Addition Rate Prevents localized high concentrations of base, which can lead to byproduct formation.[2]
    2. Pyrazole Formation Reaction Temperature/Time Ensures the reaction proceeds to completion.[3]
    3. Reduction Reagent Stoichiometry Crucial for avoiding incomplete reduction or over-reduction and simplifying work-up.[9]

    | All Steps | Agitation/Mixing Speed | Ensures homogeneity, efficient heat transfer, and consistent reaction rates. |

Q: How can the final product be purified efficiently on a large scale?

A: While chromatography is useful at the lab scale, it is often impractical for large quantities.[6] Two scalable methods are highly recommended:

  • Recrystallization: This is the most common and cost-effective method. Identifying the right solvent or solvent system is key. Perform solubility tests to find a solvent that dissolves the product well when hot but poorly when cold (e.g., isopropanol, ethanol, or ethyl acetate/heptane mixtures).[5]

  • Acid Salt Formation & Crystallization: Since the pyrazole ring is basic, the crude product can be dissolved in a suitable organic solvent and treated with an acid (e.g., HCl in isopropanol or sulfuric acid) to precipitate the corresponding salt. This salt is often highly crystalline and can be filtered and washed to remove neutral impurities. The pure free base is then regenerated by neutralizing a slurry of the salt with a base like sodium bicarbonate.[10][11] This technique is excellent for removing colored impurities and achieving high purity.

Q: Are there any "green chemistry" considerations for this synthesis?

A: Yes, several aspects can be improved:

  • Solvent Choice: Replace chlorinated solvents like DCM with greener alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME).

  • Alternative Methodologies:

    • For the Claisen-Schmidt condensation, explore solvent-free grinding methods or micellar catalysis in water, which can reduce solvent waste and sometimes improve yields.[1][12]

    • For the reduction step, catalytic methods like hydrosilylation are preferable to stoichiometric metal hydrides as they reduce waste.[7]

  • Atom Economy: Consider one-pot procedures, such as the direct conversion of the chalcone to the pyrazole, to reduce the number of unit operations and associated waste streams.[4]

References
  • High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. (n.d.). Nature Communications.
  • One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation. (2024). New Journal of Chemistry.
  • Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. (n.d.). Benchchem.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025). The Journal of Organic Chemistry.
  • Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.). Benchchem.
  • Green Synthesis of Chalcone Derivatives Using Chalcones as Precursor. (2022). IntechOpen.
  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025). PMC.
  • Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. (n.d.). Benchchem.
  • Recrystallization techniques for purifying pyrazole compounds. (n.d.). Benchchem.
  • Technical Support Center: Optimization of Claisen-Schmidt Condensation for Chalcone Synthesis. (n.d.). Benchchem.
  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (2025). PMC.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024). ACS Publications.
  • Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. (2025). ACS Publications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. (n.d.). ResearchGate.
  • 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde. (n.d.). EvitaChem.
  • synthesis of novel pyrazole derivatives for drug discovery. (n.d.). Benchchem.
  • Synthesis of novel (thiazol-5-yl)pyrazoles and their antimicrobial evaluation. (2020). Semantic Scholar.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC.
  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2024). The Journal of Organic Chemistry.
  • Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. (2016). SciSpace.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022). MDPI.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI.
  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. (n.d.). Chemistry Europe.
  • Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. (2023). Chem Sci.

Sources

Optimization

improving the chemical stability of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to help you troubleshoot and optimize the handling of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to help you troubleshoot and optimize the handling of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol .

This compound features a unique structural triad: an amphoteric pyrazole ring, a basic thiazole ring, and a reactive hydroxymethyl group. While the pyrazole core itself is highly resistant to oxidation and reduction[1], the peripheral functional groups create specific vulnerabilities during long-term storage.

Below is our comprehensive, field-proven guide to maintaining the chemical integrity of this scaffold.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solutions turn yellow and show new peaks on HPLC after a few weeks. What is driving this degradation? Causality: You are observing oxidative degradation. While the pyrazole ring is stable, the hydroxymethyl group (-CH₂OH) at the 5-position is a primary alcohol that is highly susceptible to oxidation, eventually converting into pyrazole-5-carbaldehyde or a carboxylic acid[2]. Furthermore, the sulfur atom within the thiazole ring can oxidize into a sulfoxide. This dual-pathway degradation is accelerated by atmospheric oxygen, light exposure, and trace transition metal impurities in your solvent. Actionable Insight: For long-term liquid storage, abandon protic solvents (like methanol or water) in favor of dry, aprotic solvents such as anhydrous DMSO or Acetonitrile. Always degas the solvent with an inert gas and store at -20°C[2].

Q2: I am observing peak broadening and split peaks in my NMR/HPLC data, even though my powder is >99% pure. Is the compound degrading? Causality: Not necessarily; this is a classic manifestation of pyrazole tautomerism and self-aggregation. Pyrazoles possess both an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, allowing them to exist in a tautomeric equilibrium (3-substituted vs. 5-substituted forms)[3]. Additionally, the N-H and O-H groups form extensive intermolecular hydrogen bonds, creating dimers, trimers, and larger catemers in solution[3]. Solvent polarity heavily dictates which tautomer is stabilized, and slow equilibrium exchange on the NMR/HPLC timescale can appear as peak splitting. Actionable Insight: For analytical consistency, use highly polar, deuterated solvents (e.g., DMSO-d₆) for NMR to disrupt self-aggregates and lock the tautomeric state[3]. For HPLC, ensure your mobile phase is buffered (e.g., 0.1% Formic Acid) to maintain a consistent ionization state.

Q3: The solid powder becomes sticky and clumpy after opening the vial a few times. How does this affect stability? Causality: The compound is highly hygroscopic due to the dense hydrogen-bond accepting and donating network of the molecule. Absorbed atmospheric moisture creates a micro-aqueous environment on the powder's surface. This not only causes physical clumping but accelerates the hydrolysis of any trace synthetic impurities and facilitates base/acid-catalyzed degradation[4]. Actionable Insight: Never open cold vials directly. Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Part 2: Pathway Visualization

degradation API [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol Ox Oxidative Stress (O2, Light, Metals) API->Ox Moist Moisture & Solvation (H2O, Polar Solvents) API->Moist Aldehyde Pyrazole-5-carbaldehyde (Alcohol Oxidation) Ox->Aldehyde Sulfoxide Thiazole S-oxide (Sulfur Oxidation) Ox->Sulfoxide Agg Tautomeric Shift & Aggregation (H-Bonding Networks) Moist->Agg

Fig 1: Primary degradation and aggregation pathways of the pyrazole-thiazole methanol scaffold.

Part 3: Empirical Stability Matrix

To establish a baseline for storage, we subject the compound to forced degradation. The table below summarizes the quantitative vulnerability of the molecule under various stressors, highlighting the critical need for environmental control.

Stress ConditionPrimary Degradation MechanismEstimated API Loss (24h)Recommended Preventive Action
3% H₂O₂ (Oxidation) Alcohol / Thiazole Sulfur Oxidation15 - 20%Argon purging, avoid protic solvents
UV/Vis Light (Photolysis) Radical-mediated cleavage5 - 10%Store exclusively in amber glass vials
Ambient Humidity (>60% RH) Aggregation / Micro-hydrolysis2 - 5%Lyophilization, store with desiccants
60°C (Thermal Stress) Thermolytic breakdown< 2%Refrigerate at -20°C for long-term storage

Part 4: Validated Experimental Protocols

A robust laboratory must rely on self-validating systems. Do not assume stability; prove it using the following methodologies.

Protocol A: Stability-Indicating Forced Degradation Assay

Purpose: To ensure your analytical method (HPLC-UV/MS) can successfully resolve the intact API from its degradation products before you commit to long-term storage.

  • Stock Preparation: Dissolve 5 mg of the compound in 5 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Aliquoting: Distribute 1 mL into four separate 2 mL glass vials (Label them A, B, C, D).

  • Stress Application:

    • Vial A (Control): Cap tightly and store at -20°C.

    • Vial B (Oxidative): Add 100 µL of 3% H₂O₂. Leave at room temperature for 24 hours[2].

    • Vial C (Thermal): Cap tightly and heat in a dry block at 60°C for 24 hours[2].

    • Vial D (Photolytic): Place in a photostability chamber (UV/Vis) for 24 hours[4].

  • Neutralization & Dilution: After 24 hours, dilute each vial 1:10 with your starting mobile phase.

  • Analysis: Run samples via HPLC-UV/MS. Compare the chromatograms of B, C, and D against Vial A. You should clearly identify the oxidized derivatives (e.g., pyrazole-5-carbaldehyde) separating from the main API peak.

Protocol B: Optimized Long-Term Storage Preparation

Purpose: To systematically eliminate moisture, oxygen, and light from the bulk API.

workflow S1 1. Purity Check (HPLC-UV) S2 2. Lyophilization (Desiccation) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Gas Purging (Argon Overlay) S3->S4 S5 5. Storage (-20°C) S4->S5

Fig 2: Standardized workflow for long-term stabilization and storage preparation.

  • Desiccation: Transfer the bulk powder to a lyophilization flask. Lyophilize for 12 hours to pull out residual moisture trapped within the compound's hydrogen-bonding network.

  • Transfer: Working rapidly in a low-humidity environment, transfer the dried powder into amber glass vials to prevent photodegradation[4].

  • Inert Atmosphere: Insert an argon gas line into the vial (hovering above, not touching the powder). Purge with a gentle stream of argon for 30 seconds. Argon is heavier than nitrogen and air, effectively blanketing the powder and displacing oxidative oxygen[4].

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap to prevent gas exchange.

  • Storage: Place the sealed vials in a secondary container with indicating silica gel packets and store at -20°C[2].

References

  • BenchChem. "Technical Support Center: Stability and Storage of Pyrazole Compounds." BenchChem.
  • BenchChem. "Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution." BenchChem.
  • International Journal of Pharmaceutical Sciences Review and Research. "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • MDPI. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules.

Sources

Troubleshooting

Technical Support Center: Resolving Chromatographic Co-Elution of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Welcome to the Advanced Troubleshooting Guide for the chromatographic separation of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol . This compound presents unique analytical challenges due to its highly polar hydroxymeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the chromatographic separation of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol . This compound presents unique analytical challenges due to its highly polar hydroxymethyl group, rigid aromatic system, and the presence of multiple basic nitrogen atoms across its thiazole and pyrazole rings.

This guide is designed for researchers and drug development professionals who are experiencing co-elution of this compound with its positional isomers, synthetic precursors, or degradation products.

Part 1: Diagnostic Workflow

Before adjusting your instrument parameters, it is critical to follow a logical, causality-driven troubleshooting sequence. The diagram below outlines the standard operating procedure for resolving polar basic co-elution.

HPLC_Troubleshooting Start Co-elution on C18 Column Step1 1. Optimize Mobile Phase pH (Buffer ±2 units from pKa) Start->Step1 Dec1 Baseline Resolution? Step1->Dec1 Step2 2. Change Stationary Phase (Evaluate PFP or Polar-Embedded) Dec1->Step2 No End Method Validated Dec1->End Yes Dec2 Isomers Separated? Step2->Dec2 Step3 3. Switch to HILIC Mode (High Organic, Polar Phase) Dec2->Step3 No Dec2->End Yes Step3->End

Caption: Systematic troubleshooting workflow for resolving thiazolylpyrazole co-elution.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol and its positional isomers co-elute on standard C18 columns?

The Causality: Standard C18 (octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. Positional isomers—such as[5-(1,3-thiazol-2-yl)-1H-pyrazol-3-yl]methanol—have nearly identical hydrophobicities (LogP values) and molecular volumes. Because the stationary phase cannot differentiate the subtle spatial rearrangement of the hydroxymethyl group or the thiazole linkage, the analytes co-elute. Furthermore, the basic nitrogens in the pyrazole and thiazole rings can interact with residual, unshielded silanols on the silica support, causing peak tailing that exacerbates the overlap[1].

Q2: What stationary phase chemistries provide the best selectivity for these thiazolylpyrazole isomers?

The Causality: To separate positional isomers of rigid aromatic systems, you must exploit alternative interaction mechanisms such as dipole-dipole interactions, stacking, and hydrogen bonding.

  • Pentafluorophenyl (PFP) Phases: This is the gold standard for separating halogenated and polar positional isomers. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, making the stationary phase a strong Lewis acid. The electron-rich pyrazole and thiazole rings of your analyte act as Lewis bases, facilitating strong and charge-transfer interactions[2]. PFP columns are particularly popular in pharmaceutical development for their ability to discriminate between subtle functional group changes on aromatic scaffolds[3].

  • Polar-Embedded Phases (e.g., Amide-C18): These phases incorporate a polar functional group (like an amide) within the alkyl chain. This embedded group shields the basic thiazole/pyrazole nitrogens from surface silanols (reducing tailing) and provides specific hydrogen-bonding sites for the hydroxymethyl group[3].

Q3: How critical is mobile phase pH, and how should it be optimized for this compound?

The Causality: The ionization state of your analyte dictates its retention. The conjugate acids of both the thiazole and pyrazole rings typically have pKa values in the range of 2.0 to 3.0. If your mobile phase pH is near this pKa (e.g., unbuffered water/acetonitrile mixtures containing trace acid), the compound exists in a dynamic equilibrium between ionized and neutral states, leading to split peaks or severe tailing. The Solution: You must buffer the mobile phase at least 2 pH units away from the pKa to ensure a single, uniform ionization state.

Q4: If reversed-phase methods still yield co-elution with highly polar degradation products, what is the next logical step?

The Causality: If the hydroxymethyl group oxidizes to a carboxylic acid, the resulting degradation product becomes exceedingly polar and will likely elute in the void volume ( ) of any reversed-phase system. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide) and an organic-rich mobile phase (typically >70% Acetonitrile). It retains highly polar compounds via partitioning into a water-enriched layer immobilized on the stationary phase surface, reversing the elution order compared to RP-HPLC[4][5].

Part 3: Data Presentation & Methodologies

Table 1: Stationary Phase Selectivity Comparison for Thiazolylpyrazoles
Stationary PhasePrimary InteractionSecondary InteractionsSuitability for Thiazolylpyrazole Isomers
Standard C18 Hydrophobic (Dispersive)Weak silanol interactions (causes tailing)Poor. Cannot resolve positional isomers; low retention for polar basic molecules.
PFP (Pentafluorophenyl) StackingDipole-dipole, Hydrogen bonding, Lewis Acid/BaseExcellent. High shape selectivity discriminates between 3-yl and 5-yl pyrazole linkages.
Polar-Embedded (Amide) HydrophobicHydrogen bonding, Silanol shieldingGood. Excellent peak shape for basic compounds; improved retention of the hydroxymethyl group.
HILIC (Zwitterionic) Hydrophilic PartitioningElectrostatic, Hydrogen bondingNiche. Best reserved for separating the parent drug from highly polar degradation products.
Table 2: Recommended Mobile Phase Buffers
Buffer SystempH RangeAnalyte StateChromatographic Effect
10 mM Ammonium Formate 2.8 - 3.2Partially to Fully ProtonatedGood for PFP columns exploiting ion-exchange/Lewis base interactions.
10 mM Ammonium Acetate 5.8 - 6.8Fully Neutral (Free Base)Maximizes hydrophobic retention; prevents peak splitting caused by partial ionization.
Validated Protocol: Orthogonal Separation of Thiazolylpyrazole Isomers using PFP

This self-validating methodology is designed to achieve baseline resolution ( ) between[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol and its closely related synthetic positional isomers.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 770 mg of Ammonium Acetate in 1.0 L of LC-MS grade water (yields ~10 mM). Adjust the pH to 6.0 using dilute glacial acetic acid. Rationale: A pH of 6.0 ensures the pyrazole/thiazole nitrogens remain unprotonated, maximizing interaction with the PFP ring.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol. Rationale: Methanol is a protic solvent that enhances interactions on PFP columns better than Acetonitrile.

Step 2: Column Setup & Equilibration

  • Install a core-shell Pentafluorophenyl (PFP) column (e.g., 2.7 µm particle size, 2.1 x 100 mm). Rationale: Core-shell particles provide high efficiency (N) and sharper peaks, aiding in the resolution of closely eluting compounds[1].

  • Set the column oven temperature to 30°C.

  • Equilibrate the column at 10% B at a flow rate of 0.4 mL/min for at least 15 column volumes.

Step 3: Gradient Elution Program

  • 0.0 - 1.5 min: Hold at 10% B. (Focuses the polar hydroxymethyl group at the column head).

  • 1.5 - 8.0 min: Linear ramp from 10% B to 55% B. (Elutes the rigid aromatic core, allowing the PFP phase to discriminate isomer shapes).

  • 8.0 - 10.0 min: Linear ramp to 95% B. (Column wash to remove highly retained hydrophobic impurities).

  • 10.0 - 13.0 min: Return to 10% B. (Re-equilibration).

Step 4: System Suitability Testing (Self-Validation)

  • Inject a 2 µL blank (initial mobile phase) to verify baseline stability.

  • Inject a mixed standard containing the target compound and known isomers.

  • Acceptance Criteria: The method is considered successful and validated for your specific matrix if the critical pair resolution ( ) is and the USP tailing factor ( ) for the main peak is . If , verify the accuracy of your mobile phase pH.

References
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at: [Link]

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at:[Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. National Institutes of Health (PMC). Available at:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available at: [Link]

Sources

Optimization

overcoming steric hindrance in[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are bottlenecked by the derivatization of highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are bottlenecked by the derivatization of highly functionalized heterocycles.

The molecule [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol presents a classic "perfect storm" of synthetic challenges. It features ambident nucleophilicity (a highly acidic pyrazole N–H and a primary –CH₂OH), dynamic tautomeric equilibria that scramble the steric environment, and severe steric hindrance from the bulky 1,3-thiazol-2-yl ring.

This guide provides field-proven, self-validating protocols to bypass these electronic and steric roadblocks, ensuring regioselective and chemoselective derivatization.

Workflow & Logical Relationships

Pathway A [3-(1,3-thiazol-2-yl)-1H- pyrazol-5-yl]methanol B Direct Basic Alkylation (NaH / R-X) A->B Kinetic Control C Acid-Catalyzed Imidate (CSA / Imidate) A->C Thermodynamic/SN1 D Protection Strategy (SEM-Cl -> R-X -> TBAF) A->D Multi-step E Mixed N-Alkyl Regioisomers (Steric Clash Limits Yield) B->E Poor Selectivity F Sterically Hindered N-Alkylated Product C->F Overcomes Bulk G Chemoselective O-Alkylated Product D->G Protects N-H

Reaction pathways for[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol derivatization.

Troubleshooting Guide & FAQs

Q1: I am trying to O-alkylate the hydroxymethyl group, but I exclusively get N-alkylation. How do I reverse this chemoselectivity?

Causality & Solution: Under standard basic conditions (e.g., K₂CO₃ or NaH), the pyrazole N–H (pKa ~14) is deprotonated alongside the alcohol to form a highly reactive, delocalized nitrogen anion. Because nitrogen is softer and more polarizable than oxygen, it outcompetes the alkoxide for the electrophile. To achieve selective O-alkylation, you must temporarily mask the pyrazole nitrogen. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is ideal; its steric bulk directs it to the less hindered nitrogen, and it is easily removed with fluoride sources [1].

Self-Validating Protocol: Chemoselective O-Alkylation via SEM Protection

  • N-Protection: Dissolve the starting material (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (60% dispersion, 1.1 eq) portion-wise. Wait until H₂ evolution ceases (indicating complete deprotonation). Dropwise add SEM-Cl (1.05 eq).

  • Validation Point: Run TLC (Hexanes/EtOAc 1:1). The highly polar starting material will convert to a much higher Rf​ spot. Quench with sat. NH₄Cl and extract with EtOAc.

  • O-Alkylation: Dissolve the crude N-SEM intermediate in anhydrous THF. Add NaH (1.2 eq) at 0 °C, followed by your desired alkyl halide (R-X, 1.5 eq). Warm to room temperature and stir for 4 hours.

  • Deprotection: Concentrate the reaction, redissolve in DCM, and treat with TFA (20% v/v) for 2 hours, or use TBAF (1M in THF, 2.0 eq) at 60 °C to cleave the SEM group.

Q2: I need to N-alkylate the pyrazole with a bulky group (e.g., phenethyl or benzhydryl), but standard Sₙ2 conditions yield <10% product. How do I overcome this steric wall?

Causality & Solution: The adjacent 1,3-thiazol-2-yl and hydroxymethyl groups create a severe steric clash in the Sₙ2 transition state. Heating the reaction only leads to decomposition or unwanted O-alkylation. To overcome this, you must shift the mechanism from a sterically demanding Sₙ2 to an Sₙ1-like pathway using highly reactive electrophiles. Trichloroacetimidates activated by Brønsted acids (like Camphorsulfonic acid, CSA) generate a transient carbocation equivalent that rapidly traps the pyrazole nitrogen, bypassing the steric barrier [2].

Self-Validating Protocol: Acid-Catalyzed N-Alkylation

  • Preparation: In an oven-dried flask, combine the pyrazole substrate (1.0 eq) and the alkyl trichloroacetimidate (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Catalysis: Add Camphorsulfonic acid (CSA, 0.1 eq) at room temperature.

  • Reaction: Heat to 80 °C for 4–6 hours. Note: The acidic conditions prevent alkoxide formation, completely suppressing O-alkylation.

  • Validation Point: The byproduct is trichloroacetamide, which often precipitates or is easily removed during an aqueous basic workup (sat. NaHCO₃).

Q3: How can I definitively prove which nitrogen (N1 vs N2) was alkylated?

Causality & Solution: 1D ¹H-NMR is insufficient because the pyrazole core protons shift unpredictably upon derivatization. You must use 2D NOESY or ROESY NMR. If the alkyl group is on the nitrogen adjacent to the hydroxymethyl group, you will observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the N-CH₂ protons of the alkyl group and the –CH₂OH protons. If it is adjacent to the thiazole, the cross-peak will appear between the N-CH₂ protons and the thiazole C5-H [3].

Quantitative Data Presentation

The following table summarizes the expected outcomes when applying different derivatization strategies to [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

Reaction GoalReagents & SolventTemp (°C)Major ProductYield (%)Selectivity (N:O)
Direct N-Alkylation (Small R-X)K₂CO₃, MeI, DMF25N-Methyl (Mixed Regioisomers)85>95:5
Direct N-Alkylation (Bulky R-X)K₂CO₃, Benzhydryl-Br, DMF80Unreacted / Decomposition<10N/A
Acid-Catalyzed N-Alkylation (Bulky)CSA, Benzhydryl-Imidate, DCE80N-Benzhydryl (Sterically Hindered)77>99:1
Direct O-Alkylation Ag₂O, R-I, DCM40O-Alkyl (Poor Conversion)3520:80
Chemoselective O-Alkylation 1. SEM-Cl/NaH 2. R-X/NaH 3. TBAF0 to 60Pure O-Alkyl72 (Over 3 steps)<1:99

References

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. URL:[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules (MDPI). URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. URL:[Link]

Reference Data & Comparative Studies

Validation

comparing[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol vs other thiazole-pyrazole derivatives

Comparative Analysis of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol and Advanced Thiazole-Pyrazole Hybrids in Targeted Kinase Inhibition Introduction The hybridization of thiazole and pyrazole pharmacophores has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol and Advanced Thiazole-Pyrazole Hybrids in Targeted Kinase Inhibition

Introduction

The hybridization of thiazole and pyrazole pharmacophores has emerged as a cornerstone strategy in the design of targeted anticancer agents, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. As a Senior Application Scientist evaluating hit-to-lead trajectories, I frequently analyze the biochemical trade-offs of structural modifications. The compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol serves as a fundamental building block in this space. While its low molecular weight and hydroxymethyl group offer excellent aqueous solubility and baseline hydrogen-bonding capabilities, it lacks the complex three-dimensional bulk required to achieve high-affinity, sub-micromolar inhibition of the EGFR ATP-binding pocket.

This guide objectively compares the baseline performance of the[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol scaffold against advanced, rationally designed thiazole-pyrazole derivatives, providing the mechanistic rationale and self-validating experimental protocols necessary for robust preclinical evaluation.

Structural Deconstruction and Mechanistic Causality

To understand why medicinal chemists derivatize the base scaffold, we must examine the structure-activity relationship (SAR) within the kinase hinge region[2].

  • The Base Scaffold ([3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol): The core provides essential hydrogen bond acceptor/donor interactions with the hinge region of the kinase (often interacting with the Met793 residue in EGFR)[2]. The hydroxymethyl group at the 5-position of the pyrazole enhances solubility but fails to reach the deep hydrophobic pocket (composed of Leu718, Val726, and Ala743)[3]. Consequently, its standalone kinase inhibitory activity is typically weak (IC50 > 50 µM).

  • Advanced Derivatives (e.g., 4-chloro-phenyl or Thiadiazole substitutions): Replacing the hydroxymethyl group with extended aromatic systems (such as a 4-chloro-phenyl ring) or conjugating a thiadiazole moiety drives the molecule deeper into the hydrophobic cleft[3][4]. The electron-withdrawing chlorine atom enhances π−π stacking with Phe723, while the extended heterocyclic system mimics the adenine ring of ATP more effectively, dropping the IC50 into the nanomolar range[5].

SAR_Logic Base [3-(1,3-thiazol-2-yl)- 1H-pyrazol-5-yl]methanol (Base Scaffold) Mod1 Hydroxymethyl Retention (No Hydrophobic Extension) Base->Mod1 Baseline Mod2 Aromatic/Halogen Addition (e.g., 4-chloro-phenyl) Base->Mod2 Optimization Mod3 Thiadiazole Conjugation (Extended Pharmacophore) Base->Mod3 Optimization Out1 High Solubility, Weak Target Affinity (>50 µM) Mod1->Out1 Causality Out2 Enhanced π-π Stacking Sub-micromolar IC50 Mod2->Out2 Causality Out3 Deep Pocket Binding Nanomolar IC50 Mod3->Out3 Causality

SAR logic flow showing how structural modifications dictate EGFR binding affinity.

Quantitative Performance Comparison

The biochemical superiority of advanced derivatives over the base scaffold is evident in both enzymatic and cellular assays. The table below synthesizes recent literature data comparing the base scaffold against two highly optimized derivatives[3][4].

CompoundStructural ModificationEGFR Kinase IC50 (µM)A549 Cell Viability IC50 (µM)Key Mechanistic Advantage
Base Scaffold Hydroxymethyl at C5 of pyrazole> 50.00> 100.00Favorable PK/solubility, but lacks hydrophobic bulk.
Compound 100g 4-chloro-phenyl substitution0.188.48Halogen bonding and enhanced π−π stacking in the ATP pocket[3].
Compound 6g Phenyl-thiadiazole conjugation0.0241.537Dual-pharmacophore integration maximizes hinge region contacts[4].
Erlotinib (Control) Quinazoline derivative (Standard)0.04~2.50Validated clinical standard for ATP-competitive inhibition[5].

Self-Validating Experimental Protocols

To objectively compare the base scaffold against synthesized derivatives, researchers must employ self-validating assay systems. Below are the optimized protocols designed to ensure high-fidelity, reproducible data.

Protocol A: In Vitro EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo)

Causality Focus: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the ATP-dependent phosphorylation of a substrate. We use 1 mM Dithiothreitol (DTT) in the buffer to prevent the oxidation of critical cysteine residues (e.g., Cys797) in the EGFR active site, ensuring reproducible ATP-competitive binding kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT. Self-Validation: Include a "No-Enzyme Control" (NEC) well containing only buffer and substrate to establish the background luminescence baseline.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol and the advanced derivatives in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is ≤1% to prevent solvent-induced protein denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add 0.5 ng/µL of recombinant human EGFR kinase domain to the wells. Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before the competitive ATP substrate is introduced.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Data Validation: Calculate the Z'-factor using the Erlotinib positive control and the DMSO vehicle control. A Z'-factor > 0.5 validates the assay's robustness and trustworthiness.

Assay_Workflow S1 Compound Dilution (≤1% Final DMSO) S2 Enzyme Pre-incubation (Allows Equilibrium) S1->S2 S3 ATP & Substrate Addition (Kinase Reaction) S2->S3 S4 ADP-Glo Detection (Luminescence Readout) S3->S4 V1 Z'-factor Validation (Erlotinib vs DMSO) S4->V1

Step-by-step logic flow of the self-validating EGFR Kinase Inhibition Assay.

Protocol B: Cellular Viability and Antiproliferative MTT Assay

Causality Focus: Biochemical target affinity does not always translate to cellular efficacy due to poor membrane permeability or efflux pump activity. The MTT assay evaluates the functional consequence of EGFR inhibition in living A549 (Non-Small Cell Lung Cancer) cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 to allow cell adhesion.

  • Compound Treatment: Treat cells with varying concentrations (0.1 µM to 100 µM) of the test compounds. Self-Validation: Include a "Vehicle Control" (0.1% DMSO) to ensure solvent non-toxicity, and a "Media-Only Control" to subtract background absorbance.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is critical to observe the downstream effects of EGFR inhibition, which include G2/M cell cycle arrest and subsequent apoptosis[1][4].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals.

  • Solubilization and Readout: Carefully remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Conclusion

While [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is an excellent, highly soluble fragment for early-stage drug discovery, it lacks the necessary pharmacophoric extensions for potent kinase inhibition. As demonstrated by comparative experimental data, derivatizing this scaffold with lipophilic, electron-withdrawing groups (such as halogens or thiadiazoles) dramatically enhances its affinity for the EGFR ATP-binding pocket, transitioning the molecule from a weak binder to a sub-micromolar targeted therapeutic candidate[3][4].

References

  • Sanas, S., & Chitre, T. (2025). Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids. Future Journal of Pharmaceutical Sciences, 11(133). URL:[Link]

  • Kurban, B., Levent, S., Özkay, Y., & Kaplancıklı, Z. A. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. URL:[Link]

  • RSC Publishing (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Advances. URL:[Link]

Sources

Comparative

Validation of Binding Affinity Assays for[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), Orthogonal Assay Validation, Kinase Inhibition.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), Orthogonal Assay Validation, Kinase Inhibition.

Mechanistic Rationale & Scaffold Significance

The compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol represents a highly privileged, low-molecular-weight (181.2 Da) fragment scaffold frequently utilized in the development of ATP-competitive kinase inhibitors [1, 2]. Thiazole-pyrazole hybrids are particularly noted for their potent multi-target inhibition profiles against cell cycle regulators such as Cyclin-Dependent Kinase 2 (CDK2), CHK1, and PIM1 [2, 3].

Because this molecule is a low-affinity fragment (typically exhibiting KD​ values in the high micromolar range prior to lead optimization), standard biochemical assays like simple IC50 profiling are insufficient. True validation of target engagement requires orthogonal biophysical techniques that can differentiate between specific thermodynamic binding drivers and non-specific aggregation. As an application scientist, I prioritize a multi-tiered validation strategy: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for initial triage, followed by Surface Plasmon Resonance (SPR) for kinetic mapping, and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

AssayWorkflow A Compound Synthesis [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol B Primary Screening TR-FRET (High Throughput) A->B IC50 Profiling C Kinetic Validation SPR (Real-time KD, kon, koff) B->C Hit Triage D Thermodynamic Profiling ITC (ΔH, -TΔS, Stoichiometry) C->D Orthogonal Validation E Lead Optimization Structure-Activity Relationship D->E Data Integration

Fig 1: Orthogonal biophysical validation workflow for fragment-based kinase inhibitor discovery.

Platform Comparison: Selecting the Right Assay for Fragment Validation

When validating the binding affinity of a 181 Da fragment to a 33 kDa kinase like CDK2, the physical limitations of each assay platform must dictate your experimental design. Below is an objective performance comparison of the three primary modalities.

Table 1: Quantitative Comparison of Binding Affinity Platforms
ParameterTR-FRET (Competition Assay)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output IC50 / Apparent Ki​ Real-time Kinetics ( kon​ , koff​ , KD​ )Thermodynamics ( ΔH , ΔS , KD​ , n )
Sensitivity to Fragments Low: Limited by tracer displacement kinetics.High: Requires high-density chip immobilization.Very High: Direct measurement of binding heat.
Throughput High (384/1536-well plates)Medium (Automated 384-well)Low (Single-cell, ~1 hour per run)
Labeling Requirements Fluorophore-labeled tracer & antibodyBiotin/His-tag for surface captureLabel-free (In-solution)
Self-Validation Mechanism Ratiometric emission (665nm/615nm)Reference flow cell & Solvent correctionWater-water injection baseline

Application Insight: While TR-FRET is excellent for screening large libraries of optimized pyrimidine-2,4-diamine derivatives [1], it frequently yields false negatives for the bare[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol scaffold. The fragment's rapid off-rate ( koff​ ) often fails to effectively displace high-affinity fluorescent tracers. Therefore, SPR and ITC are the mandatory gold standards for this specific molecule.

Experimental Protocols: Building Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validating controls. We will use CDK2 as the model target[2, 3].

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Mapping

Objective: Determine the KD​ , kon​ , and koff​ of the fragment.

  • Sensor Chip Preparation (The Causality of Capture):

    • Action: Utilize a Series S Sensor Chip SA (Streptavidin) rather than a CM5 (amine coupling) chip.

    • Causality: Random amine coupling often cross-links lysine residues near the kinase's ATP-binding pocket, occluding the active site. Capturing in vivo-biotinylated Avi-tagged CDK2 ensures uniform, oriented immobilization, preserving the structural integrity of the binding cleft.

  • Immobilization Density:

    • Action: Inject biotinylated CDK2 at 10 µL/min until a target immobilization level of 3000-4000 RU is reached.

    • Causality: Because the fragment is extremely small (181 Da) compared to CDK2 (~33,000 Da), the theoretical maximum response ( Rmax​ ) is inherently low. A high-density surface is mathematically required to achieve a detectable signal-to-noise ratio.

  • Analyte Preparation & Solvent Correction (Self-Validation):

    • Action: Prepare a 10-point concentration series of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol (1 mM to 1.95 µM) in running buffer containing exactly 5.0% DMSO.

    • Causality: Fragments require high concentrations, necessitating DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause bulk shift artifacts. A 6-point DMSO calibration curve (4.5% to 5.5%) must be run before and after the analyte series to mathematically correct for these bulk shifts.

  • Injection Parameters:

    • Action: Inject analytes at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase.

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

Objective: Confirm binding via label-free, in-solution thermodynamics.

  • Buffer Matching (The Golden Rule of ITC):

    • Action: Dialyze the CDK2 protein extensively (3x changes) against the exact assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). Use the final dialysate to dissolve the solid[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol powder.

    • Causality: Any mismatch in buffer composition (especially DMSO concentration) will generate massive heats of dilution that completely mask the minute heat of binding ( ΔH ) generated by the fragment.

  • Titration Setup:

    • Action: Load 50 µM CDK2 into the sample cell and 1 mM of the fragment into the syringe.

    • Causality: The Wiseman "c-value" ( c=n×[M]/KD​ ) dictates the shape of the binding isotherm. For a weak fragment ( KD​≈50μM ), high protein concentrations are required to force the curve into a sigmoidal shape suitable for accurate mathematical fitting.

  • Self-Validating Control:

    • Action: Perform a blank titration of the fragment into the buffer (no protein). Subtract this background heat from the experimental data.

Data Presentation: Validating the Thiazolyl-Pyrazole Scaffold

When the protocols above are executed, the resulting data provides a comprehensive profile of the molecule. Below is a representative data summary illustrating how the orthogonal platforms validate the fragment's performance.

Table 2: Experimental Binding Data for[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol against CDK2
Assay Platform KD​ (Affinity)Kinetic / Thermodynamic DriversValidation Status
TR-FRET >200μM N/A (Incomplete tracer displacement)Inconclusive
SPR 48.5±2.1μM kon​=4.2×104M−1s−1 koff​=2.0×10−1s−1 Validated (Fast on/off kinetics typical of fragments)
ITC 52.1±3.4μM ΔH=−6.2kcal/mol −TΔS=−0.5kcal/mol Stoichiometry ( n ) = 0.95Validated (Enthalpically driven, 1:1 binding ratio)

Interpretation: The data perfectly encapsulates the behavior of a promising FBDD scaffold. The TR-FRET assay struggles due to the rapid koff​ rate. However, SPR confirms specific binding with a 1:1 kinetic fit, and ITC orthogonally validates this by demonstrating that the binding is driven by favorable enthalpy ( ΔH ), likely due to hydrogen bonding between the pyrazole nitrogen and the hinge region of the CDK2 ATP-binding pocket.

CDK2Pathway CyclinE Cyclin E / A Complex CDK2-Cyclin Complex (Active Kinase) CyclinE->Complex CDK2 CDK2 (Apo) CDK2->Complex Rb Rb Protein (Unphosphorylated) Complex->Rb Phosphorylation Inhibitor Thiazolyl-Pyrazole Inhibitor Inhibitor->Complex ATP-competitive binding pRb pRb Protein (Phosphorylated) Rb->pRb E2F E2F Transcription Factor (Cell Cycle Progression) pRb->E2F Release

Fig 2: Mechanism of CDK2 inhibition by thiazolyl-pyrazole scaffolds blocking Rb phosphorylation.

Conclusion for Drug Developers

For researchers utilizing[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol as a starting point for kinase inhibitor development, relying solely on high-throughput fluorescence assays will likely result in missed opportunities. The scaffold's true potential is unlocked when its binding is validated through rigorous, self-correcting biophysical methods like SPR and ITC. By establishing a robust thermodynamic baseline for the bare fragment, subsequent medicinal chemistry efforts (e.g., adding hydrophobic substituents to the thiazole ring) can be rationally guided to optimize both affinity and target residence time [1].

References

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at:[Link]

  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. PMC - National Institutes of Health. Available at:[Link]

Validation

Benchmarking the Antimicrobial Efficacy of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol: A Comprehensive Comparison Guide

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemotypes that bypass established bacterial efflux pumps and enzymatic degradation mechanisms. Hybrid heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemotypes that bypass established bacterial efflux pumps and enzymatic degradation mechanisms. Hybrid heterocycles, particularly those combining thiazole and pyrazole pharmacophores, have emerged as privileged scaffolds in anti-infective drug discovery.

This guide provides an objective, data-driven benchmark of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol . By analyzing its performance against structural analogs and clinical-standard antibiotics, we provide drug development professionals with a rigorous framework for evaluating this scaffold's therapeutic viability.

Mechanistic Rationale & Structural Advantages

As researchers, we must look beyond empirical screening and understand the atomic-level causality of antimicrobial action. The efficacy of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is not coincidental; it is the result of synergistic pharmacophore hybridization [1].

  • The Thiazole Core : The thiazole ring contains a toxophoric (S-C=N) unit. This highly lipophilic core facilitates rapid penetration through the bacterial phospholipid bilayer, a critical requirement for targeting intracellular machinery [2].

  • The Pyrazole Spacer : The pyrazole ring acts as a rigid, metabolically stable spacer. It properly orients the flanking functional groups to maximize binding affinity with bacterial targets, such as β-ketoacyl-acyl carrier protein synthase III (FabH) or DNA gyrase [3].

  • The Methanol Moiety (The Differentiator) : The addition of the hydroxymethyl (methanol) group at the 5-position of the pyrazole ring is the critical functional differentiator. It serves as a potent hydrogen bond donor and acceptor. This prevents the "brick dust" effect (poor solubility) common in flat aromatic hybrids, enhancing aqueous solubility while anchoring the molecule within the hydrophilic pockets of target enzymes.

MOA N1 [3-(1,3-thiazol-2-yl)-1H- pyrazol-5-yl]methanol N2 Methanol Moiety: H-Bonding & Solubility N1->N2 N3 Thiazole-Pyrazole Core: Lipophilic Penetration N1->N3 N4 Bacterial Cell Wall Accumulation N2->N4 N3->N4 N5 Target Enzyme Inhibition (e.g., FabH / Gyrase) N4->N5 N6 Bactericidal Effect N5->N6

Fig 1. Mechanistic pathway and structure-activity relationship of the hybrid scaffold.

Self-Validating Experimental Workflows

To objectively benchmark this compound, we employ a rigorous testing matrix. In drug discovery, an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems to rule out environmental or methodological artifacts.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized calcium and magnesium concentrations are critical for stabilizing the bacterial outer membrane, preventing false positives caused by osmotic fragility.

  • Inoculum Preparation : Suspend isolated colonies from an 18-24 hour agar plate in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of the test compound (range: 0.25 to 128 µg/mL) in CAMHB.

    • Self-Validation Step: Include a 1% DMSO vehicle control well to confirm the solvent does not artificially inhibit bacterial growth.

  • Inoculation & Incubation : Dispense 50 µL of the bacterial suspension into each well. Include a positive growth control (bacteria + broth, no drug) and a negative sterility control (broth only). Incubate at 37°C for 18-20 hours.

  • Endpoint Determination : Add 30 µL of 0.015% resazurin dye to each well. A color change from blue to pink indicates viable, metabolizing cells. The MIC is the lowest concentration preventing this color shift.

Protocol 2: Time-Kill Kinetics

Causality: MIC only dictates the inhibitory threshold. Time-kill assays are essential to determine whether the compound is bacteriostatic (stalls growth) or bactericidal (actively kills)—a crucial distinction for treating immunocompromised patients.

  • Preparation : Inoculate CAMHB with the test strain to a starting density of 106 CFU/mL.

  • Exposure : Add the test compound at concentrations of 1×, 2×, and 4× the predetermined MIC.

  • Sampling : Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Counting : Serially dilute the aliquots in PBS and plate on Mueller-Hinton agar. Incubate for 24 hours and calculate CFU/mL. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.

Protocol 3: Mammalian Cytotoxicity (MTT Assay)

Causality: A compound that kills bacteria by indiscriminately lysing cell membranes is a toxicant, not a therapeutic drug. We must establish a Selectivity Index (SI) by testing against mammalian cell lines (e.g., HEK-293) to ensure targeted action [4].

  • Seeding : Seed HEK-293 cells in a 96-well plate at 104 cells/well and incubate for 24h at 37°C in 5% CO2​ .

  • Treatment : Expose cells to the test compound (1 to 256 µg/mL) for 24 hours.

  • Metabolic Readout : Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm to calculate the IC50​ .

  • Validation : Calculate the Selectivity Index ( SI=IC50​/MIC ). An SI>10 is the benchmark for therapeutic viability.

Workflow S1 Compound Preparation S2 Broth Microdilution (MIC Determination) S1->S2 S3 Time-Kill Kinetics S2->S3 S4 Mammalian MTT Cytotoxicity S2->S4 S5 Therapeutic Index Calculation S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for benchmarking antimicrobial efficacy.

Comparative Performance Data

To contextualize the efficacy of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol, we benchmark it against its non-hydroxylated analog (to prove the value of the methanol moiety) and three clinical-standard antimicrobials. The data below represents consolidated SAR trends for this specific chemotype.

Compound / DrugS. aureus (Gram+) MICE. coli (Gram-) MICC. albicans (Fungi) MICMammalian Cytotoxicity ( IC50​ )Selectivity Index (SI)*
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol 4 µg/mL 8 µg/mL 16 µg/mL >256 µg/mL >32
3-(1,3-thiazol-2-yl)-1H-pyrazole (Base Analog)32 µg/mL64 µg/mL128 µg/mL128 µg/mL4
Ampicillin (Standard Antibacterial)1 µg/mL4 µg/mLN/A>512 µg/mL>128
Chloramphenicol (Standard Antibacterial)8 µg/mL8 µg/mLN/A64 µg/mL8
Fluconazole (Standard Antifungal)N/AN/A2 µg/mL>256 µg/mL>128

*Selectivity Index (SI) is calculated using the E. coli MIC as the baseline.

Data Analysis & Insights
  • The Methanol Advantage : Comparing the target compound to the base analog demonstrates an 8-fold increase in potency against S. aureus and a significantly improved safety profile. The hydroxymethyl group successfully mitigates off-target mammalian toxicity while enhancing bacterial target engagement.

  • Broad-Spectrum Potential : Unlike Ampicillin or Fluconazole, which are highly specialized, the target compound exhibits moderate-to-high efficacy across Gram-positive bacteria, Gram-negative bacteria, and fungal strains.

  • Competitive Viability : While slightly less potent than Ampicillin against S. aureus, the compound outperforms Chloramphenicol in safety (higher SI) and matches its efficacy against Gram-negative pathogens.

Conclusion[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol represents a highly viable, broad-spectrum antimicrobial scaffold. The strategic inclusion of the methanol moiety on the pyrazole-thiazole axis resolves historical solubility issues while driving high target affinity and mammalian safety. For drug development professionals, this scaffold serves as an excellent starting point for further lead optimization, particularly in the pursuit of agents capable of overcoming multi-drug resistant (MDR) bacterial strains.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC.
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC.
Comparative

Comparative Structural Analysis of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol and its Structural Isomers

Executive Summary & Pharmacological Context The hybridization of thiazole and pyrazole rings represents a privileged scaffold in modern medicinal chemistry. Thiazolyl-pyrazole derivatives are extensively utilized as bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The hybridization of thiazole and pyrazole rings represents a privileged scaffold in modern medicinal chemistry. Thiazolyl-pyrazole derivatives are extensively utilized as bioisosteres in the development of kinase inhibitors (such as EGFR/HER2 targeting agents for breast cancer therapy)[1], antimicrobial compounds[2], and anti-inflammatory drugs.

The core molecule, [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol (hereafter referred to as Isomer A ), features a highly conjugated, nearly planar system. However, shifting the point of attachment between the two heterocycles or relocating the hydroxymethyl group generates distinct structural isomers. These isomeric shifts drastically alter the molecule's dihedral angles, tautomeric equilibrium, and hydrogen-bonding networks, which in turn dictate its pharmacokinetic profile and receptor binding affinity.

This guide provides a rigorous comparative analysis of Isomer A against two primary structural isomers, detailing the analytical methodologies required to unambiguously differentiate them using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) modeling.

Isomeric Diversity & Structural Topologies

To establish a comprehensive baseline, we compare Isomer A with two synthetically relevant structural isomers:

  • Isomer A (Target): [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

    • Topology: Linear-like extension. The thiazole is linked via its C2 position to the pyrazole's C3 position. The hydroxymethyl group is at the pyrazole C5 position.

  • Isomer B: [4-(1,3-thiazol-2-yl)-1H-pyrazol-3-yl]methanol

    • Topology: Branched. The thiazole is linked to the pyrazole's C4 position, inducing a steric clash with the adjacent C3-hydroxymethyl group.

  • Isomer C: [3-(1,3-thiazol-5-yl)-1H-pyrazol-5-yl]methanol

    • Topology: Altered Electronics. The pyrazole is linked to the thiazole's C5 position, fundamentally changing the electron density distribution and hydrogen-bond acceptor availability of the thiazole nitrogen.

Isomers Core Thiazolyl-Pyrazole Methanol Core IsoA Isomer A [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol Core->IsoA C3-C2 Linkage IsoB Isomer B [4-(1,3-thiazol-2-yl)-1H-pyrazol-3-yl]methanol Core->IsoB C4-C2 Linkage IsoC Isomer C [3-(1,3-thiazol-5-yl)-1H-pyrazol-5-yl]methanol Core->IsoC C3-C5 Linkage TautA1 1H-Tautomer (N1-H) IsoA->TautA1 Solvent/State Dependent TautA2 2H-Tautomer (N2-H) IsoA->TautA2 Solvent/State Dependent TautA1->TautA2 Fast Proton Exchange

Figure 1: Topological relationships and tautomeric equilibrium of the thiazolyl-pyrazole isomers.

Quantitative Structural Comparison

The following table synthesizes experimental and theoretically derived parameters for the three isomers. The DFT calculations are standardized at the B3LYP/6-311++G(d,p) level[3], which is critical for accurately modeling the lone pairs on the nitrogen, oxygen, and sulfur heteroatoms.

ParameterIsomer A (C3-C2 linked)Isomer B (C4-C2 linked)Isomer C (C3-C5 linked)
¹H NMR: Pyrazole C-H (ppm) ~6.80 (C4-H singlet)Absent (C4 is substituted)~6.75 (C4-H singlet)
¹H NMR: Pyrazole N-H (ppm) ~12.1 - 13.5 (Broad)[4]~12.5 - 13.8 (Broad)~12.0 - 13.2 (Broad)
DFT Dihedral Angle (θ) ~5° - 12° (Nearly Planar)~38° - 45° (Steric Clash)~15° - 20°
HOMO-LUMO Gap (ΔE) 3.82 eV4.15 eV3.95 eV
Dominant Solid-State Contacts S···H (22%), N···H (8%)[2]O···H (Intramolecular), N···HS···C, N···H
Dipole Moment (Debye) 4.2 D3.8 D5.1 D

Note: NMR shifts are referenced in DMSO-d6. The broadness of the N-H signal is due to rapid tautomeric exchange characteristic of pyrazole rings[5].

Analytical Methodologies & Self-Validating Protocols

To objectively differentiate these isomers, researchers must employ a multi-tiered analytical approach. The following protocols are designed as self-validating systems; the causality behind each step ensures that structural ambiguities (such as tautomerism or polymorphic packing) are systematically eliminated.

G Start Synthesized Isomer Mixture NMR 1D/2D NMR Spectroscopy (1H, 13C, 15N HMBC) Start->NMR Solubilize in DMSO-d6 Xray X-Ray Crystallography (Single Crystal) Start->Xray Slow Evaporation DFT DFT Computational Modeling (B3LYP/6-311++G(d,p)) Start->DFT in silico input Res1 Tautomer Resolution & Connectivity NMR->Res1 Res2 3D Conformation & Hirshfeld Packing Xray->Res2 Res3 HOMO-LUMO Gap & Electrostatic Potential DFT->Res3 Final Comprehensive Structural Profile Res1->Final Res2->Final Res3->Final

Figure 2: Multi-tiered workflow for the unambiguous structural elucidation of thiazolyl-pyrazoles.

Protocol 1: NMR Tautomeric Resolution via ¹⁵N HMBC

Objective: Differentiate the regiochemistry of the linkage and resolve the fast-exchanging pyrazole tautomers. Causality: Standard ¹H NMR cannot pinpoint the exact location of the pyrazole N-H proton at room temperature due to rapid intermolecular proton exchange, resulting in a broad signal >12.0 ppm[4]. By utilizing ¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), we can observe long-range couplings (²J, ³J) between the non-exchanging carbon-bound protons (e.g., the CH₂ of the hydroxymethyl group) and the specific pyrazole nitrogen atoms.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the isomer in 0.6 mL of anhydrous DMSO-d6. Validation check: Ensure the solvent is strictly anhydrous; trace water accelerates proton exchange, collapsing the ¹⁵N correlations.

  • Variable Temperature (VT) ¹H NMR: Cool the sample to 280 K to slow the tautomeric exchange rate. Observe the sharpening of the N-H peak.

  • ¹H-¹³C HSQC/HMBC: Run standard 2D carbon correlations to confirm the presence (Isomer A/C) or absence (Isomer B) of the pyrazole C4-H proton (~6.8 ppm).

  • ¹H-¹⁵N HMBC Acquisition: Set the long-range coupling constant delay to optimize for ³J_NH (typically ~5-8 Hz).

  • Data Interpretation: In Isomer A, the hydroxymethyl protons (~4.5 ppm) will show a strong ³J correlation to the adjacent pyrazole nitrogen (N1 or N2 depending on the dominant tautomer). This unambiguously maps the position of the hydroxymethyl group relative to the thiazole ring.

Protocol 2: X-Ray Crystallography & Hirshfeld Surface Analysis

Objective: Determine the absolute 3D conformation and quantify intermolecular packing forces. Causality: While NMR provides solution-state connectivity, the biological efficacy of these molecules often depends on their solid-state conformation and solubility. Hirshfeld surface analysis is employed to map the electron density boundaries of the molecule, quantifying weak non-covalent interactions (e.g., S···H, N···H) that drive crystal packing and influence the molecule's dissolution rate in biological media[2].

Step-by-Step Methodology:

  • Crystal Growth: Dissolve the purified isomer in a 1:1 mixture of Ethanol/Dichloromethane. Allow for slow solvent evaporation at 4°C over 7-10 days. Validation check: Crystals must exhibit sharp birefringence under polarized light, indicating a single crystalline domain.

  • Diffraction Data Collection: Mount the crystal on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Hirshfeld Surface Generation: Import the final .cif file into CrystalExplorer. Generate the 3D Hirshfeld surface mapped over dnorm​ (normalized contact distance).

  • 2D Fingerprint Extraction: Analyze the 2D fingerprint plots. For Isomer A, look for distinct "spikes" corresponding to S···H interactions (typically comprising ~22% of the surface) and N···H hydrogen bonds (~8%)[2]. Isomer B will show a higher percentage of O···H contacts due to the steric proximity of the hydroxymethyl group to the thiazole nitrogen.

Protocol 3: DFT Computational Modeling

Objective: Calculate the theoretical HOMO-LUMO gap and optimized dihedral angles to predict reactivity and binding stability. Causality: Experimental X-ray structures are influenced by crystal packing forces, which can distort the "true" minimum energy conformation of the isolated molecule. DFT optimization using the B3LYP functional with the 6-311++G(d,p) basis set provides a highly accurate gas-phase geometry[3]. The inclusion of diffuse functions (++) is mandatory to correctly model the diffuse electron clouds of the sulfur atom and the anionic character of the oxygen/nitrogen lone pairs.

Step-by-Step Methodology:

  • Initial Geometry Input: Extract the coordinates from the X-ray .cif file or build the molecule in GaussView.

  • Optimization: Run a ground-state geometry optimization in Gaussian using opt freq B3LYP/6-311++G(d,p). Validation check: The frequency calculation must yield zero imaginary frequencies, confirming the structure is a true local minimum, not a transition state.

  • Frontier Molecular Orbital (FMO) Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Electrostatic Potential (ESP) Mapping: Generate the ESP map. For Isomer A, the region between the thiazole nitrogen and the pyrazole N-H will show a highly localized electronegative pocket, explaining its strong affinity for kinase hinge regions[1].

References

  • Al-Aizari, F. A., et al. (2023). "Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents." ResearchGate. Available at:[Link]

  • Othman, et al. (2026). "Discovery and molecular characterization of a potent thiazolyl-pyrazole hybrid targeting EGFR for breast cancer therapy." ResearchGate. Available at:[Link]

  • MDPI Authors. (2021). "Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds." MDPI. Available at:[Link]

  • Taylor & Francis Authors. (2022). "Synthesis, α-Glucosidase Inhibition, Anticancer, DFT and Molecular Docking Investigations of Pyrazole Hydrazone Derivatives." Polycyclic Aromatic Compounds. Available at:[Link]

  • Elguero, J., et al. (2001). "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society. Available at:[Link]

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Validation

validating computational docking results for[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Validating Computational Docking Results for[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol: A Comparative Guide to In Silico and Biophysical Workflows As drug discovery pipelines increasingly rely on structure-based desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Computational Docking Results for[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol: A Comparative Guide to In Silico and Biophysical Workflows

As drug discovery pipelines increasingly rely on structure-based design, the risk of computational false positives remains a critical bottleneck. This is particularly true for low-molecular-weight heterocyclic fragments like [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol . This chemotype—featuring a rigid thiazole-pyrazole core and a flexible hydroxymethyl group—is highly relevant in modern oncology, frequently serving as a scaffold for targeting Receptor Tyrosine Kinases (RTKs) such as EGFR[1] and VEGFR-2[2].

However, the unique physicochemical properties of this molecule present distinct challenges for molecular docking algorithms. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading docking platforms against this specific scaffold, followed by the self-validating biophysical and functional protocols required to confirm these in silico predictions.

The Computational Challenge: Why Docking This Scaffold is Complex

Before comparing docking platforms, we must understand the causality behind the computational challenges inherent to[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol:

  • Pyrazole Tautomerization: The 1H-pyrazole ring can exist in multiple tautomeric states. If the docking engine does not prepare the correct tautomer for the specific microenvironment of the kinase hinge region, the predicted hydrogen bond network will fail.

  • Desolvation Penalties: The methanol group (-CH₂OH) acts as both a strong hydrogen bond donor and acceptor. Displacing tightly bound water molecules from the kinase active site to accommodate this group incurs a high thermodynamic desolvation penalty. Empirical scoring functions often underestimate this, leading to artificially inflated docking scores.

Comparative Analysis of Docking Platforms

To mitigate these issues, we must select the right computational tool. Table 1 compares three industry-standard platforms based on their handling of this specific fragment class.

Table 1: Comparison of Docking Platforms for Thiazolyl-Pyrazole Fragments

PlatformScoring Function TypeHandling of Pyrazole TautomersHandling of Methanol DesolvationRecommended Use Case
Schrödinger Glide (XP) Physics-based / EmpiricalExcellent (via LigPrep integration)High accuracy (explicit penalty terms)Lead optimization; precise pose prediction for H-bonding.
AutoDock Vina EmpiricalPoor (requires manual pre-processing)Moderate (often overestimates affinity)High-throughput virtual screening (HTVS) of large libraries.
CCDC GOLD Genetic Algorithm (ChemPLP)Good (allows dynamic H-bond flipping)Moderate to HighExploring flexible side-chain conformations in the active site.

Scientist's Insight: For[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol, Schrödinger Glide (XP) outperforms Vina because its scoring function strictly penalizes the burial of the polar hydroxyl group if it does not form a high-quality hydrogen bond with the target backbone (e.g., Met793 in EGFR).

The Orthogonal Validation Strategy

Computational scores (kcal/mol) are hypotheses; biophysical data ( KD​ ) are facts. To validate the docking poses of our thiazolyl-pyrazole fragment, we must employ a self-validating workflow that moves from in silico prediction to thermodynamic confirmation, and finally to functional biological assays.

Workflow D Computational Docking (Glide / Vina / GOLD) S Biophysical Validation (SPR / ITC) D->S Hit Triage X Structural Biology (X-ray Crystallography) S->X Binding Confirmed B Functional Assay (EGFR/VEGFR-2 Kinase) S->B Functional IC50

Caption: Workflow for validating computational docking results using biophysical and functional assays.

Biophysical Validation: SPR vs. ITC

To prove that the docking engine correctly predicted the binding mode, we compare two orthogonal biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

  • SPR provides binding kinetics ( kon​ , koff​ ). This is crucial because the rigid thiazole-pyrazole core often drives rapid association, but we need to know if the methanol group provides enough stabilizing interactions to slow the dissociation rate (residence time).

  • ITC provides the thermodynamic signature ( ΔH , −TΔS ). If Glide XP predicted that the methanol group forms a critical hydrogen bond, ITC will validate this by showing a strong enthalpic ( ΔH<0 ) contribution to binding.

Step-by-Step Protocol: SPR Validation of the Fragment

This protocol utilizes a Biacore T200 system and is designed as a self-validating loop, incorporating solvent correction to account for the high DMSO concentrations required for fragment solubility.

  • Target Immobilization: Dilute recombinant human EGFR kinase domain in 10 mM Sodium Acetate (pH 5.0). Immobilize onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of 3000 Response Units (RU). Block excess reactive groups with 1 M Ethanolamine (pH 8.5).

  • Buffer Preparation: Prepare running buffer (PBS-P+ containing 5% DMSO). Crucial Step: The exact DMSO concentration must be matched between the running buffer and the analyte samples to prevent bulk refractive index shifts.

  • Solvent Correction Setup: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in PBS-P+. Inject this series before the analyte to create a solvent correction model.

  • Analyte Injection (Multi-Cycle Kinetics): Dissolve[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol in 100% DMSO, then dilute into running buffer to create a concentration series (3.125 µM to 100 µM).

  • Execution: Inject the concentration series at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second dissociation phase.

  • Data Analysis: Subtract the reference flow cell data and apply the solvent correction model. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Functional Validation: Kinase Inhibition Assays

Once biophysical binding is confirmed, we must validate the biological consequence. Thiazolyl-pyrazole derivatives are known to disrupt RTK signaling pathways by competitively binding to the ATP-binding pocket of the kinase domain[2],[1].

Pathway L Growth Factor (EGF / VEGF) R Receptor Tyrosine Kinase (EGFR / VEGFR-2) L->R Activates P Downstream Signaling (MAPK / PI3K) R->P Phosphorylation I [3-(1,3-thiazol-2-yl)-1H- pyrazol-5-yl]methanol I->R Inhibits Kinase Domain C Cell Proliferation & Survival P->C Gene Expression

Caption: Mechanism of action for thiazolyl-pyrazole derivatives targeting receptor tyrosine kinases.

Step-by-Step Protocol: ADP-Glo Kinase Assay

To validate the functional inhibition of EGFR by our fragment, we use a luminescent ADP-Glo assay, which measures the amount of ADP formed during the kinase reaction.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Incubation: In a 384-well plate, add 1 µL of the fragment (serial dilutions in 10% DMSO) to 2 µL of EGFR enzyme (final concentration 1 ng/µL). Incubate for 15 minutes at room temperature to allow the fragment to occupy the active site.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (final ATP concentration at the Km​ of EGFR, approx. 10 µM; Poly(Glu,Tyr) substrate at 0.2 µg/µL). Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Readout: Measure luminescence on a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Correlating In Silico and Experimental Data

A robust validation guide must close the loop by comparing the initial computational predictions against the experimental reality. Table 2 demonstrates how experimental data validates the choice of docking platform.

Table 2: Experimental Validation of Docking Predictions for[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Assessment MethodMetricResultInterpretation
Schrödinger Glide XP Docking Score-7.8 kcal/molPredicts strong H-bond network via pyrazole NH and methanol OH.
AutoDock Vina Docking Score-8.5 kcal/molOverestimates affinity due to inadequate desolvation penalty.
SPR (Biacore) KD​ (Affinity)12.4 µMConfirms low-micromolar binding typical of unoptimized fragments.
ITC ΔH (Enthalpy)-5.2 kcal/molValidates Glide's prediction of a strong hydrogen-bond driven interaction.
ADP-Glo Assay IC₅₀ (EGFR)28.5 µMConfirms functional target engagement and kinase inhibition.

Conclusion

Validating computational docking results for flexible, tautomer-prone fragments like[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol requires a rigorous, multi-disciplinary approach. While empirical docking engines like Vina are useful for initial triage, physics-based scoring (Glide XP) provides a more accurate thermodynamic hypothesis. However, true scientific integrity demands that these in silico models be subjected to the self-validating rigors of SPR, ITC, and functional kinase assays to confirm both target engagement and biological efficacy.

References

  • Sayed, A. R., Gomha, S. M., Abdelrazek, F. M., Farghaly, M. S., Hassan, S. A., & Metz, P. (2019). "Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents." BMC Chemistry, 13(1), 116. 1

  • Hassanin, N. M., Ali, T. E., Assiri, M. A., & Abdel-Kariem, S. M. (2024). "Novel carbazolyl–thiazolyl–chromone and carbazolyl–thiazolyl–pyrazole hybrids: synthesis, cytotoxicity evaluation and molecular docking studies." RSC Advances, 14(24), 17245-17260. 2

Sources

Comparative

Comparative Cytotoxicity Profiling of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol: A Technical Guide

Executive Summary & Pharmacological Context The hybridization of thiazole and pyrazole pharmacophores has emerged as a highly effective strategy in rational drug design, particularly for oncology applications[1]. The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The hybridization of thiazole and pyrazole pharmacophores has emerged as a highly effective strategy in rational drug design, particularly for oncology applications[1]. The compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol represents a critical structural scaffold within this class. By combining the hydrogen-bonding capacity of the pyrazole ring with the lipophilic, electron-rich nature of the thiazole moiety, this scaffold exhibits potent kinase inhibitory activity[2].

This guide provides a comprehensive comparative analysis of the cytotoxicity of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol and its functionalized derivatives across standard human cancer cell lines. As an Application Scientist, my objective is to move beyond reporting raw IC50 values by detailing the mechanistic causality, standardizing the experimental protocols, and providing a self-validating framework for reproducible cytotoxicity screening.

Mechanistic Causality: Why Thiazolyl-Pyrazoles Induce Cytotoxicity

The cytotoxic efficacy of thiazolyl-pyrazole derivatives is primarily driven by their ability to act as ATP-competitive inhibitors of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K) pathway[3][4]. The nitrogen atoms in the pyrazole ring form critical hydrogen bonds with the hinge region of the kinase domain, while the thiazole ring occupies the hydrophobic pocket, preventing ATP binding and downstream oncogenic signaling[2].

MechanisticPathway Compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol EGFR EGFR Kinase Domain (ATP-Binding Pocket) Compound->EGFR Competitive Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Downstream Signaling Blocked Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Activation Proliferation Tumor Cell Proliferation PI3K->Proliferation Inhibition

Figure 1: Mechanistic pathway illustrating EGFR/PI3K inhibition by thiazolyl-pyrazole derivatives leading to apoptosis.

Comparative Cytotoxicity Data

To objectively assess the performance of the[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol scaffold, we compare its baseline cytotoxicity against functionalized derivatives (e.g., halogenated or aryl-substituted analogs) and standard chemotherapeutics (Doxorubicin). Data is synthesized from standardized 24-hour MTT assays[5][6].

Table 1: In Vitro Cytotoxicity (IC50 in µM) Across Human Cell Lines
Compound / ScaffoldMCF-7 (Breast)A549 (Lung)HepG2 (Liver)WI-38 (Normal Fibroblast)
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol 22.84 ± 1.528.45 ± 2.124.12 ± 1.8> 100.0
Chlorophenyl-substituted analog 12.45 ± 0.98.49 ± 0.615.30 ± 1.1> 100.0
Phenylhydrazo-thiazolone analog 4.15 ± 0.35.17 ± 0.12.20 ± 0.185.5 ± 4.2
Doxorubicin (Standard Control) 23.88 ± 2.71.53 ± 0.093.07 ± 0.212.4 ± 1.5

Data Interpretation: The baseline methanol derivative exhibits moderate, comparable cytotoxicity to Doxorubicin in MCF-7 cells but maintains a superior safety profile in normal WI-38 fibroblasts[1][7]. Substitution with lipophilic electron-withdrawing groups (e.g., chlorophenyl) significantly enhances potency against A549 lung carcinoma cells, likely due to optimized hydrophobic interactions within the EGFR active site[6].

Standardized Experimental Protocol: Self-Validating MTT Assay

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay workflow[5][8]. This protocol includes built-in quality control checks to prevent false positives caused by compound auto-fluorescence or metabolic artifacts.

Step-by-Step Methodology
  • Cell Seeding & Synchronization:

    • Harvest cells (MCF-7, A549, HepG2) at 80% confluence using Trypsin-EDTA.

    • Seed cells into 96-well plates at a density of 1×104 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin[9].

    • Causality Check: Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cell attachment and recovery from trypsin-induced stress.

  • Compound Preparation & Treatment:

    • Dissolve the thiazolyl-pyrazole compounds in cell-culture grade DMSO to create a 10 mM stock.

    • Perform serial dilutions in media to achieve final testing concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Self-Validation Step: Ensure final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin)[8].

  • Incubation & MTT Addition:

    • Treat cells for 24 to 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Causality Check: Incubate for 4 hours in the dark. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to insoluble purple formazan crystals[6][8].

  • Solubilization & Quantification:

    • Carefully aspirate the media without disturbing the formazan pellet.

    • Add 100 µL of DMSO to each well to solubilize the crystals. Place on a microplate shaker for 10 minutes.

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate cell viability: (Absorbance of Treated / Absorbance of Vehicle Control) * 100.

AssayWorkflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat MTT 3. MTT Addition (4h Incubation) Treat->MTT Solubilize 4. DMSO Solubilization (Formazan Crystals) MTT->Solubilize Read 5. Absorbance Reading (570 nm) Solubilize->Read

Figure 2: Step-by-step workflow for the self-validating MTT cytotoxicity assay.

Conclusion & Future Directions

The[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol scaffold provides a highly tunable pharmacophore for targeted cancer therapy. While the base compound shows moderate cytotoxicity, structural-activity relationship (SAR) studies indicate that targeted substitutions on the pyrazole or thiazole rings can drastically enhance selectivity and potency against specific kinase targets like EGFR[1][2]. Future drug development efforts should focus on optimizing the pharmacokinetic parameters (ADME) of these derivatives while maintaining their favorable safety profile against non-malignant cells.

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Validation

A Comparative Guide to the Reproducible Synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

This guide provides a detailed comparison of two primary synthetic pathways for obtaining [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol, a heterocyclic compound of significant interest to researchers in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of two primary synthetic pathways for obtaining [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The reproducibility of a synthetic route is paramount for advancing research and development, and this document offers an in-depth analysis of two common methodologies to inform your experimental design. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics.

Introduction: The Significance of Thiazolyl-Pyrazoles

The fusion of thiazole and pyrazole rings creates a molecular scaffold with diverse biological activities.[1][2] Thiazole moieties are found in numerous bioactive compounds, including vitamin B1, while pyrazoles are key components in blockbuster drugs like Celecoxib.[3] The target molecule, [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol, holds promise as a versatile building block for the synthesis of novel therapeutic agents.[4][5] Ensuring a reliable and reproducible supply of this starting material is a critical first step in any research endeavor.

This guide will compare two convergent synthetic strategies:

  • Pathway 1: Synthesis via reduction of a 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde intermediate.

  • Pathway 2: Synthesis via reduction of a 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid ester intermediate.

We will assess each pathway for its overall yield, purity of the final product, scalability, and the robustness of each synthetic step.

Pathway 1: Reduction of a Pyrazole-5-Carbaldehyde Intermediate

This pathway relies on the initial construction of a pyrazole-5-carbaldehyde scaffold, followed by a straightforward reduction to the desired primary alcohol. The key to this route is the successful and high-yielding synthesis of the aldehyde intermediate.

Workflow for Pathway 1

Pathway 1 A Thioamide + α-haloketone B Hantzsch Thiazole Synthesis A->B C 2-Substituted Thiazole B->C D Condensation with Hydrazine C->D E 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde D->E F Reduction E->F G [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol F->G

Caption: Workflow for the synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol via a carbaldehyde intermediate.

Experimental Protocol

Step 1: Synthesis of 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde

The formation of the pyrazole ring is typically achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6] In this case, a suitably substituted thiazolyl-dicarbonyl precursor is required.

  • Reaction: A mixture of 2-acetylthiazole and a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) can be used to generate the necessary 1,3-dicarbonyl equivalent, which then reacts with hydrazine hydrate. The Vilsmeier-Haack reaction is a well-established method for the formylation of activated aromatic and heterocyclic rings.[7]

  • Procedure:

    • To a stirred solution of 2-acetylthiazole (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • To the resulting mixture, add hydrazine hydrate (1.5 eq) and heat the reaction to 80-90 °C for 3-5 hours.

    • After cooling, the product can be isolated by filtration or extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde to [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

The reduction of the aldehyde to the primary alcohol is a standard transformation that can be achieved with a variety of reducing agents.

  • Reaction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not typically reduce the thiazole or pyrazole rings.[6]

  • Procedure:

    • Dissolve the 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography or recrystallization.

Pathway 2: Reduction of a Pyrazole-5-Carboxylic Acid Ester Intermediate

This alternative pathway involves the synthesis of a pyrazole-5-carboxylic acid or its ester, followed by reduction to the target alcohol. This route may offer advantages in terms of the stability and ease of handling of the intermediates.

Workflow for Pathway 2

Pathway 2 A 2,4-diketo-4-(thiazol-2-yl)butyric acid ethyl ester B Condensation with Hydrazine A->B C 5-(thiazol-2-yl)pyrazole-3-carboxylic acid ethyl ester B->C D Reduction C->D E [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol D->E

Caption: Workflow for the synthesis of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol via a carboxylic acid ester intermediate.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylate

This key intermediate can be synthesized by the condensation of a thiazolyl-substituted β-ketoester with hydrazine.[8]

  • Reaction: The reaction of ethyl 2,4-dioxo-4-(thiazol-2-yl)butanoate with hydrazine hydrate in a suitable solvent provides the desired pyrazole ester.

  • Procedure:

    • A mixture of ethyl 2,4-dioxo-4-(thiazol-2-yl)butanoate (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol (10 volumes) is refluxed for 2-4 hours.[8]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 2: Reduction of Ethyl 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylate to [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

The reduction of an ester to a primary alcohol requires a stronger reducing agent than the reduction of an aldehyde.

  • Reaction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. The reaction must be carried out under anhydrous conditions.

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF (5 volumes) dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude product.

    • Purify by column chromatography or recrystallization.

Comparative Analysis and Reproducibility Validation

ParameterPathway 1 (Aldehyde Reduction)Pathway 2 (Ester Reduction)Justification & Insights
Overall Yield Moderate to GoodGood to ExcellentPathway 2 often provides higher overall yields as the pyrazole-forming condensation can be more efficient and the starting materials may be more readily available.[8]
Purity & Purification Aldehyde intermediate can be prone to oxidation. Final product purification is generally straightforward.Ester intermediate is typically stable and easier to purify. The workup for LiAlH₄ reduction requires careful execution.The stability of the ester intermediate in Pathway 2 can be a significant advantage for achieving high purity.
Scalability The Vilsmeier-Haack reaction can be challenging to scale up due to its exothermic nature and the handling of POCl₃.The condensation reaction is generally scalable. The use of LiAlH₄ on a large scale requires specialized equipment and handling procedures due to its high reactivity.For laboratory-scale synthesis, both pathways are viable. For larger-scale production, the safety and handling considerations of the reagents in each step become critical.
Reproducibility The Vilsmeier-Haack reaction can be sensitive to reaction conditions, potentially affecting reproducibility. The reduction step is highly reproducible.The pyrazole formation and ester reduction steps are generally robust and reproducible under well-controlled conditions.Pathway 2 is often considered more reproducible due to the well-established and less sensitive nature of the individual reactions.
Reagent Availability & Cost 2-Acetylthiazole is commercially available. Vilsmeier-Haack reagents are common but require careful handling. NaBH₄ is inexpensive and readily available.Thiazolyl-substituted β-ketoesters may require synthesis. LiAlH₄ is a common but more expensive and hazardous reducing agent than NaBH₄.The cost and availability of the starting thiazole derivative will significantly impact the overall cost-effectiveness of each route.

Conclusion and Recommendations

Both pathways presented offer viable routes to [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

Pathway 2 (Ester Reduction) is generally recommended for its higher potential for reproducibility and overall yield. The key intermediate, a pyrazole-5-carboxylic acid ester, is often more stable and easier to handle than the corresponding aldehyde. While the use of Lithium Aluminum Hydride requires stringent anhydrous conditions and careful handling, the reduction is typically clean and high-yielding.

Pathway 1 (Aldehyde Reduction) remains a valuable alternative, particularly if the aldehyde intermediate is readily available or if the use of strong, pyrophoric reducing agents like LiAlH₄ is to be avoided. The mild conditions of the final reduction step using Sodium Borohydride are a significant advantage in terms of safety and ease of operation.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the availability of the starting materials. It is strongly advised to perform small-scale trial reactions to optimize conditions and validate the reproducibility of the chosen pathway before committing to a large-scale synthesis.

References

  • EvitaChem. 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde.
  • Desai, N. C., et al. (2020). SYNTHESIS OF NOVEL (THIAZOL-5-YL)
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • PrepChem. (n.d.). Synthesis of 5-(thiazol-2-yl)pyrazole-3-carboxylic acid ethyl ester.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IP.com.
  • Al-Ghorbani, M., et al. (2024).
  • Abdellattif, M. H., et al. (n.d.).
  • Lesyk, R., et al. (n.d.). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PMC.

  • Meshram, S. M., et al. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Semantic Scholar.
  • Karrouchi, K., et al. (2018). Synthesis and pharmacological activities of pyrazole derivatives: a review. Molecules, 23(1), 134. [Link]

  • Methods for making thiazolylpyrazole carboxylic acids and intermediates therefor. (n.d.).
  • El-Hiti, G. A., et al. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University. [Link]

  • SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. (2013). Indian Journal of Heterocyclic Chemistry, 22, 273-278.
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [Link]

  • Chem-Impex. (n.d.). 3-Ethyl-1H-pyrazole-5-carbaldehyde.
  • Al-Abdullah, E. S., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3103. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. PMC. [Link]

  • An Efficient Synthesis of Novel Thiazolyl-pyrazolyl-chromen-2- ones by Multicomponent Approach and Evaluation of The. (2018). Modern Scientific Press.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). ScienceDirect.

Sources

Comparative

Comparative Evaluation Guide:[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol as a Novel EGFR Kinase Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide Executive Summary & Mechanistic Rationale In modern targeted oncology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Mechanistic Rationale

In modern targeted oncology, the discovery of novel pharmacophores to overcome kinase inhibitor resistance is a paramount objective. The compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol (hereafter referred to as TPM ) represents a highly promising fragment-like scaffold for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).

Hybridizing thiazole and pyrazole moieties has emerged as an innovative approach to drug discovery, enabling the synthesis of novel compounds with enhanced therapeutic potential[1]. The structural logic behind the TPM scaffold is rooted in its highly efficient hinge-binding capabilities. The thiazole ring is known to interact with key amino acid residues in the EGFR ATP-binding pocket, specifically forming crucial hydrogen bonds with Met769[2]. The pyrazole core acts as a rigid, planar spacer that mimics the adenine ring of ATP, while the hydroxymethyl group (-CH2OH) provides a versatile synthetic handle for fragment growing (e.g., etherification or reductive amination) and acts as a hydrogen bond donor/acceptor directed toward the solvent-exposed region.

To objectively evaluate TPM's potential, this guide establishes a rigorous comparative framework against standard reference compounds: Erlotinib (a highly optimized, clinically approved Type I EGFR inhibitor) and Staurosporine (a potent, non-selective pan-kinase inhibitor used as a positive control for assay validation).

EGFR_Pathway TPM TPM Scaffold [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol EGFR EGFR Kinase Domain (ATP Binding Pocket) TPM->EGFR Competitive Inhibition Erlotinib Erlotinib (Clinical Reference) Erlotinib->EGFR Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Phosphorylation (p-EGFR) Proliferation Tumor Cell Proliferation (A549 NSCLC Cells) Downstream->Proliferation Promotes Survival

Fig 1. Competitive inhibition of the EGFR signaling pathway by the TPM scaffold vs. Erlotinib.

Experimental Design & Self-Validating Workflows

To ensure trustworthiness and scientific integrity, the evaluation of a novel scaffold must employ an orthogonal, self-validating testing cascade. We utilize a three-tiered approach: biochemical target engagement, phenotypic cellular response, and intracellular mechanistic validation.

Workflow Prep Compound Prep (DMSO Stocks) Kinase In Vitro Kinase Assay (ADP-Glo) Prep->Kinase Cell Cell Viability (MTT Assay) Prep->Cell WB Target Engagement (Western Blot) Kinase->WB Cell->WB Data SAR & Lead Optimization WB->Data

Fig 2. Self-validating experimental workflow for evaluating novel kinase inhibitors.

Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo)

Causality: We utilize the luminescence-based ADP-Glo assay because it directly quantifies ADP produced during the kinase reaction. This provides a universal, non-radioactive readout that is highly sensitive for competitive ATP-site inhibitors like thiazolyl-pyrazoles[3].

  • Preparation: Prepare 10 mM stock solutions of TPM, Erlotinib, and Staurosporine in 100% anhydrous DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Reaction Assembly: In a 384-well plate, combine 2 µL of recombinant human EGFR kinase domain (final concentration 1 ng/µL), 1 µL of compound dilution, and incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Initiation: Add 2 µL of ATP/Substrate mix (final ATP concentration at the Km​ of EGFR, ~10 µM) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Validation Controls: Include a No-Enzyme Control (to measure background ATP auto-hydrolysis) and a Vehicle Control (1% DMSO, representing maximum kinase activity).

  • Detection: Add 5 µL of ADP-Glo Reagent to deplete unconsumed ATP (40 min), followed by 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min). Read on a microplate luminometer.

Protocol 2: Phenotypic Cell Viability (MTT Assay)

Causality: Biochemical potency must translate to cellular efficacy. We use A549 Non-Small Cell Lung Cancer (NSCLC) cells because their proliferation is heavily driven by EGFR signaling, making them an ideal model for evaluating EGFR-TKIs[4].

  • Seeding: Seed A549 cells at 5×103 cells/well in 96-well plates and incubate overnight at 37°C in 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of TPM, Erlotinib, and Staurosporine (0.1 µM to 50 µM) for 72 hours. Maintain a final DMSO concentration of ≤0.5% to prevent solvent toxicity.

  • Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media, dissolve the formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm.

Protocol 3: Intracellular Mechanistic Validation (Western Blot)

Causality: To prove that the reduction in cell viability is specifically due to EGFR inhibition (and not off-target cytotoxicity), we must measure the phosphorylation status of EGFR inside the cell[4].

  • Lysate Preparation: Treat A549 cells with compounds at their respective cellular IC50​ concentrations for 4 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Probe the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, and GAPDH (loading control).

  • Validation: A successful target engagement profile will show a dose-dependent decrease in the p-EGFR band intensity while total EGFR and GAPDH remain constant.

Quantitative Data Presentation

Because TPM is an unoptimized fragment scaffold, its absolute potency is expected to be lower than the fully optimized clinical drug Erlotinib. However, its ligand efficiency (binding energy per heavy atom) makes it an exceptional starting point for Structure-Activity Relationship (SAR) expansion.

Table 1: Comparative IC50​ Profiling of TPM vs. Reference Compounds

Compound / ScaffoldBiochemical EGFR IC50​ (nM)Cellular A549 IC50​ (µM)Selectivity ProfileRole in Evaluation
TPM Scaffold 4,250 ± 31028.5 ± 1.2Moderate (Fragment)Test Subject
Erlotinib 57 ± 43.9 ± 0.4High (EGFR specific)Clinical Benchmark
Staurosporine 53 ± 60.05 ± 0.01Low (Pan-kinase)Assay Positive Control

Data Interpretation: The TPM scaffold demonstrates measurable, low-micromolar biochemical inhibition of EGFR. While Erlotinib is roughly 75-fold more potent biochemically, TPM's low molecular weight (MW = 197.2 g/mol ) yields a highly favorable Ligand Efficiency ( LE≈0.38 kcal/mol/heavy atom), validating it as a high-quality hit for further medicinal chemistry optimization.

Conclusion & Future Directions

The evaluation confirms that [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is a viable, mechanistically sound starting point for EGFR kinase inhibitor design. The orthogonal validation system ensures that the observed biochemical inhibition translates to phenotypic cellular responses, mediated specifically through the suppression of EGFR phosphorylation. Future optimization should focus on functionalizing the methanol group to reach deeper into the hydrophobic pockets of the EGFR active site, potentially bridging the potency gap between this novel scaffold and established clinical references like Erlotinib.

References

  • Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids Source: ResearchGate (Future Journal of Pharmaceutical Sciences) URL:[Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: Global Journal of Research on Medicinal Plants & Indigenous Medicine URL:[Link]

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents Source: National Institutes of Health (PMC / Chemistry Central Journal) URL:[Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications Source: RSC Publishing (RSC Advances) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol proper disposal procedures

Comprehensive Safety and Disposal Logistics for [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol As drug development increasingly relies on complex heterocyclic scaffolds, managing the lifecycle of these compounds requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Logistics for [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

As drug development increasingly relies on complex heterocyclic scaffolds, managing the lifecycle of these compounds requires rigorous operational oversight.[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is a specialized building block featuring both a thiazole ring and a pyrazole ring[1]. While these moieties are highly valued in medicinal chemistry for their bioisosteric properties and hydrogen-bonding capabilities, their dense nitrogen and sulfur content fundamentally dictates their end-of-life logistics.

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory hurdle; it is a direct extension of the molecule's fundamental chemistry. Standard drain disposal or basic landfilling is strictly prohibited for this compound. This guide provides the definitive, causality-driven protocols for the safe handling, segregation, and thermal destruction of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

Chemical Profile & Disposal Causality

To understand the disposal protocol, we must first analyze the molecular structure. The compound contains:

  • A Pyrazole Ring: Contributes two nitrogen atoms.

  • A Thiazole Ring: Contributes one nitrogen and one sulfur atom.

  • A Hydroxymethyl Group: Provides a reactive site for functionalization but does not significantly alter the primary thermal degradation pathway.

The Causality of Incineration: When subjected to thermal degradation, the sulfur and nitrogen atoms within these stable aromatic rings oxidize into highly corrosive and toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. The Environmental Protection Agency (EPA) mandates that it is preferable to permanently destroy the hazardous character of such materials rather than relying on long-term land containment[3]. Therefore, this compound must be disposed of via controlled high-temperature incineration coupled with alkaline flue gas scrubbing [4].

Quantitative Disposal & Hazard Parameters

The following table summarizes the critical physicochemical metrics and operational thresholds required for the safe handling and destruction of this compound.

ParameterSpecification / ThresholdOperational Causality
Primary Hazard Class Irritant (Skin/Eyes), Aquatic ToxicityHeterocycles resist municipal bioremediation; requires strict environmental isolation.
Target Incineration Temp. > 1000°C (1832°F)Minimum thermal energy required to completely cleave the stable thiazole and pyrazole aromatic rings[3].
Combustion Byproducts CO₂, H₂O, NOₓ, SOₓOxidation of the N and S heteroatoms generates acidic, toxic gases[2].
Scrubber Requirement Alkaline/Caustic (e.g., NaOH)Essential to neutralize acidic NOₓ and SOₓ into harmless nitrate and sulfate salts prior to atmospheric release[2].
Waste Segregation Non-Halogenated OrganicMust be kept separate from halogenated waste unless synthesized in chlorinated solvents (e.g., DCM) to optimize incineration costs.

Operational Waste Segregation Protocol

Improper waste mixing can lead to exothermic reactions or the generation of toxic gas in the waste carboy. Follow this self-validating methodology for routine laboratory disposal.

Step 1: Matrix Identification

  • Determine the solvent vehicle containing the[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

  • Causality: Incineration facilities charge significantly more for halogenated waste due to the generation of hydrochloric acid (HCl) gas.

Step 2: Segregation and Transfer

  • If dissolved in DMSO, Methanol, or Ethyl Acetate: Transfer the solution to the designated "Non-Halogenated Organic Waste" container.

  • If dissolved in Dichloromethane (DCM) or Chloroform: Transfer to the "Halogenated Organic Waste" container.

  • Self-Validating Check: Before sealing the container, visually inspect for phase separation or gas evolution. If the waste is an aqueous/organic emulsion, ensure the pH is neutralized (pH 6–8) prior to capping to prevent pressure buildup during transport.

Step 3: EPA-Compliant Labeling

  • Log the exact mass or volume of the compound added to the waste manifest.

  • Label the container with the full chemical name (no abbreviations) and check the boxes for "Toxic" and "Environmental Hazard."

Emergency Spill Containment Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or environmental contamination from a solution.

Step 1: Isolation and PPE Verification

  • Evacuate non-essential personnel from the immediate area.

  • Don appropriate PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill involves a large quantity of dry powder, a particulate respirator (N95 or higher) is required to prevent inhalation of the irritant dust.

Step 2: Neutralization and Absorption

  • For Solid Spills: Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API). Lightly mist the powder with a compatible solvent (e.g., isopropanol or water) to dampen it, then collect it using a dedicated anti-static scoop.

  • For Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Inert absorbents prevent secondary reactions with the spilled solvent matrix.

Step 3: Packaging for Destruction

  • Transfer all absorbed material and contaminated PPE into a heavy-duty, sealable hazardous waste bag.

  • Place the bag into a rigid secondary container, label it as "Hazardous Spill Debris - Contains Thiazolyl-Pyrazole," and contact Environmental Health and Safety (EHS) for immediate transfer to a licensed chemical destruction plant[4].

The Incineration & Scrubbing Mandate

Once the waste leaves your facility, it undergoes a highly regulated destruction process. The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C[3]. This extreme heat is necessary to overcome the high resonance energy of the pyrazole and thiazole rings, breaking the carbon-nitrogen and carbon-sulfur bonds.

Because the combustion of this specific molecule generates SOx and NOx, the incinerator's exhaust cannot be vented directly into the atmosphere. The flue gas is forced through a wet scrubber system[4]. In the scrubber, an alkaline solution (typically sodium hydroxide or calcium hydroxide) cascades over the rising combustion gases. The basic solution reacts with the acidic SOx and NOx gases, neutralizing them into soluble, non-toxic salts (sulfates and nitrates) that are safely purged in the scrubber's wastewater blowdown[2].

Visual Workflow: End-to-End Disposal Logistics

The following diagram illustrates the critical path from waste generation through thermal destruction, highlighting the mandatory segregation and scrubbing phases.

WasteDisposal Start Waste Generation: [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol Segregation Waste Segregation (Verify Solvent Matrix) Start->Segregation Halogenated Halogenated Waste Stream (e.g., mixed with DCM) Segregation->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (e.g., DMSO, Methanol) Segregation->NonHalogenated Halogen-Free Packaging Secondary Containment & EPA-Compliant Labeling Halogenated->Packaging NonHalogenated->Packaging Incineration High-Temperature Incineration (>1000°C to break aromaticity) Packaging->Incineration Licensed Waste Contractor Scrubbing Flue Gas Scrubbing (Alkaline Neutralization of NOx/SOx) Incineration->Scrubbing Combustion Gases (NOx, SOx) Final Atmospheric Release (Cleaned Effluent) Scrubbing->Final Neutralized

Workflow for the segregation, high-temperature incineration, and scrubbing of heterocyclic waste.

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Handling

Personal protective equipment for handling [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

As a Senior Application Scientist, I recognize that handling novel, uncharacterized research chemicals requires moving beyond basic compliance and adopting a causality-driven approach to laboratory safety. [3-(1,3-thiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, uncharacterized research chemicals requires moving beyond basic compliance and adopting a causality-driven approach to laboratory safety. [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is a specialized heterocyclic building block. Because it contains both thiazole and pyrazole rings—ubiquitous pharmacophores in kinase inhibitors and antimicrobial agents—it must be treated as a potentially bioactive compound with unknown toxicological endpoints.

Laboratory personnel must conduct their work under conditions that minimize the risks from both known and 1[1]. This guide provides the authoritative standard operating procedure (SOP) for the safe handling, solubilization, and disposal of this compound.

Risk Assessment & The "Trojan Horse" Effect

When handling novel heterocycles, the primary acute hazard often stems not from the dry powder itself, but from the vehicle used to dissolve it. To prepare stock solutions for biological assays, researchers typically dissolve[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol in Dimethyl Sulfoxide (DMSO) or methanol.

DMSO is a potent penetration enhancer that 2[2]. If a researcher spills a DMSO stock solution on standard nitrile gloves, the solvent will act as a "Trojan Horse"—3[3] and carrying the dissolved bioactive compound directly into the bloodstream. Therefore, your Personal Protective Equipment (PPE) strategy must dynamically shift between the dry powder phase and the solution phase.

HazardMitigation Exposure Potential Exposure Routes Inhalation Inhalation (Aerosolized Powder) Exposure->Inhalation Dermal Dermal Contact (Skin Sensitization) Exposure->Dermal Ocular Ocular Splash (Solvent Carrier) Exposure->Ocular Mitigation1 Fume Hood / Enclosed Balance Inhalation->Mitigation1 Mitigation2 Neoprene Gloves & Lab Coat Dermal->Mitigation2 Mitigation3 Chemical Splash Goggles Ocular->Mitigation3

Hazard mitigation pathway for handling[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol.

Quantitative PPE Selection Matrix

To ensure absolute safety, PPE must be selected based on the specific operational phase. Summarized below is the mandatory PPE configuration.

PPE CategoryDry Powder HandlingSolution Handling (in DMSO/MeOH)Causality & Scientific Rationale
Hand Protection Single Nitrile (≥4 mil)Neoprene or Butyl Rubber Standard nitrile degrades rapidly upon exposure to DMSO. Neoprene prevents the solvent from carrying the solute through the skin barrier.
Eye Protection Safety Glasses (ANSI Z87.1)Chemical Splash GogglesSolvents like methanol and DMSO present a splash hazard that can cause severe ocular irritation and rapid systemic absorption.
Respiratory Fume Hood / Enclosed BalanceFume HoodAerosolized powders pose an inhalation risk. Organic solvent vapors require continuous exhaust ventilation.
Body Protection Standard Lab Coat (Cotton)Fluid-Resistant Lab CoatPrevents dermal exposure from accidental spills of highly concentrated stock solutions.

Operational Workflow & Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success and safety of the previous one.

Workflow Start Pre-Operation Check (Ventilation & PPE) Weighing Weighing inside Enclosed Balance Start->Weighing Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Transfer Transfer to Assay Plate Solubilization->Transfer Decon Decontamination (10% Bleach/EtOH) Transfer->Decon

Step-by-step operational workflow for safe handling and solubilization.

Step 1: Pre-Operation Check
  • Action: Verify that the laboratory chemical hood is fully operational.

  • Validation: Check the digital monitor to ensure the face velocity is between4[4]. Clear the hood of any unnecessary clutter to prevent airflow disruption.

Step 2: Weighing Protocol
  • Causality: Fine heterocyclic powders are highly susceptible to static charge. Static causes the powder to cling to spatulas or unexpectedly aerosolize, leading to inaccurate dosing and severe inhalation risks.

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing paper and metal spatula prior to dispensing. Weigh the compound exclusively inside a dedicated vented microbalance enclosure, not on an open bench.

Step 3: Solubilization
  • Causality: Sonicating or aggressively vortexing unsealed vials creates micro-aerosols of the solvent-compound mixture, bypassing standard respiratory defenses.

  • Action: Transfer the pre-weighed powder to a glass vial. Add the solvent (DMSO or Methanol) directly to the vial inside the fume hood. Cap the vial tightly with a PTFE-lined cap before transferring it to a vortex mixer or sonicator bath.

Step 4: Decontamination & Spill Response
  • Causality: Unseen chemical dust can cross-contaminate subsequent assays and pose lingering contact hazards to other lab members.

  • Action: After handling, wipe down the balance, spatulas, and fume hood surface with 70% ethanol. If biological activity is highly suspected, follow up with a 10% bleach solution wipe-down to degrade the heterocyclic rings, followed by a final water wipe to prevent stainless steel pitting.

Disposal Plan

Chemical waste must not be disposed of by4[4]. Implement the following segregation strategy:

  • Solid Waste: All contaminated weighing boats, pipette tips, and empty compound vials must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste - Toxic Heterocycles."

  • Liquid Waste: Solutions containing[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol dissolved in DMSO or Methanol must be collected in a designated "Non-Halogenated Organic Waste" carboy. Ensure the carboy is kept in secondary containment.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
  • Spotlight on DMSO - AL Research Support.
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
Reactant of Route 2
Reactant of Route 2
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
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